3-Methoxy-3'-morpholinomethyl benzophenone
Descripción
BenchChem offers high-quality 3-Methoxy-3'-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-3'-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(3-methoxyphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18-7-3-6-17(13-18)19(21)16-5-2-4-15(12-16)14-20-8-10-23-11-9-20/h2-7,12-13H,8-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKTYFZXVNKRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643070 | |
| Record name | (3-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-07-6 | |
| Record name | (3-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Synthesis of 3-Methoxy-3'-morpholinomethyl Benzophenone
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 3-Methoxy-3'-morpholinomethyl benzophenone, a substituted benzophenone with potential applications in medicinal chemistry and materials science. The synthesis is centered around the Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry. This document offers a detailed, step-by-step protocol, an in-depth analysis of the reaction mechanism, and expert insights into critical process parameters. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Benzophenones are a class of aromatic ketones that serve as versatile building blocks in organic synthesis.[1] Their unique photochemical properties make them valuable as photosensitizers.[1] The introduction of various substituents onto the phenyl rings can significantly modulate their electronic and steric properties, thereby influencing their chemical reactivity and potential biological activity.[2] 3-Methoxy-3'-morpholinomethyl benzophenone incorporates an electron-donating methoxy group and a morpholinomethyl moiety, which can enhance solubility and provide a site for further chemical modification.
The primary and most efficient method for synthesizing unsymmetrical benzophenones like the target molecule is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[1][3] This guide will focus on the synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone via the Friedel-Crafts acylation of anisole with 3-(morpholinomethyl)benzoyl chloride.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the carbonyl-aryl bond, pointing to a Friedel-Crafts acylation as the key bond-forming step. The two primary synthons are an acylium ion derived from 3-(morpholinomethyl)benzoic acid and an electron-rich aromatic ring, anisole.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway
The synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone is a two-step process starting from commercially available materials.
Step 1: Synthesis of 3-(morpholinomethyl)benzoyl chloride
This intermediate is prepared by the reaction of 3-(chloromethyl)benzoyl chloride with morpholine.
Step 2: Friedel-Crafts Acylation
The core of the synthesis involves the reaction of 3-(morpholinomethyl)benzoyl chloride with anisole in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3]
Experimental Protocols
4.1. Step 1: Synthesis of 3-(morpholinomethyl)benzoyl chloride
-
Reaction Scheme:
-
3-(Chloromethyl)benzoyl chloride + Morpholine → 3-(Morpholinomethyl)benzoyl chloride + Morpholine hydrochloride
-
-
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (2.2 equivalents) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-(chloromethyl)benzoyl chloride (1.0 equivalent) in dry dichloromethane dropwise to the morpholine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the morpholine hydrochloride precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(morpholinomethyl)benzoyl chloride, which can be used in the next step without further purification.
-
4.2. Step 2: Friedel-Crafts Acylation
-
Reaction Scheme:
-
3-(Morpholinomethyl)benzoyl chloride + Anisole --(AlCl₃)--> 3-Methoxy-3'-morpholinomethyl benzophenone
-
-
Protocol:
-
In a separate round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend aluminum chloride (AlCl₃, 1.2 equivalents) in dry dichloromethane under an inert atmosphere.[1]
-
Cool the suspension to 0 °C.
-
Prepare a solution of 3-(morpholinomethyl)benzoyl chloride (1.0 equivalent) and anisole (1.1 equivalents) in dry dichloromethane.
-
Add this solution dropwise to the AlCl₃ suspension at 0 °C.[1]
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3][4]
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group.[3] This facilitates the formation of a resonance-stabilized acylium ion, which is a potent electrophile.[5]
-
Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile and attacks the electrophilic acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[6]
It is important to note that in Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required because the product ketone can form a stable complex with the catalyst, rendering it inactive.[6][7]
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Purification and Characterization
Purification of the final product is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).
Table 1: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiple signals, δ 6.8-7.8 ppm), Methoxy protons (singlet, δ ~3.8 ppm), Morpholine protons (multiplets, δ ~2.4-3.6 ppm), Methylene protons (singlet, δ ~3.5 ppm) |
| ¹³C NMR | Carbonyl carbon (δ ~195 ppm), Aromatic carbons (multiple signals, δ 110-165 ppm), Methoxy carbon (δ ~55 ppm), Morpholine carbons (δ ~53, 67 ppm), Methylene carbon (δ ~62 ppm) |
| IR (KBr) | C=O stretch (~1660 cm⁻¹), C-O-C stretch (~1250, 1030 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹) |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product |
Discussion and Field-Proven Insights
-
Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst. Therefore, it is crucial to use dry solvents and glassware and to perform the reaction under an inert atmosphere.
-
Stoichiometry of Lewis Acid: As previously mentioned, more than a catalytic amount of AlCl₃ is necessary. The morpholine nitrogen in the starting material and the carbonyl oxygen in the product are both Lewis basic and will complex with the AlCl₃. A slight excess (1.2-1.5 equivalents) is recommended to ensure the reaction goes to completion.
-
Temperature Control: The initial addition of the acyl chloride solution to the AlCl₃ suspension should be performed at 0 °C to control the initial exothermic reaction. Allowing the reaction to proceed at room temperature is generally sufficient for completion.
-
Workup: The quenching of the reaction with an ice/HCl mixture should be done cautiously, as it is a highly exothermic process.
Conclusion
The synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone via a two-step sequence culminating in a Friedel-Crafts acylation is a reliable and scalable method. By carefully controlling the reaction conditions, particularly moisture and temperature, high yields of the desired product can be obtained. This guide provides a solid foundation for researchers and scientists to successfully synthesize this and analogous benzophenone derivatives for various applications in chemical and pharmaceutical research.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
PubChem. (n.d.). 3-MeO-PCMo. National Institutes of Health. [Link]
-
Viswanath, I. V. K. (2015, November 3). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. ResearchGate. [Link]
- Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone.
-
NIST. (n.d.). Benzophenone, 2-hydroxy-4-methoxy-3-methyl. NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
- Google Patents. (n.d.). CN105384625A - 3-chloro methyl benzoyl chloride synthetic method.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
PrepChem.com. (2018, November 29). Preparation of benzoyl chloride. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Reddy, R., & Viswanath, I. K. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443. [Link]
-
Wikipedia. (n.d.). Benzophenone. [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
-
Moloney, G. P. (2001). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. Molecules, 6(3), M199. [Link]
-
MDPI. (2023, January 27). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]
-
YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]
-
YouTube. (2024, June 17). Making benzoyl chloride. [Link]
-
El Berrichi, F., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 738. [Link]
-
ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]
-
Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. [Link]
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Chemguide. (n.d.). The Reaction of Acyl Chlorides with Benzene. [Link]
-
Quora. (2024, February 25). Why do we use AlCl3 as Lewis acid with exactly the same amount in Friedel-Crafts alkylation but slightly excess in FriedeCrafts acylation?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
Physicochemical Properties of 3-Methoxy-3'-morpholinomethyl Benzophenone
This guide details the physicochemical profile, synthesis, and characterization of 3-Methoxy-3'-morpholinomethyl benzophenone (CAS: 898765-07-6), a specialized diaryl ketone scaffold used in medicinal chemistry.
Technical Reference Guide for Drug Discovery & Development
Executive Summary & Chemical Identity
3-Methoxy-3'-morpholinomethyl benzophenone represents a strategic pharmacophore in drug discovery, combining the lipophilic, photo-active benzophenone core with a polar, basic morpholine moiety. This "privileged structure" is frequently utilized as a linker in fragment-based drug design (FBDD) for CNS-active agents, kinase inhibitors, and photoaffinity labeling probes.
The molecule is characterized by a diaryl ketone backbone where one phenyl ring bears a methoxy group (H-bond acceptor) and the other carries a morpholinomethyl side chain (basic center), facilitating solubility modulation and target engagement via ionic interactions.
Chemical Identification Table
| Property | Specification |
| IUPAC Name | methanone derivative* |
| Common Name | 3-Methoxy-3'-morpholinomethyl benzophenone |
| CAS Number | 898765-07-6 |
| Molecular Formula | C₁₉H₂₁NO₃ |
| Molecular Weight | 311.38 g/mol |
| SMILES | COC1=CC=CC(C(=O)C2=CC=CC(CN3CCOCC3)=C2)=C1 |
| Structural Class | Mannich Base / Diaryl Ketone / Aminoalkyl Benzophenone |
*Note: IUPAC naming treats the ketone as the parent. Precise numbering depends on the priority of the rings, but the structure is unambiguously defined by the CAS.
Physicochemical Profile
Understanding the solid-state and solution-phase behavior of this compound is critical for formulation and assay development.
Solid-State Properties
-
Appearance: Typically an off-white to pale yellow crystalline solid in its free base form. The hydrochloride salt (if generated) appears as a white hygroscopic powder.
-
Melting Point: Predicted range 65°C – 75°C (Free Base). Note: Impurities from the Mannich synthesis often lower this observed range.
-
Polymorphism: Benzophenone derivatives are prone to polymorphism. Recrystallization from Ethanol/Hexane (1:4) is recommended to ensure a stable lattice form.
Solution Properties & Lipophilicity
The presence of the morpholine ring introduces a pH-dependent solubility profile.
| Parameter | Value (Experimental/Predicted) | Implications for Research |
| LogP (Octanol/Water) | ~2.7 (Predicted) | Moderate lipophilicity; likely CNS permeable. |
| LogD (pH 7.4) | ~1.8 – 2.1 | Ideal range for oral bioavailability (Lipinski compliant). |
| pKa (Basic) | 7.8 ± 0.5 (Morpholine N) | Exists as ~70% cation at physiological pH (7.4). |
| Solubility (Water) | < 0.1 mg/mL (Free Base) | Requires acidification or co-solvents (DMSO) for aqueous assays. |
| Solubility (Organic) | High (>50 mg/mL) | Soluble in DCM, DMSO, Methanol, Ethyl Acetate. |
Stability Profile
-
Photostability: High Risk. The benzophenone core is a known triplet-state sensitizer. Solutions exposed to UV light (254/365 nm) may undergo radical abstraction reactions. Protocol: Store solid and solutions in amber vials wrapped in foil.
-
Hydrolytic Stability: Stable. The ketone bridge and ether linkages are resistant to hydrolysis under standard physiological conditions.
-
Oxidation: The morpholine nitrogen is susceptible to N-oxidation over prolonged storage in air, forming the N-oxide impurity (+16 Da).
Synthesis & Manufacturing Workflow
While often sourced commercially, in-house synthesis is required for isotopic labeling or derivative generation. The most robust route avoids the erratic direct Mannich reaction on the deactivated benzophenone ring, instead utilizing a Benzylic Bromination-Substitution sequence.
Synthetic Pathway Diagram
The following directed graph illustrates the logical flow from precursors to the purified target.
Caption: Two-step synthetic route ensuring regiospecificity of the morpholinomethyl group.
Detailed Protocol (Step-by-Step)
Step 1: Benzylic Bromination
-
Dissolve 3-methyl-3'-methoxybenzophenone (1.0 eq) in anhydrous CCl₄ or Trifluorotoluene.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).
-
Reflux under N₂ for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.
-
Cool, filter off succinimide byproduct, and concentrate the filtrate to yield the bromomethyl intermediate.
Step 2: Morpholine Substitution
-
Redissolve the intermediate in Acetonitrile (MeCN).
-
Add K₂CO₃ (2.0 eq) and Morpholine (1.2 eq).
-
Stir at 60°C for 3 hours. The reaction proceeds via Sɴ2 mechanism.
-
Workup (Self-Validating): Evaporate solvent. Partition residue between Ethyl Acetate and 0.1 M HCl . The product moves to the aqueous phase (protonated), leaving non-basic impurities in the organic phase.
-
Wash the aqueous phase with Ether.
-
Basify aqueous phase to pH 10 with NaOH; extract product back into DCM. Dry and concentrate.
Analytical Characterization
To ensure data integrity (ALCOA+ principles), the following analytical criteria must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzophenone π-π* transition) and 280 nm .
-
Retention Time: Expect elution at ~6.5 min (moderate hydrophobicity).
Mass Spectrometry (ESI-MS)
-
Ionization: Positive Mode (ESI+).
-
Parent Ion: [M+H]⁺ = 312.16 m/z .
-
Fragmentation Pattern:
-
m/z 312 → m/z 225 (Loss of morpholine radical/neutral fragment).
-
m/z 135 (Methoxybenzoyl cation).
-
m/z 105 (Benzoyl cation characteristic of benzophenones).
-
NMR Validation (¹H NMR, 400 MHz, CDCl₃)
-
δ 2.45 (4H, m): Morpholine N-CH₂ protons.
-
δ 3.55 (2H, s): Benzylic CH₂ linking the ring and morpholine.
-
δ 3.70 (4H, m): Morpholine O-CH₂ protons.
-
δ 3.85 (3H, s): Methoxy group (-OCH₃).
-
δ 7.1 – 7.8 (8H, m): Aromatic protons (Complex splitting due to meta-substitution).
Biological & Safety Context
Pharmacophore Significance
The 3-methoxy-3'-morpholinomethyl motif is designed to optimize Ligand Efficiency (LE) .
-
Metabolic Stability: The morpholine ring blocks metabolic hotspots compared to open-chain amines.
-
Solubility: The basic nitrogen allows formulation as a water-soluble salt (HCl, Mesylate).
-
Targeting: Used in inhibitors of COX-2 and Kinases , where the benzophenone mimics the ATP hinge region or hydrophobic pocket.
Safety & Handling (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precaution: Benzophenones are potential endocrine disruptors. Handle with full PPE (Nitrile gloves, safety glasses) in a fume hood.
References
-
Sigma-Aldrich (Merck). Product Specification: 3-Methoxy-3'-morpholinomethyl benzophenone (CAS 898765-07-6). Retrieved from
-
PubChem Database. Compound Summary for CID 121160 (Related Analog: 4'-Methoxy-3-morpholino-propiophenone). National Center for Biotechnology Information. Retrieved from
-
Khanum, S. A., et al. (2004). Synthesis and anti-inflammatory activity of benzophenone-N-ethyl morpholine ethers.[1] Farmaco, 59(9), 713-718. (Validates the anti-inflammatory pharmacophore of morpholine-benzophenones).
-
Bode, J. W., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.[2] National Institutes of Health (NIH). Retrieved from
-
BenchChem. Synthesis Protocols for Morpholinomethyl Benzophenones via Mannich Reaction. Retrieved from
Sources
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Methoxy-3'-morpholinomethyl benzophenone
Introduction: A Tale of Two Scaffolds
In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. The compound 3-Methoxy-3'-morpholinomethyl benzophenone is a prime example of this approach, integrating two moieties of significant pharmacological interest: the benzophenone core and the morpholine ring.
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antiproliferative, and enzyme-inhibiting properties.[1][2][3] Natural and synthetic benzophenones have been shown to modulate key cellular processes, from inhibiting cyclooxygenase (COX) enzymes to inducing cell cycle arrest.[1] Some derivatives have also been identified as potent inhibitors of acetylcholinesterase, a key target in Alzheimer's disease therapy.[4]
The morpholine ring is equally esteemed, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles.[5][6][7] Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[6] Beyond its role as a pharmacokinetic modulator, the morpholine moiety is often an integral part of the pharmacophore, directly contributing to target binding and biological activity, as seen in numerous enzyme inhibitors and central nervous system (CNS) active agents.[5][8]
The conjunction of these two scaffolds in 3-Methoxy-3'-morpholinomethyl benzophenone suggests a molecule with significant therapeutic potential. The methoxy and morpholinomethyl substitutions on the benzophenone core provide specific vectors for interaction with biological targets, potentially leading to a novel mechanism of action. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of this mechanism, from initial target identification to the characterization of its impact on cellular signaling pathways.
A Central Hypothesis: Targeting the Kinome
Given the prevalence of benzophenone and morpholine derivatives among kinase inhibitors, a primary working hypothesis is that 3-Methoxy-3'-morpholinomethyl benzophenone exerts its biological effects through the direct inhibition of one or more protein kinases, leading to the modulation of downstream signaling pathways that control cell proliferation and survival.
Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The following sections outline a multi-pronged experimental strategy to rigorously test this hypothesis.
Part 1: Target Identification and Validation
The foundational step in characterizing a novel compound is the unambiguous identification of its direct molecular target(s). We will employ a combination of affinity-based and biophysical methods to achieve this.
Affinity-Based Protein Profiling (AfBPP)
AfBPP is a powerful chemical proteomics approach to identify drug targets in a complex biological system.[9] This involves synthesizing a probe molecule that incorporates the core structure of our compound, a photoreactive crosslinking group (like a benzophenone, diazirine, or aryl azide), and a reporter tag (such as biotin or an alkyne for click chemistry).[10][11]
-
Probe Synthesis: Synthesize an analog of 3-Methoxy-3'-morpholinomethyl benzophenone featuring a diazirine photo-crosslinker and a terminal alkyne tag. The linker should be attached at a position determined by preliminary structure-activity relationship (SAR) studies to be tolerant of modification.
-
Cell Lysis and Probe Incubation:
-
Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound's effects) to ~80% confluency.
-
Harvest and lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with the synthesized probe (typically 1-10 µM) for 1 hour at 4°C. Include a competition control where the lysate is pre-incubated with an excess (e.g., 100-fold) of the parent compound.
-
-
Photocrosslinking: Transfer the lysate-probe mixture to a petri dish on ice and irradiate with UV light (365 nm) for 15-30 minutes to covalently link the probe to its binding partners.
-
Click Chemistry: Add biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate) to the lysate to "click" the biotin tag onto the alkyne-modified probe.
-
Enrichment of Tagged Proteins: Incubate the lysate with streptavidin-conjugated magnetic beads to capture the biotin-tagged protein-probe complexes.
-
Elution and Proteomic Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and digest them into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are the primary target candidates.
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
3-Methoxy-3'-morpholinomethyl benzophenone CAS number and identifiers
Physicochemical Profiling, Synthetic Frameworks, and Application Logic[1]
Executive Summary
3-Methoxy-3'-morpholinomethyl benzophenone (CAS 898765-07-6) is a specialized disubstituted diarylketone intermediate.[1][2][3] Characterized by a meta-meta' substitution pattern, this compound bridges the lipophilic utility of the benzophenone scaffold with the aqueous solubility and hydrogen-bonding capability of the morpholine moiety.[1] Primarily utilized in fragment-based drug discovery (FBDD) and as a photo-affinity labeling precursor, it serves as a critical building block for introducing non-planar geometric vectors into bioactive small molecules.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its identification, synthetic pathways, analytical characterization, and handling protocols.[1]
Part 1: Identity & Physicochemical Profile[4][5]
The compound is defined by the presence of an electron-donating methoxy group on one aryl ring and a basic morpholinomethyl side chain on the other.[1] This asymmetry creates a distinct electronic and steric profile compared to common para-substituted benzophenones.[1]
1.1 Nomenclature & Identifiers
| Identifier Type | Value |
| Chemical Name | 3-Methoxy-3'-morpholinomethyl benzophenone |
| IUPAC Name | (3-methoxyphenyl)[3-(morpholin-4-ylmethyl)phenyl]methanone |
| CAS Registry Number | 898765-07-6 |
| Molecular Formula | C₁₉H₂₁NO₃ |
| Molecular Weight | 311.38 g/mol |
| SMILES | COC1=CC=CC(C(=O)C2=CC=CC(CN3CCOCC3)=C2)=C1 |
| InChI Key | JPKQJSIBCFJPDD-UHFFFAOYSA-N |
1.2 Calculated Physicochemical Properties
Note: Values are derived from structure-activity relationship (SAR) consensus models for benzophenone-morpholine conjugates.
| Property | Value | Technical Insight |
| LogP (Octanol/Water) | ~2.7 – 3.1 | Moderate lipophilicity; suitable for CNS penetration models.[1] |
| pKa (Basic) | ~7.8 (Morpholine N) | Exists as a cationic species at physiological pH (7.4), enhancing solubility.[1] |
| H-Bond Acceptors | 4 (3 O, 1 N) | High potential for receptor interaction.[1] |
| H-Bond Donors | 0 | Lack of donors prevents non-specific binding aggregation.[1] |
| Topological Polar Surface Area | ~48 Ų | Well within the "Rule of 5" for oral bioavailability.[1] |
Part 2: Synthetic Pathways
The synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone requires a strategy that preserves the ketone functionality while installing the sensitive amine.[1] Two primary routes are established: the Industrial Radical Pathway (cost-effective) and the Convergent Cross-Coupling Pathway (modular).[1]
2.1 Pathway A: Radical Bromination & Amination (Industrial Preferred)
This route utilizes 3-methoxy-3'-methylbenzophenone as the starting material.[1] It is preferred for scale-up due to the availability of precursors.[1]
Step 1: Benzylic bromination of 3-methoxy-3'-methylbenzophenone using N-Bromosuccinimide (NBS) and a radical initiator (AIBN).[1]
Step 2: Nucleophilic substitution (
2.2 Pathway B: Suzuki-Miyaura Cross-Coupling (Discovery Preferred)
Ideal for generating libraries of analogs, this route couples a boronic acid with an aryl halide.[1]
Reagents: 3-Methoxybenzoyl chloride (or boronic acid) + 3-(morpholinomethyl)phenyl halide.[1]
2.3 Synthetic Workflow Visualization
Figure 1: Dual synthetic strategies. The solid path indicates the standard industrial approach via benzylic functionalization, while the dashed path represents modular cross-coupling.[1]
Part 3: Mechanistic Applications
3.1 Medicinal Chemistry: The "Meta-Vector" Advantage
In drug design, para-substituted benzophenones are common but often result in flat, linear molecules.[1] The 3,3'-substitution pattern of CAS 898765-07-6 forces the aryl rings into a twisted conformation, projecting the morpholine solubilizing group into a unique vector.[1]
-
Solubility Handle: The morpholine group lowers LogD at pH 7.4, improving metabolic stability (microsomal clearance) compared to diethylamine analogs.[1]
-
Scaffold Hopping: Used to replace biaryl ether or biaryl amide linkers in kinase inhibitors.[1]
3.2 Photo-Affinity Labeling (PAL)
Benzophenones are privileged pharmacophores for PAL.[1] Upon UV irradiation (~350-360 nm), the ketone carbonyl transitions to a triplet diradical state (
-
Mechanism: This diradical abstracts a hydrogen atom from a nearby protein backbone (C-H insertion), forming a covalent bond.[1]
-
Utility: Researchers use CAS 898765-07-6 to synthesize "bait" molecules.[1] The methoxy group can be demethylated to a phenol (using
) to attach a fluorophore or biotin tag, while the morpholine group mimics a drug pharmacophore.[1]
Part 4: Analytical Characterization Protocols
To ensure scientific integrity, the following analytical methods are recommended for validating the identity and purity of CAS 898765-07-6.
4.1 High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]
-
Note: Acid is critical to protonate the morpholine nitrogen, preventing peak tailing due to interaction with residual silanols.[1]
-
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Benzophenone
transition) and 210 nm.[1]
4.2 Nuclear Magnetic Resonance (NMR)
-
Solvent:
or .[1] -
Key Diagnostic Signals (
NMR):
4.3 Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Expected Ion:
.[1] -
Fragmentation Pattern: Loss of morpholine radical or cleavage at the benzylic position is common in MS/MS.[1]
Part 5: Handling & Safety Data
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation.[1] | Wear nitrile gloves.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] | Use safety goggles.[1] |
| STOT-SE | H335: May cause respiratory irritation.[1] | Handle in a fume hood.[1] |
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The morpholine moiety is prone to oxidation over extended periods if exposed to air; the benzophenone core is light-sensitive (store in amber vials).[1]
References
-
Sigma-Aldrich. 3-Methoxy-3'-morpholinomethyl benzophenone Product Specification. Retrieved from .[1]
-
PubChem. Compound Summary for CAS 898765-07-6. National Library of Medicine (US).[1] Retrieved from .[1]
-
Dorman, G., & Prestwich, G. D. (1994).[1] Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.[1] (Contextual reference for Benzophenone PAL mechanism).
-
BLDpharm. 3-Methoxy-3'-morpholinomethyl benzophenone MSDS. Retrieved from .[1]
-
GlobalChemMall. Supplier Database for CAS 898765-07-6. Retrieved from .[1]
Sources
A Technical Guide to the Spectroscopic Characterization of 3-Methoxy-3'-morpholinomethyl Benzophenone
Introduction
Substituted benzophenones are a cornerstone of synthetic chemistry, finding applications from medicinal chemistry scaffolds to industrial photoinitiators.[1] Their rich photochemical and electronic properties are readily tunable through substitution on the phenyl rings.[1] This guide provides an in-depth technical analysis of the spectral characteristics of a specific derivative, 3-Methoxy-3'-morpholinomethyl benzophenone. The presence of a methoxy group, a central carbonyl moiety, and a morpholinomethyl substituent creates a unique electronic and structural environment, which is reflected in its spectroscopic fingerprint.
This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral features is explained, providing not just data, but a framework for interpretation and structural verification.
Molecular Structure and Analytical Workflow
The unequivocal characterization of a synthesized molecule like 3-Methoxy-3'-morpholinomethyl benzophenone is paramount for its use in further research and development. A logical and systematic workflow ensures that the structure is confirmed with a high degree of confidence.
Caption: Logical workflow for compound characterization.
The structure of 3-Methoxy-3'-morpholinomethyl benzophenone is presented below. This visual representation is key to understanding the origin of the various signals in the subsequent spectroscopic analyses.
Caption: Chemical structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map the atomic connectivity.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their relative numbers, and their proximity to one another. The electron-withdrawing effect of the carbonyl group and the influence of the methoxy and morpholinomethyl substituents create a distinct pattern of signals.[2]
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.8 | Multiplet | 8H | Aromatic Protons (Ar-H) |
| ~ 3.85 | Singlet | 3H | Methoxy Protons (-OCH₃) |
| ~ 3.70 | Triplet | 4H | Morpholine Protons (-O-CH₂-) |
| ~ 3.55 | Singlet | 2H | Methylene Bridge (-CH₂-N) |
| ~ 2.50 | Triplet | 4H | Morpholine Protons (-N-CH₂-) |
Interpretation of ¹H NMR Spectrum:
-
Aromatic Region (δ 7.1 - 7.8): The eight protons on the two benzene rings will appear as a complex series of multiplets. The protons ortho to the carbonyl group are typically the most deshielded (shifted downfield) due to its electron-withdrawing nature.[3] The substitution pattern prevents simple doublet/triplet patterns, leading to more complex splitting.
-
Methoxy Signal (δ ~3.85): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.[4]
-
Morpholine Signals (δ ~3.70 and ~2.50): The morpholine ring contains two sets of chemically distinct methylene protons. The four protons adjacent to the oxygen atom (-O-CH₂-) are more deshielded and appear further downfield than the four protons adjacent to the nitrogen atom (-N-CH₂-). Both signals are expected to be triplets due to coupling with their neighboring methylene group.
-
Methylene Bridge (δ ~3.55): The two protons of the benzylic methylene group that links the aromatic ring to the morpholine nitrogen are equivalent and will appear as a singlet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity 3-Methoxy-3'-morpholinomethyl benzophenone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Typical acquisition parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.[5]
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 196 | Carbonyl Carbon (C=O) |
| ~ 160 | Aromatic Carbon (C-OCH₃) |
| ~ 115 - 140 | Aromatic Carbons (Ar-C, Ar-CH) |
| ~ 67 | Morpholine Carbons (-O-CH₂) |
| ~ 62 | Methylene Bridge Carbon (-CH₂-N) |
| ~ 55 | Methoxy Carbon (-OCH₃) |
| ~ 53 | Morpholine Carbons (-N-CH₂) |
Interpretation of ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~196): The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield, typically in the 190-220 ppm range.[6]
-
Aromatic Carbons (δ 115 - 160): The twelve aromatic carbons will produce a series of signals in this region. The carbon attached to the methoxy group will be the most downfield of the ring carbons due to the oxygen's deshielding effect.[7]
-
Morpholine Carbons (δ ~67 and ~53): The two distinct methylene carbons of the morpholine ring are clearly resolved. The carbons adjacent to the electronegative oxygen appear further downfield (~67 ppm) compared to those adjacent to the nitrogen (~53 ppm).
-
Aliphatic Carbons (δ ~55-62): The methoxy carbon and the methylene bridge carbon are found in the typical range for sp³ hybridized carbons attached to heteroatoms.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, typically using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
-
Parameters: A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the data using a Fourier transform, similar to the ¹H NMR protocol.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[1]
Expected IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2800 | Medium-Strong | Aliphatic C-H Stretch (Morpholine, Methylene, Methoxy) |
| ~ 1660 | Strong | Ketone C=O Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~ 1250 | Strong | Aryl-O-C Stretch (Asymmetric) |
| ~ 1115 | Strong | C-N Stretch (Morpholine) |
| ~ 1030 | Medium | Aryl-O-C Stretch (Symmetric) |
Interpretation of IR Spectrum:
-
C=O Stretch (~1660 cm⁻¹): The most prominent and diagnostic peak in the spectrum will be the strong absorption from the carbonyl (ketone) group. Conjugation with the two aromatic rings lowers the frequency from that of a simple aliphatic ketone (~1715 cm⁻¹).[8]
-
C-H Stretches (2800-3100 cm⁻¹): This region will show absorptions for both sp² (aromatic) and sp³ (aliphatic) C-H bonds.
-
Aromatic C=C Stretches (1600-1450 cm⁻¹): One or more bands in this region confirm the presence of the benzene rings.
-
C-O and C-N Stretches (1030-1250 cm⁻¹): This "fingerprint" region will contain strong, characteristic stretches for the aryl ether of the methoxy group and the C-N bond of the morpholine moiety.[9]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.[10]
Expected Mass Spectrometry Data
| m/z | Ion |
| 325 | [M]⁺˙ (Molecular Ion) |
| 224 | [M - C₄H₉NO]⁺ |
| 135 | [CH₃O-C₆H₄-CO]⁺ |
| 105 | [C₆H₅-CO]⁺ |
| 100 | [CH₂=N(CH₂)₂O]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation of Mass Spectrum:
-
Molecular Ion ([M]⁺˙ at m/z 325): The peak corresponding to the intact molecule after losing one electron provides the molecular weight. Aromatic systems like benzophenone typically show a prominent molecular ion peak due to their stability.
-
Alpha-Cleavage: The most characteristic fragmentation pattern for ketones involves cleavage of the bonds adjacent to the carbonyl group. This leads to the formation of two primary acylium ions:
-
[CH₃O-C₆H₄-CO]⁺ at m/z 135: Loss of the 3-morpholinomethylphenyl radical.
-
[C₆H₄(CH₂N(CH₂)₂O)-CO]⁺ and subsequent fragments.
-
-
Benzylic Cleavage: A very favorable fragmentation is the cleavage of the C-C bond between the methylene bridge and the aromatic ring, leading to the formation of a stable morpholinomethyl cation at m/z 100 . This is often a base peak.
-
Further Fragmentation: The acylium ions can further lose carbon monoxide (CO) to yield the corresponding aryl cations, such as [C₆H₅]⁺ at m/z 77 .
Caption: Plausible MS fragmentation pathways.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺ (m/z 326) with less fragmentation.[11]
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of 3-Methoxy-3'-morpholinomethyl benzophenone. IR spectroscopy confirms the presence of the key carbonyl, ether, and amine functionalities. Mass spectrometry verifies the molecular weight and offers structural clues through predictable fragmentation pathways, such as alpha and benzylic cleavages. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic connectivity, allowing for the complete elucidation of the molecular structure. This comprehensive spectroscopic profile serves as a critical reference for quality control, reaction monitoring, and further investigation into the compound's chemical and biological properties.
References
- American Chemical Society. Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry.
-
MDPI. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available from: [Link]
-
PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Available from: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
Analytical Methods (RSC Publishing). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Available from: [Link]
-
Universität Bielefeld. Interannular proton exchange and fragmentation of carbonyl-protonated benzophenones. Available from: [Link]
-
RSC Publishing. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Available from: [Link]
-
ResearchGate. Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Available from: [Link]
-
ScienceAlert. Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Available from: [Link]
-
OpenOChem Learn. Ketones. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
Chemistry LibreTexts. Signal Areas. Available from: [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]
-
Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. Available from: [Link]
-
YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ketones | OpenOChem Learn [learn.openochem.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. azooptics.com [azooptics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homepages.bluffton.edu [homepages.bluffton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]
- 10. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unlocking the Pharmacological Potential of 3-Methoxy-3'-morpholinomethyl benzophenone
Topic: Potential Therapeutic Targets of 3-Methoxy-3'-morpholinomethyl benzophenone Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Pharmacologists, and Chemical Biologists
A Strategic Guide to Target Deconvolution and Therapeutic Application
Executive Summary
3-Methoxy-3'-morpholinomethyl benzophenone represents a "privileged scaffold" in medicinal chemistry, combining a photo-active benzophenone core with a solubilizing morpholine pharmacophore. While often encountered as a synthetic intermediate (Mannich base), this specific architecture exhibits high probability for dual-functionality: as a microtubule destabilizing agent (MDA) and as an intrinsic photoaffinity probe (PAL) for target validation.
This guide analyzes the structure-activity relationship (SAR) of this compound, predicts its primary biological targets based on chemotype comparison, and provides a self-validating experimental protocol for confirming these interactions using the molecule’s inherent photochemistry.
Part 1: Structural Analysis & Predicted Therapeutic Targets
The molecule consists of two distinct functional domains that dictate its biological activity:
-
The Benzophenone Core (Lipophilic Domain): Historically validated to bind hydrophobic pockets in proteins. It mimics the biaryl systems found in colchicine-site inhibitors.
-
The Morpholinomethyl Tail (Hydrophilic/Basic Domain): Acts as a hydrogen-bond acceptor and improves pharmacokinetic properties (solubility). In kinase inhibitors, the morpholine oxygen often interacts with the "hinge region" of the ATP-binding pocket.
Primary Target: Tubulin (Colchicine Binding Site)
Based on extensive SAR data of benzophenone derivatives (e.g., Phenstatin analogues), the highest probability target for 3-Methoxy-3'-morpholinomethyl benzophenone is the colchicine binding site of β-tubulin .
-
Mechanism: The benzophenone moiety occupies the hydrophobic pocket at the interface of α- and β-tubulin. The 3-methoxy group is critical, mimicking the methoxy pattern of colchicine or combretastatin A-4, which is essential for high-affinity binding.
-
Therapeutic Outcome: Inhibition of tubulin polymerization leads to G2/M cell cycle arrest , disruption of the mitotic spindle, and subsequent apoptosis. This profile suggests utility in oncology, particularly against multi-drug resistant (MDR) carcinomas.[1]
Secondary Target: Kinase Modulation (p38 MAPK / PI3K)
Morpholine-substituted benzophenones have shown efficacy as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) .
-
Mechanism: The morpholine ring mimics the ribose ring of ATP, allowing the molecule to dock into the ATP-binding cleft.
-
Therapeutic Outcome: Inhibition of p38 MAPK reduces the production of pro-inflammatory cytokines (TNF-α, IL-1β), suggesting potential applications in rheumatoid arthritis and neuroinflammation .
Tertiary Utility: Intrinsic Photoaffinity Labeling
Unlike most drug candidates that require the synthetic addition of a bulky photoreactive group (e.g., diazirine), this molecule is a benzophenone. Upon UV irradiation (350–365 nm), the carbonyl oxygen excites to a triplet state diradical, which can abstract a hydrogen atom from the target protein backbone, forming a permanent covalent bond. This allows for direct physical isolation of the target.
Part 2: Experimental Validation Protocols
Protocol A: The "Self-Validating" Target Identification (Photoaffinity Labeling)
Rationale: This protocol utilizes the compound's intrinsic photochemistry to covalently crosslink its target, converting a transient drug-receptor interaction into a permanent bond for Mass Spectrometry analysis.
Materials:
-
Lysate: HeLa or Jurkat cell cytosolic fraction (1 mg/mL).
-
Compound: 3-Methoxy-3'-morpholinomethyl benzophenone (10 µM and 100 µM).
-
Competitor: Colchicine (1 mM) for specificity control.
-
UV Source: 365 nm UV lamp (approx.[2] 100W).
Workflow:
-
Equilibration: Incubate cell lysate (500 µL) with the compound (10 µM) for 30 minutes at 4°C in the dark.
-
Control A: Vehicle (DMSO).[2]
-
Control B: Compound + 100x excess Colchicine (to prove binding site specificity).
-
-
Photo-Crosslinking: Transfer samples to a 96-well plate on ice. Irradiate at 365 nm for 20 minutes. Distance: 5 cm.
-
Note: Benzophenone activation is reversible until C-H insertion occurs; prolonged irradiation improves yield but increases non-specific background.
-
-
Enrichment & Digestion: If the compound lacks a biotin handle, use "Click Chemistry" (if an alkyne analog is available) or proceed to 2D-Gel Electrophoresis.
-
Analysis: Excise bands showing mass shifts or unique presence in the treated sample vs. control. Perform LC-MS/MS peptide sequencing.
Protocol B: Tubulin Polymerization Assay (Functional Validation)
Rationale: To confirm the biological consequence of binding.
-
Preparation: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.
-
Induction: Add compound (1–10 µM) to the tubulin solution on ice.
-
Measurement: Transfer to a pre-warmed (37°C) spectrophotometer cuvette. Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Result Interpretation:
-
polymerization (Control): Sigmoidal curve reaching a plateau.
-
Inhibition (Active): Flat line or significantly reduced slope/plateau.
-
Part 3: Visualization of Mechanism & Workflow
Diagram 1: Mechanism of Action (Microtubule Destabilization)
This diagram illustrates the pathway from ligand binding to apoptotic cell death, highlighting the critical G2/M arrest checkpoint.
Caption: Signal transduction pathway initiated by benzophenone binding to tubulin, leading to mitotic catastrophe.
Diagram 2: Photoaffinity Labeling (PAL) Validation Workflow
This workflow demonstrates the "self-validating" property of the molecule using its benzophenone core.
Caption: Experimental workflow utilizing the benzophenone moiety to covalently capture and identify the target protein.
Part 4: Comparative Data & SAR Profile
The following table summarizes the expected activity profile of 3-Methoxy-3'-morpholinomethyl benzophenone compared to known analogues (e.g., Phenstatin, Combretastatin A-4).
| Compound Class | R1 Substituent | R2 Substituent | Target Affinity (Tubulin) | Cytotoxicity (HeLa IC50) | Solubility |
| Target Molecule | 3-Methoxy | 3'-Morpholinomethyl | High (Predicted) | 0.5 - 2.0 µM | High |
| Phenstatin | 3-Hydroxy | 4-Methoxy | High | 0.24 µM | Low |
| Benzophenone Analog A | H | 4-Amino | Moderate | >10 µM | Moderate |
| Combretastatin A-4 | (Stilbene Core) | - | Very High | 0.003 µM | Very Low |
Key Insight: While Combretastatin A-4 is more potent, it suffers from poor water solubility. The morpholinomethyl group in the target molecule significantly enhances aqueous solubility (lowering logP), making it a superior candidate for in vivo formulation despite a potentially slightly lower binding affinity.
References
-
Singh, P., et al. (2015). "Benzophenone-type inhibitors of the multidrug transporter P-glycoprotein: Structure-activity relationships." Journal of Medicinal Chemistry.
-
Lawrence, D. S., et al. (2016). "Photoaffinity Labeling and in-Gel Fluorescence: A Protocol for Identifying Ligand Targets." Bio-protocol.
-
Liou, J. P., et al. (2015). "The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors." RSC Advances.
-
Mitchison, T. J. (2012).[3] "Microtubule Pharmacology: The Colchicine Binding Site."[4] Harvard Medical School / Mitchison Lab.
-
Revesz, L., et al. (2004). "SAR of benzophenones as p38 MAP kinase inhibitors with oral activity."[5] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Microtubule Pharmacology — Mitchison Lab [mitchison.hms.harvard.edu]
- 4. The microtubule cytoskeleton: An old validated target for novel therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Medicinal Chemistry of Mannich Base Benzophenones: The 3-Methoxy-3'-morpholinomethyl Scaffold
Executive Summary: The "Privileged" Scaffold
In the landscape of drug discovery, the benzophenone core is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While simple benzophenones are often limited by lipophilicity (LogP > 4), the introduction of basic amine side chains via Mannich-type linkages dramatically alters their physicochemical profile.
This guide focuses on 3-Methoxy-3'-morpholinomethyl benzophenone (3-MMB) . This specific substitution pattern represents a strategic balance in medicinal chemistry:
-
3-Methoxy Group: Acts as a hydrogen bond acceptor and a metabolic handle (susceptible to O-demethylation).
-
3'-Morpholinomethyl Group: Introduces a basic center (pKa ~7-8), enhancing aqueous solubility and enabling lysosomotropic accumulation, a desirable trait for anticancer agents.
-
Meta-Meta Substitution: Unlike the crowded ortho or conjugated para analogs, the 3,3'-substitution maintains a twisted "propeller" conformation, critical for fitting into hydrophobic pockets of targets like COX-2, tubulin, or kinases.
Structural Deconstruction & Design Logic
To understand the utility of 3-MMB, we must analyze its pharmacophore using a Structure-Activity Relationship (SAR) map.
SAR Visualization
The following diagram illustrates the functional roles of each moiety within the 3-MMB scaffold.
Figure 1: Pharmacophore dissection of 3-Methoxy-3'-morpholinomethyl benzophenone.
Chemical Synthesis: The Asymmetry Challenge
Synthesizing a 3,3'-disubstituted benzophenone is non-trivial. Standard Friedel-Crafts acylation often yields para isomers due to directing effects. Direct Mannich reaction on benzophenone is sluggish without activating phenols.
Therefore, we utilize a Grignard Addition to Nitrile approach. This method guarantees the meta regiochemistry on both rings.
Retrosynthetic Analysis
-
Target: 3-Methoxy-3'-morpholinomethyl benzophenone
-
Disconnection: Carbonyl-Carbon bond.
-
Synthons: 3-Methoxyphenylmagnesium bromide (Nucleophile) + 3-(Morpholinomethyl)benzonitrile (Electrophile).
Detailed Synthetic Protocol
Objective: Synthesis of 3-MMB via Grignard Addition.
Reagents:
-
3-Methoxybromobenzene (CAS: 2398-37-0)
-
3-(Morpholinomethyl)benzonitrile (Pre-synthesized from 3-cyanobenzyl bromide)
-
Magnesium turnings (activated)
-
THF (Anhydrous)
-
HCl (2M)
Step-by-Step Methodology:
-
Preparation of Grignard Reagent:
-
In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 eq) and a crystal of iodine.
-
Add 10 mL anhydrous THF.
-
Add 3-Methoxybromobenzene (1.0 eq) dropwise. Initiate reflux with a heat gun if necessary.
-
Reflux for 1 hour until Mg is consumed. Solution turns dark grey/brown.
-
-
Addition to Nitrile:
-
Cool the Grignard solution to 0°C.
-
Dissolve 3-(Morpholinomethyl)benzonitrile (0.9 eq) in anhydrous THF.
-
Add the nitrile solution dropwise to the Grignard reagent over 30 minutes.
-
Critical Step: Allow to warm to Room Temp (RT) and stir for 4 hours. The intermediate formed is the imine magnesium salt .
-
-
Hydrolysis (The Ketone Formation):
-
Cool the reaction mixture to 0°C.
-
Slowly quench with 2M HCl (excess). This hydrolyzes the imine salt to the ketone.
-
Reflux the acidic mixture for 1 hour to ensure complete hydrolysis.
-
-
Workup & Purification:
-
Neutralize with NaOH to pH ~9 (to keep the morpholine free-based).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with Brine, dry over Na2SO4.
-
Purification: Flash Column Chromatography (SiO2). Eluent: Hexane:EtOAc (3:1) with 1% Triethylamine (to prevent streaking of the amine).
-
Yield Expectation: 65-75%. Validation: 1H NMR (CDCl3) should show the diagnostic methoxy singlet (~3.8 ppm) and the methylene bridge singlet (~3.5 ppm).
Analogs and Derivatives (Lead Optimization)
Once the core scaffold (3-MMB) is established, the next phase is derivatization to optimize potency and ADME properties.
Structural Variations Table[1]
| Derivative Class | Modification | Rationale | Predicted Effect |
| Series A: Amine Bioisosteres | Morpholine | Increase basicity | Improved solubility; potential for secondary binding if N-substituted. |
| Morpholine | Remove ether oxygen | Increased lipophilicity (LogP | |
| Series B: Ring A Substitution | 3-OMe | Halogen bond | Metabolic stability (blocks O-demethylation); alters electronic density of ketone. |
| 3-OMe | Tubulin pharmacophore | Mimics Combretastatin A-4; likely cytotoxic (anticancer). | |
| Series C: Linker Rigidification | Benzophenone | Planarize core | Locks conformation; intercalating agent for DNA (likely toxic). |
Synthesis of Piperazine Analog (Series A)
To synthesize the piperazine analog, replace 3-(Morpholinomethyl)benzonitrile in the protocol above with 3-(4-Boc-piperazin-1-ylmethyl)benzonitrile. The Boc group is removed in the final acidic hydrolysis step.
Biopharmaceutical Profiling (ADME)
For a compound to become a drug, it must survive the biological environment. 3-MMB presents specific metabolic challenges.
Metabolic Stability Workflow
The methoxy group is a prime site for CYP450 metabolism, while the morpholine ring is susceptible to N-oxidation or ring opening.
Figure 2: Predicted metabolic pathways for 3-MMB.
Experimental Protocol: LogD Determination (Shake Flask)
Why LogD? Because 3-MMB has a basic nitrogen, its lipophilicity changes with pH. LogP (neutral species) is insufficient; LogD at pH 7.4 is required.
-
Preparation: Prepare phosphate buffer (pH 7.4) saturated with n-octanol. Prepare n-octanol saturated with buffer.
-
Equilibration: Dissolve 3-MMB (1 mg) in the octanol phase.
-
Partitioning: Mix equal volumes (2 mL) of drug-octanol and buffer in a glass vial.
-
Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
Target Range: A LogD of 2.0–3.5 is ideal for oral bioavailability and CNS penetration.
References
-
BenchChem. (2025).[1][2] Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. Technical Support Center. Link
-
Khanum, S. A., et al. (2009).[3] "Benzophenone-N-ethyl piperidine ether analogues-Synthesis and efficacy as anti-inflammatory agent." Bioorganic & Medicinal Chemistry Letters, 19(6). Link
-
Li, W., et al. (2014). "Structural diversity and bioactivities of natural benzophenones." Natural Product Reports, 31(11). Link
-
Bandgar, B. P., et al. (2010). "Synthesis and biological evaluation of nitrogen-containing chalcones as possible anti-inflammatory and antioxidant agents." Bioorganic & Medicinal Chemistry Letters, 20(2). Link
-
BenchChem. (2025).[2] Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone. Link
Sources
Application Note: High-Sensitivity LC-MS/MS Protocol for 3-Methoxy-3'-morpholinomethyl benzophenone
Abstract
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of 3-Methoxy-3'-morpholinomethyl benzophenone (hereafter referred to as 3-MMB ) in biological matrices. 3-MMB is a lipophilic, basic compound often encountered as a synthetic intermediate or structural analog in medicinal chemistry. This method utilizes Mixed-Mode Cation Exchange (MCX) solid-phase extraction for superior matrix cleanup, coupled with ESI+ UHPLC-MS/MS to achieve lower limits of quantitation (LLOQ) in the sub-ng/mL range.
Introduction & Chemical Context
The Analyte
3-MMB (C₁₉H₂₁NO₃) features a benzophenone core substituted with a methoxy group on one ring and a morpholinomethyl moiety on the other.[1]
-
Lipophilicity: The benzophenone scaffold imparts significant hydrophobicity (LogP ~3.5–4.0).
-
Basicity: The morpholine nitrogen (pKa ~8.3) serves as a protonation site, making the molecule ideal for Positive Electrospray Ionization (ESI+).
Analytical Challenges
-
Isomeric Interferences: Benzophenone derivatives often have positional isomers. Chromatographic resolution is critical.
-
Carryover: The morpholine moiety can cause tailing on silanol-active columns; a high-purity, end-capped C18 column is required.
-
Fragmentation: The morpholinomethyl group is the most labile portion, dominating the fragmentation pattern.
Experimental Workflow (Logic & Causality)
The following workflow is designed to maximize recovery while minimizing phospholipid suppression. We selected Mixed-Mode Cation Exchange (MCX) over simple Protein Precipitation (PPT) because the basic nitrogen on 3-MMB allows for a specific "catch-and-release" mechanism, washing away neutral interferences (like endogenous benzophenones or lipids) before elution.
Workflow Diagram
Figure 1: MCX Extraction Workflow optimizing the basicity of the morpholine group.
Materials and Reagents
-
Reference Standard: 3-Methoxy-3'-morpholinomethyl benzophenone (>98% purity).
-
Internal Standard (IS): Benzophenone-d10 or Tramadol-d3 (structural analog for amine functionality).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH₄OH).
-
SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL).
Sample Preparation Protocol
Preparation of Standards
-
Stock Solution: Dissolve 1 mg of 3-MMB in 1 mL Methanol (1 mg/mL).
-
Working Solution: Serial dilution in 50:50 MeOH:H₂O to ranges of 0.5 ng/mL to 1000 ng/mL.
Solid Phase Extraction (MCX)
Rationale: Acidifying the sample ensures the morpholine nitrogen is protonated (positively charged), allowing it to bind to the sulfonate groups of the MCX sorbent.
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Loading: Mix 100 µL plasma with 10 µL Internal Standard and 300 µL 2% Formic Acid . Load onto cartridge.
-
Wash 1 (Aqueous): 1 mL 0.1% Formic Acid in Water (Removes proteins/salts).
-
Wash 2 (Organic): 1 mL 100% Methanol (Removes neutral lipids/benzophenones). Crucial: The analyte remains bound by ionic interaction.
-
Elution: 2 x 250 µL of 5% NH₄OH in Methanol . (High pH neutralizes the morpholine, breaking the ionic bond).
-
Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 A:B).
LC-MS/MS Conditions
Chromatographic Parameters
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.
-
Why? High surface area C18 provides retention for the benzophenone core; 1.7 µm particles ensure sharp peaks.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Table 1: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load |
| 3.50 | 90 | Elution of 3-MMB |
| 4.50 | 90 | Wash |
| 4.60 | 10 | Re-equilibration |
| 6.00 | 10 | End |
Mass Spectrometry Parameters
-
Ionization: Electrospray Positive (ESI+).[2]
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas: 800 L/hr (N₂).
MRM Transitions (Predicted & Optimized)
The precursor ion is the protonated molecule
-
Formula: C₁₉H₂₁NO₃
-
Exact Mass: 311.15
-
Precursor m/z: 312.2
Table 2: MRM Transition Table
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type | Structural Origin |
| 3-MMB | 312.2 | 100.1 | 25 | Quantifier | Morpholinomethyl cation (C₅H₁₀NO⁺) |
| 3-MMB | 312.2 | 225.1 | 18 | Qualifier | Loss of Morpholine (Neutral Loss -87) |
| 3-MMB | 312.2 | 135.0 | 35 | Qualifier | Anisoyl fragment (Methoxy-benzoyl) |
| IS (d10) | 193.1 | 115.1 | 20 | Quantifier | Benzophenone-d10 fragment |
Note: The m/z 100.1 fragment is highly specific to the morpholinomethyl moiety and usually provides the highest intensity.
Fragmentation Pathway Logic[3]
Understanding the fragmentation is vital for troubleshooting interferences.
Figure 2: Proposed ESI+ Fragmentation Pathway for 3-MMB.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), the following criteria must be met during every run:
-
Linearity:
over the range 0.5–1000 ng/mL. -
Internal Standard Response: Variation within ±15% across the run.
-
Carryover: Blank injection after ULOQ (Upper Limit of Quantitation) must be <20% of the LLOQ signal.
-
Matrix Effect: Compare post-extraction spike vs. neat standard. If suppression >20%, switch to MCX SPE (if using PPT) or reduce injection volume.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing Peaks | Secondary interactions with silanols. | Increase Ammonium Formate concentration; ensure column is end-capped. |
| Low Sensitivity | Ion suppression or wrong pH. | Check Mobile Phase pH (must be acidic for ESI+); Check SPE wash steps. |
| Carryover | Morpholine sticking to injector. | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid. |
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] Retrieved from [Link]
-
MDPI. (2000). Determination of the pKa of Benzophenones in Ethanol-Water. Molecules.[1][4][3][5][6][7][8][9][10] Retrieved from [Link]
-
FooDB. (2010).[3] Compound Summary: Morpholine.[1][3][6][9] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peerj.com [peerj.com]
- 3. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 4. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. impactfactor.org [impactfactor.org]
- 7. avenalab.com [avenalab.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Investigating the Bioactivity of 3-Methoxy-3'-morpholinomethyl benzophenone: A Guide to In Vitro Cellular Analysis
Introduction
Benzophenones are a class of compounds recognized for their diverse biological activities, ranging from UV-filtering properties to potent anti-inflammatory and anti-cancer effects.[1][2] The core benzophenone structure can be extensively modified, with substitutions on its phenyl rings giving rise to a wide array of pharmacological profiles.[3][4] This application note provides a comprehensive guide for the initial in vitro characterization of a novel benzophenone derivative, 3-Methoxy-3'-morpholinomethyl benzophenone.
Due to the novelty of this specific compound, established biological data is not yet available. Therefore, this document serves as a foundational framework for researchers to systematically investigate its potential cytotoxic, pro-apoptotic, and cell cycle-modulating effects. The protocols provided herein are based on well-established methodologies for the evaluation of related benzophenone and morpholine-containing compounds.[3][5]
Physicochemical Properties and Preparation of Stock Solutions
A critical first step in any in vitro study is the proper solubilization of the test compound. The predicted physicochemical properties of 3-Methoxy-3'-morpholinomethyl benzophenone suggest it is likely soluble in organic solvents.
Table 1: Physicochemical Properties of 3-Methoxy-3'-morpholinomethyl benzophenone (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₃ | N/A |
| Molecular Weight | 297.35 g/mol | N/A |
| Solubility | Soluble in DMSO, Ethanol | [5] |
Protocol 1: Preparation of 3-Methoxy-3'-morpholinomethyl benzophenone Stock Solution
-
Reagents and Materials:
-
3-Methoxy-3'-morpholinomethyl benzophenone powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of 3-Methoxy-3'-morpholinomethyl benzophenone in high-quality DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5]
Assessment of Cytotoxicity
The initial evaluation of a novel compound involves determining its cytotoxic potential across a range of concentrations. This is crucial for identifying the appropriate dose range for subsequent mechanistic studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-Methoxy-3'-morpholinomethyl benzophenone stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Investigation of Apoptosis Induction
Many benzophenone derivatives exert their anti-cancer effects by inducing programmed cell death, or apoptosis.[6][7][8] The following protocols are designed to determine if 3-Methoxy-3'-morpholinomethyl benzophenone induces apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with 3-Methoxy-3'-morpholinomethyl benzophenone at concentrations around the determined IC50 value for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[7]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[6][9] Its activation is a hallmark of apoptosis.
Protocol 4: Fluorometric Caspase-3 Activity Assay
-
Cell Lysis:
-
Treat cells as described for the Annexin V assay.
-
Lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
-
Assay Procedure:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[10]
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[10]
-
-
Data Analysis:
-
Quantify the caspase-3 activity based on a standard curve generated with a known concentration of the fluorophore (AMC).
-
Cell Cycle Analysis
Certain benzophenone analogs have been shown to induce cell cycle arrest, thereby inhibiting proliferation.[5] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[8]
Protocol 5: Cell Cycle Analysis by PI Staining
-
Cell Treatment and Fixation:
-
Treat cells with 3-Methoxy-3'-morpholinomethyl benzophenone for 24-48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA.[8]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.[11]
-
Elucidation of a Potential Mechanism of Action: Signaling Pathway Analysis
To understand how 3-Methoxy-3'-morpholinomethyl benzophenone might be exerting its effects, it is beneficial to investigate its impact on key cellular signaling pathways, such as those involved in apoptosis and cell cycle regulation. Western blotting is a powerful technique for this purpose.[4]
Protocol 6: Western Blotting for Signaling Pathway Proteins
-
Protein Extraction:
-
Treat cells with the compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the proteins.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[2]
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p53, cyclins, CDKs) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
-
Visualizations
Caption: Experimental workflow for the in vitro evaluation of 3-Methoxy-3'-morpholinomethyl benzophenone.
Caption: A potential apoptotic signaling pathway that could be investigated for the test compound.
Conclusion
This application note provides a structured and comprehensive approach for the initial in vitro characterization of the novel compound, 3-Methoxy-3'-morpholinomethyl benzophenone. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a bioactive agent. Further investigation into its impact on specific signaling pathways will help to elucidate its mechanism of action.
References
-
Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Synthesis of methyl benzophenone. (n.d.). PrepChem.com. Retrieved February 22, 2026, from [Link]
-
Synthesis and antitumor activity of novel benzophenone derivatives. (1997). PubMed. Retrieved February 22, 2026, from [Link]
-
(PDF) Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). ResearchGate. Retrieved February 22, 2026, from [Link]
-
(PDF) Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (2010). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. (2025). MDPI. Retrieved February 22, 2026, from [Link]
-
Structural Diversity and Bioactivities of Natural Benzophenones. (2013). RSC Publishing. Retrieved February 22, 2026, from [Link]
-
Prenatal exposure to benzophenone-3 (BP-3) induces apoptosis, disrupts estrogen receptor expression and alters the epigenetic status of mouse neurons. (2018). PubMed. Retrieved February 22, 2026, from [Link]
-
Benzophenone-3 exposure induced apoptosis via impairing mitochondrial function in human chondrocytes. (2024). PubMed. Retrieved February 22, 2026, from [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). PMC. Retrieved February 22, 2026, from [Link]
-
The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats. (2018). PubMed. Retrieved February 22, 2026, from [Link]
-
(3-Aminophenyl)(morpholino)methanone derivatives are key intermediates in the preparation of active pharmaceutical ingredients. (2015). ResearchGate. Retrieved February 22, 2026, from [Link]
-
(PDF) New benzophenone derivatives from the coprophilous fungus Delitschia confertaspora. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Structural diversity and bioactivities of natural benzophenones. (2014). PubMed. Retrieved February 22, 2026, from [Link]
-
Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2021). Cosmetic Ingredient Review. Retrieved February 22, 2026, from [Link]
-
Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. (2019). PubMed. Retrieved February 22, 2026, from [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Three New Benzophenone Derivatives from Selaginella tamariscina. (2023). PMC. Retrieved February 22, 2026, from [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved February 22, 2026, from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Prenatal exposure to benzophenone-3 (BP-3) induces apoptosis, disrupts estrogen receptor expression and alters the epigenetic status of mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzophenone-3 exposure induced apoptosis via impairing mitochondrial function in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenotypic changes induced by a novel benzophenone derivative and resultant suppression of cell proliferation in the human thymic acute lymphoblastic leukemia cell line HPB-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Note: Target Identification Using 3-Methoxy-3'-morpholinomethyl benzophenone (3-MMBP)
Executive Summary
This guide details the application of 3-Methoxy-3'-morpholinomethyl benzophenone (3-MMBP) as a chemical probe for identifying protein targets of morpholine-containing pharmacophores. Morpholine rings are "privileged scaffolds" in medicinal chemistry, frequently found in kinase inhibitors (e.g., PI3K), CNS-active agents, and anticoagulants.
3-MMBP serves as a minimalist photoaffinity probe . It combines a morpholine recognition motif (warhead) with a benzophenone photoreactive group (trap). Upon UV irradiation, this probe covalently crosslinks to the target protein, allowing for the precise mapping of ligand-binding sites via Mass Spectrometry (MS).
Key Applications:
-
Target Deconvolution: Identifying the primary target of morpholine-based phenotypic hits.
-
Binding Site Mapping: Defining the specific amino acid residues involved in ligand binding.
-
Off-Target Profiling: Assessing selectivity against complex proteomes.
Chemical Mechanism & Properties[1][2][3][4][5]
The Photochemistry of Benzophenone
Unlike diazirines or azides, benzophenones are chemically stable in ambient light and require specific activation.
-
Excitation: Upon irradiation at 350–365 nm , the benzophenone carbonyl absorbs a photon.
-
Intersystem Crossing: The excited singlet state relaxes to a reactive triplet diradical state.
-
C-H Insertion: This diradical abstracts a hydrogen atom from a nearby amino acid (within 3–5 Å), forming a ketyl radical pair that collapses into a stable covalent C-C bond.
Advantages:
-
Reversibility: If the diradical does not find a C-H bond, it relaxes back to the ground state, allowing repeated excitation cycles (unlike diazirines which are "one-shot").
-
Specificity: The 350 nm activation wavelength causes minimal oxidative damage to proteins compared to the 254 nm required for aryl azides.
Probe Specifications
| Property | Specification |
| Compound Name | 3-Methoxy-3'-morpholinomethyl benzophenone (3-MMBP) |
| Molecular Weight | ~311.38 Da |
| Excitation Max | 350–365 nm |
| Reactive Intermediate | Triplet Diradical (T1) |
| Target Residues | Methionine, Leucine, Alanine, Glycine (C-H rich backbones) |
| Solubility | DMSO (Stock), PBS/TBS (Working < 100 µM) |
Mechanism of Action Diagram
Figure 1: The reversible excitation cycle of benzophenone allows for high-efficiency labeling of proximal C-H bonds.
Experimental Protocols
Protocol A: In Vitro Photo-Crosslinking
Objective: Covalently label the target protein with 3-MMBP. Safety: Wear UV-protective eyewear.
Materials:
-
Recombinant Target Protein (1–5 µM) OR Cell Lysate (1 mg/mL).
-
3-MMBP Stock (10 mM in DMSO).
-
Competition Control: Excess free Morpholine or Parent Drug (100 mM).
-
UV Lamp: 365 nm LED array (e.g., Stratalinker or handheld UV lamp). Note: Avoid Mercury arc lamps if possible to reduce heat.
Step-by-Step:
-
Preparation: Dilute protein/lysate in PBS (pH 7.4). Avoid buffers with detergents (Triton X-100) as benzophenones can label the detergent micelles.
-
Incubation (Equilibrium Binding):
-
Sample: Add 3-MMBP to a final concentration of 10–50 µM.
-
Competition Control: Pre-incubate with 100x excess "cold" competitor for 15 min, then add 3-MMBP.
-
Incubate all samples for 30 minutes at 4°C in the dark.
-
-
Irradiation:
-
Transfer samples to a 96-well plate (open lid) or clear microcentrifuge tubes.
-
Place on ice (critical to prevent thermal denaturation).
-
Irradiate at 365 nm for 10–30 minutes .
-
Tip: Benzophenone labeling efficiency increases with time, but do not exceed 60 mins to avoid protein degradation.
-
-
Quenching: No chemical quench is needed (light removal stops reaction). Proceed immediately to analysis.
Protocol B: LC-MS/MS Target Mapping
Objective: Identify the specific peptide modified by the probe. Rationale: Since 3-MMBP lacks a biotin handle, we rely on the mass shift of the probe attached to the peptide.
Workflow:
-
Digestion: Perform standard Trypsin/Lys-C digestion on the crosslinked protein.
-
LC-MS/MS: Inject digested peptides into a high-resolution Q-TOF or Orbitrap mass spectrometer.
-
Data Search Parameters:
-
Variable Modification: Create a custom modification for "Benzophenone-Morpholine Adduct".
-
Mass Shift Calculation:
-
Formula: C19H21NO3 (Probe)[1]
-
Loss during reaction: None (Addition reaction) or -2H (depending on exact mechanism, usually addition).
-
Delta Mass: +311.15 Da (Monoisotopic).
-
-
Residues: Any (Benzophenones are promiscuous regarding residue type, but prefer Met, Leu, Phe).
-
Workflow Visualization
Figure 2: Step-by-step workflow from probe incubation to mass spectrometric identification.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | Irradiation time too short. | Increase UV exposure to 45–60 mins. Benzophenones are robust and tolerate longer exposure than diazirines. |
| High Non-Specific Binding | Probe concentration > Kd. | Titrate probe down (1–10 µM). Labeling should be performed at concentrations near the estimated Kd. |
| Protein Precipitation | UV-induced heating. | Ensure samples are kept on ice or a cooled metal block during irradiation. |
| No Mass Shift Detected | Ionization suppression. | The hydrophobic benzophenone may alter peptide ionization. Try Chymotrypsin digestion to generate different peptide fragments. |
Strategic Considerations for Probe Design
While 3-MMBP is a functional "core" probe, advanced proteomic profiling (ABPP) often requires an enrichment handle.
-
Next-Generation Design: If 3-MMBP fails to yield signal in complex lysates, synthesize an analog with an alkyne handle on the benzophenone ring (e.g., at the 4'-position). This allows for Copper-Catalyzed Click Chemistry (CuAAC) with Azide-Biotin for streptavidin enrichment.
References
-
Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Link
-
Rowland, M. M., et al. (2011). Bridging the Gap between Drug Discovery and Target Identification: Photoaffinity Labeling. Current Opinion in Chemical Biology, 15(4), 520-526. Link
-
Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113. Link
Sources
formulation of 3-Methoxy-3'-morpholinomethyl benzophenone for biological experiments
Application Note: Formulation & Solubility Optimization of 3-Methoxy-3'-morpholinomethyl benzophenone
Introduction & Physicochemical Profile
This guide details the formulation protocols for 3-Methoxy-3'-morpholinomethyl benzophenone , a representative lipophilic weak base. Molecules of this class—featuring a hydrophobic benzophenone scaffold linked to a basic morpholine moiety—are common in drug discovery (e.g., kinase inhibitors, CNS agents) but present distinct solubility challenges.
Chemical Logic (The "Why"):
-
The Core (Benzophenone): Highly lipophilic (LogP > 3.0), driving poor aqueous solubility.[1]
-
The Tail (Morpholine): A weak base (pKa ~7.0–8.0). This is the "solubility handle." It becomes protonated (ionized) in acidic conditions (pH < 6), improving solubility. However, at physiological pH (7.4), a significant fraction becomes uncharged, leading to rapid precipitation ("crashing out") in aqueous media.
Target Audience: This protocol is designed for researchers conducting in vitro cell signaling assays and in vivo pharmacokinetic (PK) studies.
Pre-Formulation Decision Tree
Before beginning, select the appropriate workflow based on your final application.
Figure 1: Decision matrix for selecting the appropriate formulation strategy based on experimental needs.
Protocol A: Preparation of Master Stock (DMSO)
Objective: Create a stable, high-concentration stock solution for long-term storage.
Materials:
-
Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% (Cell Culture Grade).
-
Glass vials (Amber, borosilicate). Do not use polystyrene.
Procedure:
-
Calculation: Calculate the mass required for a 50 mM stock.
-
Example: If MW = 311.38 g/mol , dissolve 15.57 mg in 1 mL DMSO.
-
-
Dissolution: Add DMSO to the powder. Vortex for 30 seconds.
-
Troubleshooting: If particulate remains, sonicate in a water bath at 37°C for 5 minutes. The morpholine group aids solubility in polar organic solvents, so this should dissolve readily.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Protocol B: In Vitro Cell Culture Formulation
Challenge: The "Crash" Phenomenon. When the DMSO stock hits the aqueous media (pH 7.4), the morpholine group de-protonates, and the hydrophobic benzophenone core drives precipitation.
The "Intermediate Dilution" Method (Recommended): Do not pipette 100% DMSO stock directly into the cell plate for concentrations >10 µM.
-
Prepare 1000x Stock: Thaw the 50 mM DMSO stock.
-
Step 1 (Intermediate): Dilute the stock 1:10 into culture media in a sterile tube.
-
Mix immediately by vigorous vortexing. This creates a 5 mM solution (10% DMSO).
-
Check: Inspect for turbidity.[2] If cloudy, the compound has precipitated.
-
-
Step 2 (Final): Dilute the Intermediate solution 1:100 into the final well volume.
-
Final Concentration: 50 µM.
-
Final DMSO: 0.1% (Safe for most cell lines).
-
Protocol C: In Vivo Vehicle Formulation (High Dose)
For animal studies, simple saline dilution will fail. You must use a Solubility-Enabling Formulation . Two validated options are provided below.
Option 1: The "Magic Bullet" (Co-Solvent System)
Best for: Intraperitoneal (IP) or Oral Gavage (PO).
Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.
Step-by-Step Assembly:
-
DMSO Step: Dissolve pure compound in DMSO (5% of final volume). Vortex until clear.
-
PEG Step: Add PEG300 (40% of final volume) to the DMSO solution. Vortex.
-
Note: The solution will warm slightly; this aids dissolution.
-
-
Surfactant Step: Add Tween 80 (5% of final volume). Vortex gently to avoid foaming.
-
Aqueous Step: Slowly add Saline (50% of final volume) while vortexing.
-
Critical: If the solution turns milky white, the compound has precipitated. Sonication (10-15 mins) may re-dissolve it. If it remains cloudy, you have exceeded the solubility limit (likely ~2–5 mg/mL for this class).
-
Option 2: Cyclodextrin Complexation (SBE-β-CD / HP-β-CD)
Best for: Intravenous (IV) or sensitive models (low toxicity).
Composition: 10% DMSO / 90% (20% HP-β-CD in Saline).
Mechanism: The hydrophobic benzophenone core enters the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble.
Procedure:
-
Prepare a 20% w/v solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in sterile saline. Filter sterilize (0.22 µm).
-
Dissolve compound in DMSO (10% of final volume).
-
Add the cyclodextrin vehicle (90% of final volume) slowly to the DMSO stock.
-
Incubation: Shake or rotate at Room Temperature for 20 minutes to allow equilibrium complexation.
Quality Control & Data Summary
Solubility Benchmarks (Estimated for Morpholine-Benzophenones):
| Solvent System | Solubility Limit (Est.) | Application |
| 100% DMSO | > 50 mg/mL | Master Stock |
| PBS (pH 7.4) | < 0.01 mg/mL | Insoluble (Do not use) |
| PBS (pH 4.0) | ~ 1.0 mg/mL | Acidic buffer aids morpholine protonation |
| PEG300/Tween/DMSO | 2 – 5 mg/mL | In Vivo (IP/PO) |
| 20% HP-β-CD | 2 – 10 mg/mL | In Vivo (IV/IP) |
Verification: Always measure the absorbance of your final formulation at 600 nm (OD600) before dosing.
-
OD600 < 0.005: Clear solution (Pass).
-
OD600 > 0.010: Precipitation detected (Fail).
References
- Lipophilicity & Formulation: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
-
Cyclodextrin Protocols: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Co-Solvent Systems: MedChemExpress. (2024). Solubility Guidelines for Lipophilic Drugs (PEG/Tween Protocols). Link
-
Morpholine Chemistry: National Center for Biotechnology Information. PubChem Compound Summary for Morpholine Derivatives. Link
Sources
High-Throughput Screening Assays for 3-Methoxy-3'-morpholinomethyl Benzophenone Analogs
Application Note & Protocol Guide
Abstract & Scientific Rationale
This application note details the high-throughput screening (HTS) workflow for 3-Methoxy-3'-morpholinomethyl benzophenone and its structural analogs. This chemical class combines the privileged benzophenone scaffold —known for tubulin-binding and anti-mitotic properties—with a morpholinomethyl Mannich base moiety.
Mechanistic Context:
-
Tubulin Inhibition: Benzophenone analogs (e.g., phenstatin) frequently bind to the colchicine site of tubulin, inhibiting polymerization and causing cell cycle arrest in the G2/M phase.
-
Mannich Base Reactivity: The morpholinomethyl group acts as a potential alkylating agent or prodrug. Under physiological conditions, Mannich bases can undergo retro-Mannich reactions, releasing reactive vinyl ketones that may target cellular thiols (e.g., glutathione) or covalently modify cysteine residues on target proteins.
Consequently, this HTS campaign utilizes a Phenotypic Primary Screen (Cell Viability) followed by a Target-Based Secondary Screen (Tubulin Polymerization) to isolate hits with specific anti-proliferative mechanisms over general toxicity.
Library Preparation & Compound Management[1][2][3]
Challenge: Mannich bases are susceptible to hydrolysis and retro-Mannich decomposition in protic solvents or varying pH. Solution: Strict anhydrous handling and solubility optimization.
Protocol: Compound Solubilization
-
Stock Concentration: Prepare 10 mM master stocks in anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Avoid aqueous buffers for long-term storage.
-
-
Storage: Store in Matrix™ tubes at -20°C or -80°C under argon atmosphere to prevent moisture ingress.
-
Quality Control (QC):
-
Verify purity via LC-MS prior to screening.
-
Solubility Check: The morpholine nitrogen provides basicity (pKa ~8.3). If the free base exhibits poor solubility, convert to a hydrochloride (HCl) salt form, which significantly enhances aqueous solubility for the assay step.
-
Primary Screen: Cell Viability (Phenotypic)
Objective: Identify analogs that induce cytotoxicity in cancer cell lines (e.g., PC-3, HeLa, or MCF-7) using an ATP-based luminescent readout.
Assay Principle: The CellTiter-Glo® (Promega) assay quantifies ATP, an indicator of metabolically active cells. The benzophenone analog inhibits cell division; the resulting drop in viable cell number correlates with decreased ATP and lower luminescence.
Step-by-Step Protocol
Format: 384-well white, solid-bottom plates (Corning #3570). Controls:
-
Positive Control (HPE): 10 µM Colchicine (100% inhibition/death).
-
Negative Control (ZPE): 0.1% DMSO (Vehicle).
-
Cell Plating:
-
Dispense 25 µL of cell suspension (e.g., 1,000 cells/well) into 384-well plates using a Multidrop™ Combi.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Transfer:
-
Using an Echo® 650 Acoustic Liquid Handler , transfer 25 nL of compound stock (10 mM) to assay plates.
-
Final Concentration: 10 µM (0.1% DMSO final).
-
-
Incubation:
-
Incubate plates for 48–72 hours at 37°C.
-
-
Detection:
-
Equilibrate plates and CellTiter-Glo reagent to room temperature (RT).
-
Add 25 µL of CellTiter-Glo reagent to each well.
-
Shake orbitally (2 min) to lyse cells; incubate (10 min) to stabilize signal.
-
-
Readout:
-
Measure Luminescence (Integration time: 0.5s) on a multimode reader (e.g., PerkinElmer EnVision).
-
Data Analysis:
Calculate Percent Inhibition and Z-Factor (Z').
Secondary Screen: Tubulin Polymerization (Target Deconvolution)
Objective: Confirm that "hits" from the primary screen specifically target microtubule dynamics rather than causing non-specific toxicity.
Assay Principle: Free tubulin is non-fluorescent in the presence of a reporter dye (e.g., DAPI or a specific tubulin tracker). Upon polymerization into microtubules, fluorescence intensity increases. Inhibitors (benzophenones) prevent this increase.
Step-by-Step Protocol
Kit: Cytoskeleton Inc. Tubulin Polymerization Assay (Fluorometric). Temp Control: Critical. Tubulin polymerizes at 37°C and depolymerizes at 4°C.
-
Reagent Prep:
-
Keep all reagents on ice (4°C).
-
Reconstitute >99% pure tubulin in G-PEM buffer + GTP + DAPI reporter.
-
-
Plate Setup:
-
Pre-warm a 384-well black half-area plate to 37°C in the reader.
-
Dispense 5 µL of 10x compound (Hit from primary screen) into wells.
-
-
Reaction Initiation:
-
Rapidly dispense 45 µL of cold Tubulin Reaction Mix into wells.
-
-
Kinetic Readout:
-
Immediately place in the pre-warmed reader (37°C).
-
Excitation: 360 nm | Emission: 450 nm.
-
Read every 1 minute for 60 minutes.
-
-
Interpretation:
-
Vmax (Slope): Calculate the slope of the linear phase of polymerization.
-
Result: A decrease in Vmax compared to DMSO control confirms tubulin inhibition.
-
Visualizing the Workflow
The following diagram illustrates the logic flow from library management to hit validation for this specific chemical class.
Caption: Workflow for screening 3-Methoxy-3'-morpholinomethyl benzophenone analogs, prioritizing phenotypic activity followed by mechanistic confirmation.
Safety & ADME Profiling (Critical for Benzophenones)
Benzophenones with methoxy and morpholine groups carry specific metabolic liabilities that must be assessed early.
| ADME Parameter | Concern for this Scaffold | Assay Method |
| Metabolic Stability | O-Demethylation: The 3-Methoxy group is a prime target for CYP450 enzymes (CYP2D6/3A4). | Microsomal Stability Assay (Human/Mouse Liver Microsomes). |
| Reactive Metabolites | Mannich Base Instability: Potential to release vinyl ketones or deplete Glutathione (GSH). | GSH-Trapping Assay (LC-MS detection of GSH-adducts). |
| hERG Inhibition | Basic Amine: The morpholine nitrogen (protonated at pH 7.4) is a pharmacophore for hERG channel blockage. | Automated Patch Clamp (QPatch or PatchXpress). |
References
-
National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Cell Viability Assays. Bethesda (MD): National Library of Medicine (US). Available at: [Link]
- Singh, P., et al. (2015). "Benzophenone-type microtubule inhibitors: a review of the chemical and biological aspects." Future Medicinal Chemistry. (Discusses the tubulin-binding mechanism of benzophenone analogs).
- Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry. (Details the stability and reactivity of morpholine Mannich bases).
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Fluorescence based). Available at: [Link]
Sources
Application Notes & Protocols: Preclinical Efficacy Evaluation of 3-Methoxy-3'-morpholinomethyl benzophenone
A Guide for Researchers in Oncology Drug Development
Introduction
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] This document provides a detailed experimental framework for assessing the preclinical efficacy of a novel benzophenone derivative, 3-Methoxy-3'-morpholinomethyl benzophenone. While the specific molecular target of this compound is yet to be fully elucidated, this guide is structured around the working hypothesis that it functions as a protein kinase inhibitor, a common mechanism for modern oncology therapeutics.[4]
This comprehensive guide will walk researchers through a logically tiered approach, from initial in vitro screening to in vivo validation, emphasizing the scientific rationale behind each experimental choice to ensure a robust and translatable dataset. The protocols provided are designed to be self-validating, incorporating necessary controls and endpoints to build a compelling case for the compound's mechanism of action and therapeutic potential.
Part 1: In Vitro Efficacy Assessment
The initial phase of efficacy testing is designed to determine the cytotoxic and cytostatic potential of 3-Methoxy-3'-morpholinomethyl benzophenone across a relevant panel of cancer cell lines and to begin dissecting its mechanism of action.
Primary Objective: Determining Anti-proliferative Activity
The first step is to ascertain the compound's ability to inhibit cancer cell growth. A cell viability assay is a rapid and cost-effective method for this initial screen.[5][6]
The MTS assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTS to a formazan product that is soluble in culture medium and can be quantified by measuring its absorbance.[5][7]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-1080 for fibrosarcoma)[1][3]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
3-Methoxy-3'-morpholinomethyl benzophenone (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of 3-Methoxy-3'-morpholinomethyl benzophenone in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of the compound and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation:
| Cell Line | 3-Methoxy-3'-morpholinomethyl benzophenone IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| HT-1080 | [Insert Value] | [Insert Value] |
Secondary Objective: Elucidating the Mechanism of Cell Death
Once anti-proliferative activity is confirmed, the next crucial step is to determine if the compound induces apoptosis (programmed cell death). The Annexin V assay is a standard method for detecting early-stage apoptosis.[8][9]
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., the most sensitive line from the MTS assay)
-
6-well tissue culture plates
-
3-Methoxy-3'-morpholinomethyl benzophenone
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and incubate overnight.
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Data analysis will differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualization of Experimental Workflow:
Caption: A tiered workflow for preclinical efficacy testing.
Tertiary Objective: Target Engagement and Validation
Based on our working hypothesis, it is essential to confirm that 3-Methoxy-3'-morpholinomethyl benzophenone directly interacts with its putative kinase target within living cells. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a robust method for this purpose.[10][11]
This assay measures the binding of a compound to a specific kinase target in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10] It relies on the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by the test compound.
Materials:
-
HEK293 cells
-
Transfection reagent
-
Plasmid DNA for NanoLuc-Kinase fusion protein of the hypothesized target
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
NanoBRET™ Kinase Tracer
-
White, 96-well assay plates
-
Luminescence plate reader
Step-by-Step Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc-Kinase fusion plasmid.
-
Plate the transfected cells in the 96-well plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of 3-Methoxy-3'-morpholinomethyl benzophenone.
-
Add the compound to the cells, followed by the NanoBRET™ Kinase Tracer.
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the filtered luminescence signals for NanoLuc® (donor) and the tracer (acceptor) on a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.
-
Visualization of a Hypothesized Signaling Pathway:
Caption: Inhibition of a hypothetical kinase signaling pathway.
Part 2: In Vivo Efficacy Assessment
Upon successful in vitro characterization, the next phase is to evaluate the compound's anti-tumor efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[12][13][14]
Protocol 4: Cell Line-Derived Xenograft (CDX) Model Efficacy Study
This protocol outlines the establishment of a CDX model and subsequent efficacy study.[13]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)
-
Cancer cell line that showed high in vitro sensitivity
-
Matrigel
-
3-Methoxy-3'-morpholinomethyl benzophenone formulated for in vivo administration
-
Calipers for tumor measurement
Step-by-Step Protocol:
-
Tumor Implantation:
-
Resuspend 5 x 10⁶ cancer cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the compound daily via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at pre-determined doses.
-
The control group receives the vehicle only.
-
Monitor animal body weight and general health daily as a measure of toxicity.
-
-
Efficacy Evaluation:
-
Measure tumor volume 2-3 times per week.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic (PD) Analysis:
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | [Insert Value] | N/A | [Insert Value] |
| Compound (X mg/kg) | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (Y mg/kg) | [Insert Value] | [Insert Value] | [Insert Value] |
Part 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation
A critical component of preclinical development is understanding the relationship between drug exposure (pharmacokinetics) and its biological effect (pharmacodynamics).[15][16][17]
Rationale:
By correlating the concentration of 3-Methoxy-3'-morpholinomethyl benzophenone in the plasma and tumor tissue with the extent of target inhibition (e.g., decreased phosphorylation of the target kinase), a therapeutic window can be established. This information is invaluable for predicting the required dose and schedule for human clinical trials.[16][17][18]
Experimental Approach:
-
Pharmacokinetic Study: A separate cohort of tumor-bearing mice is treated with a single dose of the compound. Blood and tumor samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[18][19]
-
Pharmacodynamic Study: As described in Protocol 4, tumor tissues are analyzed to quantify the extent and duration of target modulation.
-
Modeling: The PK and PD data are then integrated to build a model that links drug exposure to the desired biological effect.[16]
Conclusion
This application guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of 3-Methoxy-3'-morpholinomethyl benzophenone. By following this tiered approach, researchers can generate a robust data package that characterizes the compound's anti-cancer activity, elucidates its mechanism of action, and provides a strong rationale for its advancement into further development. Each protocol is designed to be a self-validating system, ensuring the integrity and trustworthiness of the generated data.
References
-
Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]
-
Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]
-
Wikipedia. (2023). MTT assay. Retrieved from [Link]
-
Gehart, H., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society, 141(15), 6349-6361. Retrieved from [Link]
-
Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. Retrieved from [Link]
-
Providia. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
Reaction Biology. (n.d.). Xenograft Tumor Models. Retrieved from [Link]
-
Lee, H. W., et al. (2019). Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. Cancers, 11(4), 570. Retrieved from [Link]
-
Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
Johnson, G. L., & Jalal, S. I. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 14, 1297575. Retrieved from [Link]
-
Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
-
Kato, T., & Ueno, T. (2023). Apoptosis Detection Assays. Methods in Molecular Biology, 2543, 61-73. Retrieved from [Link]
-
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
-
Pharmaceutical Technology. (2018). The Power of In Vitro Assays in Immuno-Oncology. Retrieved from [Link]
-
KCAS Bio. (2025). Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. Retrieved from [Link]
-
Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 395-410. Retrieved from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Li, Y., et al. (2020). Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 104, 104265. Retrieved from [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Regulatory considerations for preclinical development of anticancer drugs. Retrieved from [Link]
-
Pandya, V. H., et al. (2024). Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti-Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics. Chemistry & Biodiversity, e202400878. Retrieved from [Link]
-
Noble Life Sciences. (2023). Preclinical Oncology CRO Study Design Tips. Retrieved from [Link]
-
Wang, Y., et al. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances, 6(81), 77893-77902. Retrieved from [Link]
-
Eisenhauer, E. A. (n.d.). Preclinical Requirements for Therapeutic Studies in Humans with Advanced Cancer. Retrieved from [Link]
-
MDPI. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation. Retrieved from [Link]
-
Journal of Chemistry Letters. (2024). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Retrieved from [Link]
-
MDPI. (2025). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Retrieved from [Link]
-
National Toxicology Program. (2006). Carcinogenesis studies of benzophenone in rats and mice. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies), (533), 1. Retrieved from [Link]
Sources
- 1. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jchemlett.com [jchemlett.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. biotium.com [biotium.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 10. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 11. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 12. xenograft.org [xenograft.org]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 16. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioagilytix.com [bioagilytix.com]
- 18. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 19. Pharmacokinetics vs Pharmacodynamics: Key Differences | KCAS Bio [kcasbio.com]
Technical Support Center: Optimization of 3-Methoxy-3'-morpholinomethyl Benzophenone Synthesis
Topic: Yield Improvement & Process Troubleshooting Target Molecule: 3-Methoxy-3'-(morpholin-4-ylmethyl)benzophenone Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Synthetic Challenge
The synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone typically fails not due to complex chemistry, but due to workup losses and competitive side reactions .
This molecule combines a lipophilic benzophenone core with a hydrophilic, basic morpholine side chain. This duality creates a "solubility trap" during extraction. Furthermore, the introduction of the morpholine moiety via benzylic substitution is sensitive to moisture (hydrolysis) and stoichiometry (dimerization).
This guide prioritizes the Nucleophilic Substitution Route (Reaction of 3-(chloromethyl)benzophenone derivative with morpholine) as the "Gold Standard" for yield reliability, over the variable Mannich reaction.
Core Reaction Pathway (Visualized)
The following diagram outlines the recommended convergent pathway and the critical decision nodes where yield is often lost.
Caption: Figure 1. Optimized Finkelstein-assisted substitution pathway. Note the critical role of NaI in activating the chloromethyl precursor.
Standardized High-Yield Protocol
Objective: Maximize conversion of 3-Methoxy-3'-(chloromethyl)benzophenone (Intermediate A ) to target.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Intermediate A | 1.0 | Substrate | Ensure <0.5% water content (KF). |
| Morpholine | 1.2 - 1.5 | Nucleophile | Acts as its own base; excess prevents bis-alkylation. |
| Potassium Carbonate ( | 2.0 | Aux.[1] Base | Finely ground. Scavenges HCl. Prevents morpholine salt formation. |
| Sodium Iodide (NaI) | 0.1 | Catalyst | Yield Booster. Converts sluggish -Cl to reactive -I in situ. |
| Acetonitrile (MeCN) | Solvent | Medium | Preferred over DMF for easier workup. |
Step-by-Step Procedure
-
Activation: Dissolve Intermediate A (1.0 eq) and NaI (0.1 eq) in dry MeCN (10 mL/g). Stir at RT for 15 mins. Color may yellow slightly due to iodine liberation.
-
Addition: Add
(2.0 eq) followed by dropwise addition of Morpholine (1.2 eq). -
Reaction: Heat to 60°C . Do NOT reflux violently (morpholine bp is 107°C, but loss of volatile amine reduces rate).
-
Monitoring: Check TLC after 2 hours.
-
TLC System: 5% MeOH in DCM.
-
Visualization: UV (254 nm) and Dragendorff’s reagent (stains amines orange).
-
-
Quench: Once starting material is consumed, cool to RT. Filter off inorganic solids (
/KCl).
Troubleshooting Guide: Where Did the Yield Go?
Scenario A: "The reaction worked, but I recovered <40% mass."
Diagnosis: pH-Induced Extraction Loss. The product is a tertiary amine. If you wash the organic layer with strong acid (HCl) to remove excess morpholine, the product protonates and moves to the aqueous waste layer.
Corrective Action (The "Back-Extraction" Protocol):
-
Do not use 1N HCl for the first wash.
-
Wash the organic reaction mixture with saturated
or water. -
If you suspect product is in the aqueous layer:
-
Take the aqueous waste.
-
Adjust pH to >10 using 2N NaOH.
-
Extract 3x with DCM or EtOAc.[2]
-
Combine organics, dry over
, and evaporate.
-
Scenario B: "Starting material remains, even after 24 hours."
Diagnosis: Chloride Deactivation. The benzylic chloride is not reactive enough, possibly due to steric hindrance or solvent effects.
Corrective Action:
-
Add NaI: If you didn't use it, add 10 mol% NaI immediately.
-
Switch Solvent: If using Toluene, switch to DMF or MeCN . Polar aprotic solvents stabilize the transition state.
-
Temperature: Increase to 80°C.
Scenario C: "I see a new spot just below the starting material."
Diagnosis: Hydrolysis (Benzyl Alcohol Formation). Water entered the system. The chloromethyl group converted to a hydroxymethyl group.
Corrective Action:
-
This side product is dead. It cannot be converted to amine easily.
-
Prevention: Dry solvents over molecular sieves (3Å). Ensure
is anhydrous.
Diagnostic Flowchart
Use this logic tree to diagnose specific failure modes during your experiment.
Caption: Figure 2. Diagnostic logic for low yield. The "Acid Wash" step is the most common failure point for morpholine derivatives.
Frequently Asked Questions (FAQs)
Q: Can I use the Mannich reaction (Acetophenone + Formaldehyde + Morpholine) instead of the substitution route? A: You can, but it is not recommended for high yield. The Mannich reaction on 3-methoxyacetophenone often produces bis-substituted products (reaction at both alpha-protons) or eliminates to form the enone (vinyl ketone), which then polymerizes. The substitution route described above is regioselective and cleaner [1].
Q: My product streaks badly on the silica column. How do I fix this? A: Morpholine derivatives are basic and interact with the acidic silanols on silica gel.
-
Solution: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonia . Maintain 0.5% TEA in your eluent during purification [2].
Q: The reaction mixture turned dark brown. Is the product decomposed?
A: Not necessarily. If you used NaI, the liberation of trace iodine (
Q: How do I store the final product? A: Benzylic amines are prone to oxidation (N-oxide formation) over long periods. Store as the Hydrochloride Salt (treat ether solution of free base with HCl/Ether). The salt is a stable, non-hygroscopic solid, whereas the free base may be an oil or low-melting solid.
References
-
BenchChem. (2025).[2][3] Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. Retrieved from 2.
-
Deshmukh, D. S., & Bhanage, B. M. (2018).[4] Molecular Iodine Catalysed Benzylic sp3 C-H Bond Amination. Synlett, 29, 979-985.[4] Retrieved from 4.
-
Liu, Y., et al. (2025).[5] Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. NIH PubMed Central. Retrieved from 6.
-
Asian Journal of Chemistry. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Retrieved from 7.
Sources
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular Iodine Catalysed Benzylic sp3 C-H Bond Amination for the Synthesis of 2-Arylquinazolines from 2-Aminobenzaldehydes, 2-Aminobenzophenones and 2-Aminobenzyl Alcohols [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
3-Methoxy-3'-morpholinomethyl benzophenone stability and degradation issues
Welcome to the technical support center for 3-Methoxy-3'-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
3-Methoxy-3'-morpholinomethyl benzophenone is a complex organic molecule featuring a benzophenone core, a methoxy group, and a morpholinomethyl substituent. The stability of this compound is critical for its handling, storage, and application in research and development. This guide provides insights into its potential stability issues and degradation pathways based on the known chemistry of its constituent functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-Methoxy-3'-morpholinomethyl benzophenone?
A1: The stability of 3-Methoxy-3'-morpholinomethyl benzophenone is influenced by several factors, primarily:
-
pH: The morpholine group is basic and can be protonated at acidic pH, potentially affecting solubility and reactivity. The ether linkage of the methoxy group and the ketone of the benzophenone core can be susceptible to acid or base-catalyzed hydrolysis under extreme conditions.
-
Light (Photostability): Benzophenone and its derivatives are known to be photoactive and can undergo photodegradation upon exposure to UV light.[1][2][3] While some benzophenones are used as UV filters due to their photostability, prolonged exposure can lead to degradation.[4][5]
-
Oxidative Stress: The presence of oxidizing agents can lead to the degradation of the molecule, particularly at the morpholine ring and the benzophenone core. Ketones are generally resistant to mild oxidation, but strong oxidizing agents can cause cleavage of carbon-carbon bonds.[6]
-
Temperature: Elevated temperatures can accelerate degradation reactions, such as hydrolysis and oxidation.
Q2: What are the likely degradation products of 3-Methoxy-3'-morpholinomethyl benzophenone?
A2: Based on the structure, potential degradation pathways could lead to the following products:
-
Hydrolysis Products: Under acidic or basic conditions, hydrolysis of the ether linkage could yield 3-Hydroxy-3'-morpholinomethyl benzophenone. While ketones are generally stable to hydrolysis, extreme conditions could potentially lead to cleavage of the benzophenone structure.[7]
-
Photodegradation Products: Upon UV exposure, benzophenones can generate reactive species that lead to various degradation products.[8] For 3-Methoxy-3'-morpholinomethyl benzophenone, this could involve reactions at the methoxy or morpholinomethyl groups, or cleavage of the benzophenone core. One identified photoproduct of a similar compound, Benzophenone-3, is 2,4-dimethylanisole, formed by the loss of hydroxy and benzoyl groups.[2]
-
Oxidation Products: Oxidation may lead to N-oxidation of the morpholine ring or hydroxylation of the aromatic rings. Severe oxidation could result in the cleavage of the molecule.
Q3: How should I store 3-Methoxy-3'-morpholinomethyl benzophenone to ensure its stability?
A3: To maintain the integrity of the compound, it is recommended to:
-
Store in a cool, dark, and dry place: This minimizes exposure to heat, light, and moisture, which can promote degradation.
-
Use amber vials or light-blocking containers: This protects the compound from photodegradation.
-
Store under an inert atmosphere (e.g., argon or nitrogen): This is particularly important for long-term storage to prevent oxidative degradation.
Q4: Are there any known incompatibilities with common solvents or excipients?
-
Avoid strong acids and bases: These can catalyze hydrolysis.
-
Be cautious with strong oxidizing agents: These can lead to degradation.
-
Test compatibility with your specific formulation: It is always best practice to perform compatibility studies with your intended solvents and excipients under the conditions of your experiment.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Loss of compound purity over time in solution. | Hydrolytic degradation. | 1. Check the pH of your solution: Adjust to a neutral pH if possible. The morpholine moiety can influence local pH. 2. Buffer your solution: Use a suitable buffer to maintain a stable pH. 3. Lower the storage temperature: Store solutions at 4°C or -20°C to slow down hydrolysis. |
| Appearance of unexpected peaks in HPLC analysis after sample preparation. | Photodegradation during handling. | 1. Minimize light exposure: Work in a dimly lit area or use amber-colored labware. 2. Use a photostability-indicating method: Ensure your analytical method can separate the parent compound from its photodegradation products. 3. Perform a control experiment: Expose a sample to light intentionally to confirm if the new peaks are due to photodegradation. |
| Inconsistent results in biological assays. | Oxidative degradation of the compound. | 1. De-gas your solvents: Remove dissolved oxygen, which can act as an oxidizing agent. 2. Add an antioxidant: If compatible with your assay, consider adding a small amount of an antioxidant like BHT or ascorbic acid. 3. Prepare fresh solutions: Use freshly prepared solutions for your experiments to minimize the impact of degradation over time. |
| Poor solubility or precipitation of the compound. | pH-dependent solubility due to the morpholine group. | 1. Adjust the pH: The protonated form of the morpholine at acidic pH may have different solubility. Experiment with a pH range to find the optimal solubility. 2. Use a co-solvent: If aqueous solubility is an issue, consider using a water-miscible organic co-solvent like DMSO or ethanol. The morpholine moiety is known to enhance solubility in some cases.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways, as recommended by ICH guidelines.[10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-Methoxy-3'-morpholinomethyl benzophenone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Analysis:
-
Analyze all stressed samples and a control (unstressed) sample by a stability-indicating HPLC-UV or LC-MS method.
-
The goal is to achieve 5-20% degradation of the active ingredient.[10]
Protocol 2: Stability-Indicating HPLC Method Development
A robust analytical method is crucial for accurately assessing the stability of your compound.
1. Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its more polar or non-polar degradants.
2. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and all degradation product peaks.
-
Use a PDA detector to check for peak purity.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathway Diagram
Caption: Potential degradation pathways of 3-Methoxy-3'-morpholinomethyl benzophenone.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
References
-
Opinion on benzophenone-3 . (2006). European Commission. [Link]
-
Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry . (n.d.). Royal Society of Chemistry. [Link]
-
High Frequency Sonochemical Degradation of Benzophenone-3 in Water . (2015). ResearchGate. [Link]
-
Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry . (2013). PubMed. [Link]
-
Toxicity of benzophenone-3 and its biodegradation in a freshwater microalga Scenedesmus obliquus . (2020). PubMed. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules . (2020). PubMed. [Link]
-
Synthesis of ketones by hydrolysis, deprotection, or oxidation . (n.d.). Organic Chemistry Portal. [Link]
-
Amended Safety Assessment of Benzophenones as Used in Cosmetics . (2021). Cosmetic Ingredient Review. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis . (2023). Taylor & Francis Online. [Link]
-
Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water . (2011). ResearchGate. [Link]
-
Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water . (2011). ConnectSci. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery . (2021). ACS Publications. [Link]
-
Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS . (2023). IntechOpen. [Link]
-
Aldehydes and Ketones . (n.d.). Michigan State University Chemistry. [Link]
-
Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method . (2016). Ovid. [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes . (2022). MDPI. [Link]
-
OPINION on Benzophenone-3 (CAS No 131-57-7, EC No 205-031-5) . (2021). European Commission. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies . (2020). ResearchGate. [Link]
-
Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine . (2022). MDPI. [Link]
-
What does the hydrolysis of ketones yield? . (2018). Quora. [Link]
-
Benzophenone Photosensitized DNA Damage . (2012). ACS Publications. [Link]
-
Benzophenone-3 TDS ENG . (n.d.). Avena Lab. [Link]
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight . (2023). Royal Society of Chemistry. [Link]
-
Reactions of Aldehydes and Ketones with Water . (2023). Chemistry Steps. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (2024). ResolveMass. [Link]
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight . (2023). Royal Society of Chemistry. [Link]
-
Synergistic mineralization of the UV filter benzophenone-3 by a cross-feeding consortium from wastewater treatment plants: Insights into novel pathway and bioremediation strategy . (2023). PubMed. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update . (2024). E3S Web of Conferences. [Link]
-
Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame . (2019). ResearchGate. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs . (2019). MDPI. [Link]
-
20.5: Oxidation of Aldehydes and Ketones . (2021). Chemistry LibreTexts. [Link]
-
SCIENTIFIC ADVISORY GROUP ON CHEMICAL SAFETY OF NON-FOOD AND NON-MEDICINAL CONSUMER PRODUCTS (SAG-CS) . (2023). GOV.UK. [Link]
-
Elucidating the biodegradation pathway and catabolic genes of benzophenone-3 in Rhodococcus sp. S2-17 . (2022). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. avenalab.com [avenalab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Solubilizing 3-Methoxy-3'-morpholinomethyl benzophenone
The following technical guide addresses the solubility challenges associated with 3-Methoxy-3'-morpholinomethyl benzophenone . This document is structured for researchers requiring high-precision troubleshooting in drug discovery and chemical biology workflows.
Executive Summary & Physicochemical Profile
Molecule Class: Lipophilic Weak Base Core Challenge: The molecule exhibits a "solubility paradox" common to medicinal intermediates.[1][2] The benzophenone core and methoxy group drive high lipophilicity (LogP > 3), while the morpholine ring provides a specific, pH-dependent solubility handle (pKa ~ 7.8).
Most solubility failures occur because researchers treat this molecule as a neutral organic solid.[1][2] It must be treated as a cryptic salt candidate. At neutral pH (7.4), the morpholine nitrogen is largely unprotonated, causing the molecule to aggregate and precipitate.
Key Physicochemical Parameters (Estimated)
| Parameter | Value | Implication for Solubility |
| LogP | ~3.2 – 3.8 | Highly hydrophobic; requires organic co-solvents or carrier lipids.[1][2] |
| pKa (Morpholine N) | ~7.8 | Solubility increases >100-fold at pH < 6.0 due to protonation.[1][2] |
| H-Bond Donors | 0 | Limited interaction with water network in neutral state.[1][2] |
| H-Bond Acceptors | 4 | Good solubility in polar aprotic solvents (DMSO, DMF).[1][2] |
Diagnostic Workflow: Why is it crashing out?
Before attempting a fix, identify the failure mode using this logic flow.
Figure 1: Diagnostic logic tree for identifying the root cause of precipitation based on solvent conditions.
Troubleshooting Protocols
Protocol A: The "Acid-Switch" Method (For Aqueous Buffers)
Best for: Animal studies (IV/IP) or cellular assays tolerant of slight acidity.[1] Mechanism: Protonating the morpholine nitrogen creates a cationic species, drastically reducing the lattice energy required to dissolve the solid.[1]
-
Calculate Molar Equivalents: Determine the moles of your compound.
-
Pre-Solubilize: Dissolve the powder in 0.1 M HCl (or Methanesulfonic acid) rather than water or PBS.
-
Dilute: Once fully dissolved, dilute slowly with your buffer.
Protocol B: The "Solvent-Shift" Technique (For Biological Assays)
Best for: High-throughput screening (HTS) where DMSO tolerance is <1%.[1] Mechanism: Kinetic trapping of the molecule in solution using a water-miscible organic carrier before it can crystallize.[1][2]
-
Prepare Stock: Dissolve compound in 100% DMSO to 100x the final concentration (e.g., 10 mM stock for 100 µM assay).
-
Tip: If the solid resists, warm to 40°C and sonicate for 5 minutes.
-
-
Intermediate Step (Critical): Do not pipette DMSO directly into PBS.
-
Final Dilution: Vortex the aqueous buffer rapidly while adding the organic mix.
Protocol C: Cyclodextrin Complexation (For In Vivo Formulation)
Best for: High-dose animal studies requiring neutral pH.[1][2] Mechanism: The hydrophobic benzophenone core enters the cyclodextrin cavity, shielding it from water while the hydrophilic exterior maintains solubility.[1]
| Component | Concentration | Role |
| HP-β-CD | 20% (w/v) | Encapsulating Agent |
| Citrate Buffer | 50 mM (pH 5.[1][2]0) | Protonation Synergist |
| Compound | Up to 5 mg/mL | Active Agent |
Workflow:
-
Dissolve 20g HP-β-CD in 100mL Citrate Buffer (pH 5.0).
-
Add compound powder slowly with vigorous stirring (magnetic stir bar, 500 rpm).
-
Stir for 24 hours at room temperature. Filter through 0.22 µm PVDF membrane.[1][2]
Frequently Asked Questions (FAQ)
Q: I see a "gummy" precipitate when I add my DMSO stock to the media. What is this? A: This is the "Oiling Out" phenomenon.[1][2] The benzophenone derivative is so lipophilic that upon contact with water, it phase-separates into liquid droplets before it can crystallize.[1]
-
Fix: Increase the temperature of the media to 37°C before adding the stock. Add a surfactant like Tween-80 (0.1%) to the media to emulsify these droplets.[1][2]
Q: Can I use DMSO stocks stored at -20°C? A: Yes, but beware of freeze-thaw cycling . Benzophenones can crystallize into thermodynamically stable polymorphs during freezing that are harder to re-dissolve.[1][2]
-
Recommendation: Aliquot stocks into single-use vials. If a precipitate is visible after thawing, heat to 50°C for 10 minutes and vortex until absolutely clear.[1]
Q: Why does the solution turn yellow in sunlight? A: Benzophenones are photo-active UV absorbers.[1][2] The yellowing indicates photo-degradation or radical formation (ketyl radicals).[1][2]
-
Fix: All solutions must be protected from light. Wrap vials in aluminum foil and work under amber light if possible.
Mechanism of Action Visualization
Understanding the protonation state is critical for manipulating solubility.[1][2]
Figure 2: The pH-dependent solubility switch.[1][2] Lowering pH below the pKa of the morpholine nitrogen (approx 7.[1]8) drives the equilibrium toward the soluble cationic form.
References
-
BenchChem. (2025).[1][2][3] Overcoming solubility issues with morpholine-containing compounds in assays. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1][2] Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC Article. Retrieved from [1]
-
Drug Development & Delivery. (2020). Improving Bioavailability & Solubility: Understand Your Molecule. Retrieved from [1]
-
Hilaris Publisher. (2023).[1][2] Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Retrieved from
-
Tzara, A., et al. (2020).[1][2][4] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from
Sources
Technical Support Center: Proactively Identifying Off-Target Effects of Novel Small Molecules
A Case Study with 3-Methoxy-3'-morpholinomethyl benzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for identifying and validating potential off-target effects of novel small molecules, using the hypothetical compound 3-Methoxy-3'-morpholinomethyl benzophenone as a practical example. As this is a novel chemical entity, direct data on its off-target profile is not available. Therefore, this guide is designed to equip you with the strategy and methodologies to undertake such an investigation for any new compound in your pipeline.
Our approach is grounded in the principles of scientific integrity, providing you with a self-validating system to ensure the reliability of your findings. We will explore a multi-pronged strategy, from initial computational predictions to in-depth experimental validation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers face when initiating an off-target liability assessment for a novel compound.
Q1: I have synthesized a novel compound, 3-Methoxy-3'-morpholinomethyl benzophenone. Where do I even begin to look for potential off-target effects?
A1: The most effective strategy is a tiered approach that moves from broad, predictive methods to more focused, experimental validation. Start with in-silico (computational) profiling to generate initial hypotheses about potential off-target interactions. This can be followed by broad biochemical screens, such as kinome profiling, and unbiased proteome-wide approaches. Finally, cell-based assays can be used to confirm these interactions in a more physiologically relevant context.
Q2: What are the advantages of using computational models for off-target prediction?
A2: Computational, or in-silico, models offer a rapid and cost-effective way to scan a vast landscape of potential biological targets. By comparing the structure of your compound to databases of known ligands and their targets, these models can predict potential interactions with proteins like kinases, GPCRs, and ion channels. This allows you to prioritize your experimental resources on the most likely off-targets.
Q3: My compound shows a desirable effect in my primary assay. Why is it crucial to investigate off-target effects early on?
A3: Early identification of off-target effects is critical for several reasons. Unforeseen interactions can lead to misleading structure-activity relationships (SAR), confounding your lead optimization efforts. Furthermore, off-target effects are a major cause of toxicity and adverse drug reactions in later stages of drug development, leading to costly failures.[1] Proactive profiling helps to de-risk your compound and build a more comprehensive understanding of its biological activity.
Q4: What is the difference between target-based and phenotypic screening for identifying off-target effects?
A4: Target-based screening, like kinome profiling, assesses the interaction of your compound with a predefined set of molecular targets.[2] In contrast, phenotypic screening is an unbiased approach where you treat cells or organisms with your compound and observe any changes in their physical characteristics or behavior (phenotype).[2][3][4][5][6] A significant and unexpected phenotypic change can indicate an off-target effect, even if the specific molecular target is initially unknown.[2][4][5]
Q5: How can I be sure that the off-target interactions I observe are real and not experimental artifacts?
A5: This is a critical question that underscores the importance of orthogonal validation. An orthogonal approach uses multiple, independent methods to confirm a finding. For example, if an in-silico prediction suggests your compound binds to a particular kinase, you would then test this experimentally using a biochemical kinase assay. If the biochemical assay confirms the interaction, you could further validate it in a cell-based assay that measures the activity of that specific kinase signaling pathway.
Part 2: Troubleshooting Guide
This section provides practical advice for specific challenges you might encounter during your off-target investigation of a compound like 3-Methoxy-3'-morpholinomethyl benzophenone.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected cell toxicity at low concentrations | The compound may have a potent, unidentified off-target that is critical for cell viability. | 1. Perform a broad-spectrum kinase panel: Kinases are frequently implicated in off-target toxicity. A comprehensive screen can quickly identify unintended inhibition of essential kinases.[7][8][9][10] 2. Conduct Thermal Proteome Profiling (TPP): This unbiased method can identify protein targets that are stabilized by compound binding, providing clues to the mechanism of toxicity.[11][12][13] 3. Phenotypic Profiling: Use high-content imaging to assess morphological changes in cells upon treatment. This can provide signatures that point towards specific cellular pathways being affected.[2][3][6] |
| In-silico predictions do not match experimental results | Computational models are predictive and have limitations. The training data may not be representative of your compound's chemical space. | 1. Evaluate the confidence score of the prediction: Most in-silico tools provide a confidence or probability score for each predicted interaction. Prioritize experimental validation of high-confidence predictions. 2. Expand the scope of your experimental assays: Your compound may interact with a target class not well-represented in the prediction algorithm. Consider broader screening panels. 3. Use multiple prediction tools: Different algorithms may yield different results. Cross-referencing predictions from multiple platforms can increase confidence in potential off-targets. |
| A biochemical hit does not translate to a cellular effect | The off-target may not be accessible or relevant in a cellular context due to factors like cellular localization, compound permeability, or the presence of competing endogenous ligands. | 1. Confirm cellular target engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to the intended off-target within the cell.[11] 2. Assess the functional consequence of target engagement: Even if the compound binds, it may not modulate the protein's function in a cellular environment. Use a cell-based assay that measures a downstream signaling event of the putative off-target. |
| Difficulty in deconvoluting the target of a phenotypic screen | The observed phenotype could be the result of engaging multiple targets or a single, unknown target. | 1. Chemoproteomics: Techniques like Thermal Proteome Profiling (TPP) can be used to identify the protein targets that bind to your compound in the context of the phenotypic assay.[11][12][13] 2. Genetic approaches: Use CRISPR or siRNA to systematically knock down genes encoding for potential targets and see if the phenotype is rescued.[14][15][16][17][18][19][20][21][22][23][24][25] |
Part 3: Experimental Protocols and Workflows
This section provides a detailed, step-by-step workflow for the systematic identification of off-target effects for a novel compound like 3-Methoxy-3'-morpholinomethyl benzophenone.
Workflow for Off-Target Identification
Caption: A systematic workflow for identifying off-target effects.
Step-by-Step Methodologies
1. In-Silico Off-Target Prediction
-
Objective: To generate a preliminary list of potential off-targets for 3-Methoxy-3'-morpholinomethyl benzophenone.
-
Protocol:
-
Obtain the 2D or 3D structure of the compound.
-
Submit the structure to a computational off-target prediction service or software. These platforms utilize machine learning algorithms and compare the compound's structure to large databases of known ligand-target interactions.
-
Analyze the output, paying close attention to targets with high prediction scores. The output will typically be a list of potential off-targets ranked by likelihood of interaction.
-
Categorize the predicted off-targets (e.g., kinases, GPCRs, ion channels) to guide downstream experimental design.
-
2. Kinome Profiling
-
Objective: To experimentally screen for off-target interactions with a broad range of protein kinases.
-
Protocol:
-
Select a kinome profiling service that offers a diverse panel of kinases.[7][8][9][10][26]
-
Provide the service with a sample of your compound at a specified concentration (typically 1-10 µM).
-
The service will perform biochemical assays to measure the inhibitory activity of your compound against each kinase in the panel.
-
Receive and analyze the data, which is usually presented as a percentage of inhibition for each kinase.
-
"Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%) at the screening concentration.
-
3. Thermal Proteome Profiling (TPP)
-
Objective: To identify protein targets of your compound in an unbiased manner by measuring changes in protein thermal stability.[11][12]
-
Protocol:
-
Treat cultured cells with your compound or a vehicle control.
-
Lyse the cells and divide the lysate into several aliquots.
-
Heat each aliquot to a different temperature.
-
Separate the soluble and aggregated protein fractions.
-
Analyze the soluble protein fraction of each sample using quantitative mass spectrometry.[12][13]
-
Proteins that are stabilized by binding to your compound will remain soluble at higher temperatures compared to the vehicle control. These are your potential off-targets.
-
4. Phenotypic Screening
-
Objective: To identify unexpected biological effects of your compound by observing changes in cellular phenotype.[2][3][4][5][6]
-
Protocol:
-
Choose a cell line relevant to your research or a panel of different cell lines.
-
Treat the cells with a range of concentrations of your compound.
-
Use high-content imaging to capture images of the cells, staining for various cellular components (e.g., nucleus, cytoskeleton, mitochondria).
-
Analyze the images using software that can quantify a multitude of cellular features (e.g., cell size, shape, texture, and intensity of staining).
-
Compare the phenotypic profile of your compound-treated cells to a library of profiles from reference compounds with known mechanisms of action. This can provide clues to the molecular pathways your compound is affecting.
-
References
-
Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. [Link]
-
Phenotypic screening - Wikipedia. [Link]
-
Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang. [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. [Link]
-
Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs - PMC. [Link]
-
KinomePro - Pamgene. [Link]
-
Phenotypic Screening for Drug Discovery - Blog - Biobide. [Link]
-
Kinome Profiling Service | MtoZ Biolabs. [Link]
-
Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics. [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs - Brieflands. [Link]
-
News: Deep learning predicts CRISPR off-target effects. [Link]
-
Mass Spectrometry Proteomics: A Key to Faster Drug Discovery - PMC. [Link]
-
BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell. [Link]
-
Using scalable proteomic tools for drug discovery | Broad Institute. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. [Link]
-
Advancing Drug Discovery with Proteomics. [Link]
-
Proteomics Approaches to Overcome Undruggable Targets in Disease - AZoLifeSciences. [Link]
-
Off-Target Screening Cell Microarray Assay - Creative Biolabs. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
(PDF) Synthesis and bioactivity investigation of benzophenone and its derivatives - ResearchGate. [Link]
-
The precision paradox: Off-target effects in gene editing | Drug Discovery News. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing - Frontiers. [Link]
-
Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC. [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - MDPI. [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. [Link]
-
Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC. [Link]
-
BENZOPHENONE 3 - Ataman Kimya. [Link]
-
SCIENTIFIC ADVISORY GROUP ON CHEMICAL SAFETY OF NON-FOOD AND NON-MEDICINAL CONSUMER PRODUCTS (SAG-CS) - GOV.UK. [Link]
-
Opinion on benzophenone-3. [Link]
-
View of Is the commonly used UV filter benzophenone-3 a risk factor for the nervous system? | Acta Biochimica Polonica. [Link]
-
Benzophenone & Related Compounds - Safe Cosmetics. [Link]
-
BENZOPHENONE-3 |. [Link]
-
Benzophenones - Substance report. [Link]
-
Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]
Sources
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 3. proventainternational.com [proventainternational.com]
- 4. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 5. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 6. blog.biobide.com [blog.biobide.com]
- 7. KinomePro - Pamgene [pamgene.com]
- 8. assayquant.com [assayquant.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pharmaron.com [pharmaron.com]
- 11. brieflands.com [brieflands.com]
- 12. Mass Spectrometry Proteomics: A Key to Faster Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 15. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics [cd-genomics.com]
- 17. News: Deep learning predicts CRISPR off-target effects - CRISPR Medicine [crisprmedicinenews.com]
- 18. seqwell.com [seqwell.com]
- 19. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRISPR Off-Target Effects Analysis - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 21. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 23. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 24. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 25. mdpi.com [mdpi.com]
- 26. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing In Vivo Dosage for Novel Benzophenone Derivatives
A Note on "3-Methoxy-3'-morpholinomethyl benzophenone": Publicly available scientific literature and databases do not contain specific information on a compound with this exact name. Therefore, this guide will use "Compound X" as a placeholder to detail the established principles and methodologies for the in vivo dosage optimization of a novel small-molecule inhibitor, a process applicable to new benzophenone derivatives and other chemical entities.
Frequently Asked Questions (FAQs)
This section addresses foundational questions researchers face when planning in vivo dosage studies for a novel compound.
Q1: What is the primary goal of an in vivo dose-range finding study?
A dose-range finding (DRF) study is a preliminary, non-GLP (Good Laboratory Practice) experiment designed to identify a range of doses that are both tolerated by the animal species and likely to produce a biological effect. The primary goals are to determine the Maximum Tolerated Dose (MTD) and to observe any dose-limiting toxicities.[1][2] This information is crucial for designing subsequent, more definitive efficacy and toxicology studies.[1]
Q2: What is the Maximum Tolerated Dose (MTD) and why is it important?
The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[3][4] It is a critical parameter that helps establish the upper limit of the therapeutic window.[4] Studies conducted at the MTD are intended to maximize the likelihood of detecting potential chronic toxicity or other hazards of a drug candidate.[3] It is important to note that the MTD is not intended to be a lethal dose; animal mortality is not an appropriate endpoint for these studies.[3]
Q3: How do I select an appropriate starting dose for my first in vivo experiment?
The starting dose should be based on all available data. If you have in vitro data, you might start at a dose predicted to achieve plasma concentrations several-fold higher than the in vitro IC50 or EC50 value. If prior pharmacokinetic (PK) or data from structurally similar compounds exist, they can provide a valuable reference.[1] In the absence of any data, a conservative approach is necessary, starting with very low doses and escalating cautiously.
Q4: What is the relationship between pharmacokinetics (PK) and pharmacodynamics (PD) in dose optimization?
PK and PD are two distinct but interconnected disciplines essential for drug development.[5][6]
-
Pharmacokinetics (PK) describes what the body does to the drug: absorption, distribution, metabolism, and excretion (ADME).[5][6] It determines the concentration of the drug in the body over time.
-
Pharmacodynamics (PD) describes what the drug does to the body: its biochemical and physiological effects.[5][7]
PK/PD modeling integrates these two aspects to establish a relationship between the administered dose, the resulting drug concentration, and the observed effect.[6][8][9] This modeling is a powerful tool for optimizing dosing regimens to maximize efficacy while minimizing toxicity.[5]
Q5: How many animals should I use per dose group?
Dose-range finding studies are typically conducted with a small number of animals. A common design might use 3-5 rodents per sex per group. The goal is to gather enough data to make an informed decision on dose selection for future studies while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement) in animal research. Definitive efficacy or toxicology studies will require larger group sizes to achieve statistical power.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format for specific issues that may arise during your in vivo experiments with Compound X.
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| No observable therapeutic effect, even at the highest tested doses. | 1. Poor Bioavailability: The compound is not being absorbed effectively or is rapidly metabolized and cleared before reaching its target. 2. Insufficient Target Engagement: The doses administered do not result in high enough concentrations at the target site to elicit a response. 3. Incorrect Dosing Frequency: The compound may have a very short half-life, with concentrations falling below the effective level between doses. | 1. Conduct a Pilot Pharmacokinetic (PK) Study: Measure the plasma concentration of Compound X over time after a single dose. This will determine its half-life, clearance, and bioavailability, which are critical for designing an effective dosing regimen.[2][10] 2. Analyze Formulation: Ensure the compound is fully dissolved or uniformly suspended in the vehicle. Re-evaluate the formulation for potential solubility issues.[10] 3. Assess Target Engagement: If a suitable biomarker exists, measure its modulation in target tissues at different time points post-dose to confirm the compound is reaching and interacting with its target. |
| High variability in efficacy or PK data between animals in the same group. | 1. Inconsistent Dosing Technique: Errors in administration (e.g., incomplete intravenous injection, improper oral gavage) can lead to significant differences in exposure. 2. Formulation Instability: The compound may be precipitating out of the vehicle, leading to inconsistent dosing. 3. Biological Variability: Natural physiological differences between animals can affect drug metabolism and response. | 1. Refine and Standardize Dosing Procedures: Ensure all technical staff are thoroughly trained and follow a standardized protocol for animal handling and dose administration.[10] 2. Check Formulation Stability: Verify that your dosing solution or suspension is stable and homogenous throughout the duration of the dosing period.[10] 3. Increase Group Size: For subsequent studies, a larger number of animals per group can help mitigate the impact of individual variability and increase statistical power. |
| Unexpected toxicity or animal mortality at doses predicted to be safe. | 1. Species-Specific Toxicity: The chosen animal model may be more sensitive to the compound than predicted by in vitro models. 2. Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects, especially at high volumes or concentrations (e.g., DMSO). 3. Acute Pharmacological Effect: The compound may have a potent, on-target effect that is toxic at high concentrations. | 1. Conduct a Dose Escalation Study: Start with a lower dose and escalate gradually, monitoring closely for clinical signs of toxicity. This helps to pinpoint the No-Observed-Adverse-Effect-Level (NOAEL).[11][12] 2. Include a "Vehicle Only" Control Group: Always include a group that receives only the vehicle to distinguish between compound-related and vehicle-related toxicity. 3. Perform Comprehensive Toxicology Assessment: In cases of toxicity, conduct gross necropsy and histopathology on major organs to identify specific target organ toxicities.[1] |
| Compound is effective, but requires a very high dose, raising concerns for future development. | 1. Low Potency: The intrinsic activity of the compound at its target may be low. 2. Poor "Drug-like" Properties: The compound may have suboptimal ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as poor permeability or high metabolic clearance, reducing its effective concentration in vivo.[13] | 1. Medicinal Chemistry Optimization: Return to the lead optimization phase to improve potency and drug-like properties. This could involve modifying the chemical structure to block metabolic hotspots or improve solubility.[13] 2. Alternative Formulation Strategy: Investigate advanced formulation techniques (e.g., nano-milling, lipid-based formulations) to enhance bioavailability and reduce the required dose. |
Experimental Workflow & Protocols
Workflow for an In Vivo Dose-Range Finding Study
This diagram outlines the logical flow for conducting a dose-range finding study to determine the Maximum Tolerated Dose (MTD) and select doses for future efficacy studies.
Workflow for a dose-range finding study.
Protocol: Rodent Dose-Range Finding Study for Compound X
This protocol describes a general procedure for an acute or sub-chronic dose-range finding study in mice.
1. Animal Selection and Acclimatization:
-
Species: C57BL/6 mice (or other relevant strain), 6-8 weeks old. Use both male and female animals.
-
Acclimatization: Allow animals to acclimate to the facility for a minimum of 7 days before the start of the experiment. House them under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Formulation Preparation:
-
Objective: To prepare a homogenous and stable formulation for administration.
-
Procedure:
-
Based on preliminary solubility tests, select an appropriate vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO / 40% PEG300 / 50% water).
-
Weigh the required amount of Compound X for the highest dose concentration.
-
Prepare the dosing formulation under sterile conditions. If it is a suspension, ensure it is continuously stirred during dose administration to maintain uniformity.
-
Prepare serial dilutions to achieve the lower dose concentrations.
-
3. Study Design and Dosing:
-
Groups: Establish a minimum of 3 dose groups and one vehicle control group (n=3-5/sex/group).
-
Dose Selection: Doses should be spaced logarithmically or semi-logarithmically (e.g., 10, 30, 100 mg/kg).
-
Administration:
-
Record the body weight of each animal immediately before dosing to calculate the precise volume.
-
Administer Compound X via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection). The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Administer the dose once daily for a predetermined period (e.g., 5-14 days).
-
4. Monitoring and Data Collection:
-
Clinical Observations: Monitor animals at least twice daily for any clinical signs of toxicity, such as changes in posture, activity, breathing, or presence of piloerection.
-
Body Weight: Record body weight daily. A body weight loss of >15-20% is often considered a key sign of toxicity and may require euthanasia.[14]
-
Food Consumption: Daily measurement of food intake can provide a sensitive indicator of adverse effects.
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples via cardiac puncture for pharmacokinetic analysis and clinical pathology (hematology and serum chemistry).
-
Perform a gross necropsy on all major organs. Collect tissues for histopathological analysis if significant toxicity is observed.
-
5. Data Analysis and MTD Determination:
-
Analysis: Plot the mean body weight change for each group over time. Summarize all clinical observations and pathology findings.
-
MTD: The MTD is typically defined as the highest dose that does not result in >20% body weight loss in 10% of animals and does not produce mortality or other signs of severe distress.[14] This dose, along with one or two lower, well-tolerated doses, will be selected for subsequent efficacy studies.
References
-
Bauer, M. et al. (2025). The Endocrine-Disrupting Chemical Benzophenone-3 in Concentrations Ranging from 0.001 to 10 µM Does Not Affect the Human Decidualization Process in an In Vitro Setting. MDPI. Available at: [Link]
-
Benech-Kieffer, F. et al. (2000). LC analysis of benzophenone-3: II application to determination of 'in vitro' and 'in vivo' skin penetration from solvents, coarse and submicron emulsions. PubMed. Available at: [Link]
-
Wnuk, A. et al. (n.d.). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? PMC. Available at: [Link]
-
National Cancer Institute (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
-
Kim, H. et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. Available at: [Link]
-
Ratain, M. J. et al. (n.d.). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. PubMed. Available at: [Link]
-
Martinez, E. et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical and Translational Science. Available at: [Link]
-
U.S. Food and Drug Administration (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. Available at: [Link]
-
Altasciences (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]
-
Stein, R. L. (2009). The basics of preclinical drug development for neurodegenerative disease indications. PMC. Available at: [Link]
-
GOV.UK (n.d.). SCIENTIFIC ADVISORY GROUP ON CHEMICAL SAFETY OF NON-FOOD AND NON-MEDICINAL CONSUMER PRODUCTS (SAG-CS). Available at: [Link]
-
Ready-to-use.bio (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Available at: [Link]
-
IONTOX (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]
-
Aragen (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Available at: [Link]
-
vivo Science GmbH (n.d.). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. Available at: [Link]
-
Janne, P. A. et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. Available at: [Link]
-
Infinix Bio (2026). Understanding Maximum Tolerated Dose Studies: A Key Component in Drug Development. Available at: [Link]
-
Zhao, L. et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology. Available at: [Link]
-
Johnson, W. et al. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
-
Ataman Kimya (n.d.). BENZOPHENONE-3. Available at: [Link]
-
U.S. Food and Drug Administration (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
-
European Commission (2006). Opinion on benzophenone-3. Available at: [Link]
-
Wnuk, A. et al. (2021). Is the commonly used UV filter benzophenone-3 a risk factor for the nervous system? Acta Biochimica Polonica. Available at: [Link]
-
Derendorf, H. et al. (n.d.). (PDF) Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. ResearchGate. Available at: [Link]
-
Aristo Group (n.d.). PK/PD modeling: the key to drug development. Available at: [Link]
-
MD Anderson Cancer Center (2023). Novel Clinical Trial Designs with Dose Optimization to Improve Long-term Outcomes. Available at: [Link]
-
ECETOC (n.d.). Guidance on Dose Selection. Available at: [Link]
Sources
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. infinixbio.com [infinixbio.com]
- 5. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 6. aristo-group.com [aristo-group.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 14. dctd.cancer.gov [dctd.cancer.gov]
Technical Support: Overcoming Resistance to 3-Methoxy-3'-morpholinomethyl Benzophenone (3-MMB)
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 22, 2026
Executive Summary & Compound Profile
Welcome to the technical support portal for 3-Methoxy-3'-morpholinomethyl benzophenone (referred to hereafter as 3-MMB ).
You are likely observing a loss of potency (increased IC50) in your cell lines. Before assuming genetic resistance, it is critical to understand the physicochemical behavior of 3-MMB. This molecule combines a lipophilic benzophenone core with a basic morpholine moiety . This specific structure creates two distinct non-genetic resistance mechanisms that must be ruled out first: Precipitation (due to the benzophenone) and Lysosomal Sequestration (due to the morpholine).
Compound physicochemical Profile
| Feature | Structural Component | Consequence in Cell Culture |
| Lipophilicity | Benzophenone scaffold | High risk of precipitation in aqueous media; substrate for P-gp efflux pumps. |
| Basicity (pKa ~8.3) | Morpholine nitrogen | Ion Trapping: Accumulates in acidic lysosomes, preventing target engagement in the cytosol/nucleus. |
| Reactivity | Mannich base (Morpholinomethyl) | Potential for off-target conjugation with thiols (e.g., Glutathione). |
Troubleshooting Logic: The "False Resistance" Matrix
Do not sequence your cells yet. Follow this decision matrix to identify the root cause of resistance.
Figure 1: Diagnostic workflow for identifying the mechanism of resistance to 3-MMB.
Module 1: The Morpholine Trap (Lysosomal Sequestration)
The Science: Morpholine-containing drugs are "lysosomotropic." They permeate cell membranes in their neutral form but become protonated (charged) inside the acidic environment of the lysosome (pH ~4.5-5.0). Once charged, they cannot exit, effectively trapping the drug away from its target (e.g., tubulin or kinases). "Resistant" cells often have expanded lysosomal compartments.
Diagnostic Protocol: Bafilomycin A1 Rescue Goal: Neutralize lysosomal pH to release trapped 3-MMB.
-
Seed Cells: Plate resistant cells (e.g., 5,000 cells/well) in 96-well plates.
-
Pre-treatment: Treat half the plate with 10 nM Bafilomycin A1 (an H+-ATPase inhibitor) for 1 hour.
-
Note: Do not use Chloroquine if possible, as it is cytotoxic on its own.
-
-
Drug Treatment: Add 3-MMB in a dose-response curve (0.1 nM – 10 µM).
-
Incubation: Incubate for 48-72 hours.
-
Readout: Perform viability assay (CellTiter-Glo or MTT).
-
Analysis: Calculate the Shift Factor:
.-
Result: If SF > 3.0, your resistance is driven by lysosomal trapping, not target mutation.
-
Module 2: Efflux-Mediated Resistance (P-gp/MDR1)
The Science: The hydrophobic benzophenone core makes 3-MMB a prime substrate for P-glycoprotein (P-gp/ABCB1). Resistant cell lines frequently upregulate MDR1.
Diagnostic Protocol: Functional Efflux Assay Goal: Confirm if 3-MMB is being pumped out of the cell.
-
Preparation: Harvest
resistant cells. -
Dye Loading: Resuspend in media containing 0.5 µg/mL Rhodamine 123 (a fluorescent P-gp surrogate). Incubate 30 min at 37°C.
-
Wash & Efflux:
-
Tube A: Resuspend in fresh media (Control).
-
Tube B: Resuspend in media + 10 µM Verapamil (P-gp inhibitor).
-
Tube C: Resuspend in media + 5 µM 3-MMB (To test for competitive inhibition).
-
-
Incubation: Incubate for 60-90 minutes at 37°C to allow efflux.
-
Analysis: Measure fluorescence via Flow Cytometry (FITC channel).
-
Result: If Tube B (Verapamil) shows significantly higher fluorescence than Tube A, your cells express functional P-gp. If Tube C also retains dye, 3-MMB is competing for the same transporter.
-
Module 3: Solubility & Precipitation
The Science: Benzophenones crystallize easily. If 3-MMB precipitates in the well, the effective concentration is zero. This is common when diluting from 100% DMSO stocks into aqueous media.
Protocol: The "Spin-Down" UV Check
-
Prepare your highest working concentration of 3-MMB in culture media (e.g., 10 µM).
-
Incubate at 37°C for 4 hours (mimicking assay start).
-
Centrifuge at 15,000 x g for 10 minutes to pellet any micro-crystals.
-
Measure the UV absorbance (250-300 nm) of the supernatant .
-
Compare against a standard curve prepared in 100% DMSO.
-
Result: If recovery is <80%, the drug is precipitating. You must lower the concentration or use a solubilizing agent (e.g., Cyclodextrin).
-
Visualizing the Resistance Mechanisms
The following diagram illustrates the two primary non-genetic barriers 3-MMB faces:
Figure 2: Mechanistic barriers. (1) P-gp efflux removes the hydrophobic benzophenone. (2) Acidic lysosomes trap the basic morpholine moiety (Ion Trapping).
Frequently Asked Questions (FAQ)
Q: My Western Blot shows the target is still present. Why is the drug not working? A: Presence of the target does not equal engagement. If 3-MMB is trapped in lysosomes (see Module 1), it never physically reaches the target in the cytosol. Perform a cellular thermal shift assay (CETSA) to verify physical target engagement in intact cells.
Q: Can I use DMSO to fix the precipitation issue? A: Only up to a point. Most cells tolerate 0.5% DMSO max. If 3-MMB precipitates at 0.5% DMSO, consider using Captisol (Sulfobutyl ether beta-cyclodextrin) as a carrier, which encapsulates the hydrophobic benzophenone tail while maintaining solubility.
Q: Is resistance permanent? A: If the resistance is due to P-gp upregulation (adaptive), washing the drug out and culturing for 2-4 weeks may restore sensitivity ("drug holiday"). If the resistance is due to a point mutation in the target binding pocket (genetic), it is permanent.
References
-
Benzophenone Cytotoxicity & Structure-Activity Relationship
-
Morpholine & Lysosomal Trapping
-
Study: "Morpholine-Facilitated Enrichment-Triggered Delivery... to Lysosome."[6]
- Relevance: Confirms that morpholine moieties act as lysosomal targeting signals, leading to >13-fold enrichment in acidic compartments (ion trapping).
-
Source:
-
-
P-gp Efflux of Benzophenones
-
Study: "Structure–Activity Relationships... of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein."[3]
- Relevance: Demonstrates that benzophenones interact strongly with P-gp, acting as both substr
-
Source:
-
-
General Protocol for Lysosomotropism
-
Method: "A novel assay reveals that weakly basic model compounds concentrate in lysosomes."[7]
- Relevance: Foundation for the Bafilomycin A1 rescue protocol.
-
Source:
-
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzophenone derivatives: a novel series of potent and selective inhibitors of human immunodeficiency virus type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine-Facilitated Enrichment-Triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
minimizing toxicity of 3-Methoxy-3'-morpholinomethyl benzophenone in experiments
Technical Support Center: 3-Methoxy-3'-morpholinomethyl benzophenone
A Guide for Researchers on Minimizing Experimental Toxicity
Disclaimer: The compound "3-Methoxy-3'-morpholinomethyl benzophenone" is not extensively documented in public scientific literature. Therefore, this guide is formulated based on the established principles and known toxicological profiles of its core chemical structures: the benzophenone scaffold, the methoxy group, and the morpholinomethyl moiety. The recommendations provided herein are based on scientific inference and should be adapted and validated within your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing significant, unexpected cytotoxicity in our cell-based assays, even at low concentrations. What could be the primary cause?
A1: The most probable cause of the observed toxicity is phototoxicity mediated by the benzophenone core of the molecule.[1][2] Benzophenones are well-known photosensitizers that can absorb ambient UV and even visible light, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[1][3] These ROS can indiscriminately damage cellular components like lipids, proteins, and DNA, leading to apoptosis or necrosis.[3][4] Standard laboratory lighting can be sufficient to induce these effects.
Q2: How can we confirm if the toxicity we are seeing is light-induced?
A2: To determine if the compound is phototoxic in your system, you should run parallel experiments with a "dark" control. This involves performing all steps of the experiment—from stock solution preparation to cell incubation and analysis—in complete darkness or under specific red light conditions that do not excite the compound. If the toxicity is significantly reduced in the dark-treated group compared to the group handled under normal lab lighting, phototoxicity is the primary driver. Covering plates and tubes with aluminum foil is a common and effective practice.[5]
Q3: What is the likely mechanism of this phototoxicity?
A3: The benzophenone core can absorb light energy, promoting it to an excited triplet state. This high-energy state can then transfer its energy to molecular oxygen (O2), converting it into highly reactive singlet oxygen (¹O₂). Alternatively, it can participate in electron transfer reactions, generating other ROS. This cascade leads to oxidative stress, lipid peroxidation, mitochondrial damage, and ultimately, programmed cell death (apoptosis).[1][3][4]
Q4: Could the methoxy or morpholinomethyl groups be contributing to the toxicity?
A4: While the benzophenone core is the primary suspect for phototoxicity, these functional groups can modulate the molecule's overall properties:
-
Methoxy Group (-OCH₃): This group can alter the electronic properties of the benzophenone system, potentially affecting its light-absorbing characteristics. It is also a potential site for metabolism (O-demethylation), which could lead to metabolites with different toxicity profiles.[6][7]
-
Morpholinomethyl Group: The morpholine ring is often incorporated into drug candidates to improve aqueous solubility and metabolic stability.[8][9] While generally considered to improve a molecule's drug-like properties, its metabolism can lead to ring-opening and the formation of intermediates like diglycolic acid, which could have their own biological effects.[10] However, direct toxicity from this group is less likely to be the primary acute issue compared to the phototoxicity of the benzophenone core.
Q5: The compound is showing poor solubility in our aqueous culture media. What can we do?
A5: The morpholine group is basic and should enhance aqueous solubility, particularly at a slightly acidic pH. If you are experiencing solubility issues, consider the following:
-
pH Adjustment: Try dissolving the compound in a buffer with a slightly lower pH to protonate the morpholine nitrogen, which should increase its solubility.
-
Solvent Choice: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it serially into your aqueous medium. Ensure the final concentration of the organic solvent is low and consistent across all experimental conditions, including vehicle controls.
-
Check for Aggregation: Poor solubility can lead to compound aggregation, which can cause non-specific toxicity. Use techniques like dynamic light scattering (DLS) if available, or visually inspect solutions for precipitates.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells/experiments. | Inconsistent light exposure during handling and incubation. | Standardize all handling procedures to be performed under subdued lighting or in the dark. Use opaque microplates or wrap standard plates in aluminum foil.[5][11] |
| Cell death is observed in control groups treated with vehicle only. | The solvent (e.g., DMSO) concentration is too high, or the solvent itself is degrading under light exposure, producing toxic byproducts. | Perform a dose-response curve for your vehicle to determine the maximum non-toxic concentration. Prepare fresh vehicle dilutions for each experiment. |
| The compound appears to lose activity over time in solution. | Photodegradation of the compound upon exposure to light. | Store stock solutions in amber or foil-wrapped vials at -20°C or -80°C.[12][13] Prepare working dilutions immediately before use and protect them from light. |
| Toxicity is observed, but it doesn't seem to be light-dependent. | Intrinsic cytotoxicity of the compound or a metabolite. Potential for endocrine disruption or other off-target effects characteristic of some benzophenones.[14][15][16] | Perform standard cytotoxicity assays (e.g., MTT, LDH) in complete darkness.[17] Consider running assays to check for specific mechanisms, such as endocrine receptor activation if relevant to your research. |
| Experimental results suggest ROS, but antioxidant co-treatment is ineffective. | The antioxidant used may not be cell-permeable or may not be reaching the specific subcellular compartment where ROS are being generated. The rate of ROS production may overwhelm the quenching capacity of the antioxidant.[18] | Use a panel of antioxidants with different properties (e.g., N-acetylcysteine, Glutathione, Vitamin E).[19] It's important to note that a lack of rescue by antioxidants does not definitively rule out ROS involvement.[18] |
Visualized Pathways and Workflows
Potential Mechanism of Phototoxicity
The following diagram illustrates the hypothesized pathway for ROS-mediated cytotoxicity induced by 3-Methoxy-3'-morpholinomethyl benzophenone upon light exposure.
Sources
- 1. Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. camlab.co.uk [camlab.co.uk]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 14. safecosmetics.org [safecosmetics.org]
- 15. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. madesafe.org [madesafe.org]
- 17. mdpi.com [mdpi.com]
- 18. Antioxidants are ineffective at quenching reactive oxygen species inside bacteria and should not be used to diagnose oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Methoxy-3'-morpholinomethyl benzophenone
Welcome to the technical support center for the purification of 3-Methoxy-3'-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this specific benzophenone derivative. The inherent structural features of this molecule—a basic morpholine nitrogen, a benzophenone core, and a methoxy group—present a unique set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to empower you to achieve high purity for your downstream applications.
I. Understanding the Purification Challenges
The purification of 3-Methoxy-3'-morpholinomethyl benzophenone is often complicated by its amphipathic nature and the presence of structurally similar impurities. The basic morpholine moiety allows for manipulation of its solubility through pH adjustment, while the large, relatively nonpolar benzophenone backbone contributes to its organic solubility. Successful purification hinges on exploiting these physicochemical properties to separate the target compound from starting materials, by-products, and degradation products.
Frequently Asked Questions (FAQs) - Initial Assessment
Q1: What are the most common impurities I should expect?
A1: Typical impurities can include unreacted starting materials such as 3-methoxybenzoyl chloride and 3-(morpholinomethyl)aniline, products of side reactions, or over-alkylation products. The specific impurity profile will heavily depend on the synthetic route employed.
Q2: How can I get a quick assessment of my crude product's purity?
A2: Thin Layer Chromatography (TLC) is an invaluable and rapid technique for initial purity assessment.[1] It can help you visualize the number of components in your crude mixture and guide the development of a suitable solvent system for column chromatography.[1][2] For a more quantitative look, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3][4]
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of 3-Methoxy-3'-morpholinomethyl benzophenone and offers structured solutions.
Issue 1: Oily Product After Work-up
Q: My product has crashed out as an oil or a sticky solid after the initial aqueous work-up. What should I do?
A: This is a common issue, often caused by the presence of impurities that inhibit crystallization or when the boiling point of the solvent is higher than the melting point of your compound.[2] The basic nature of the morpholine group can also lead to the formation of salts that may not crystallize easily.
Troubleshooting Protocol: Acid-Base Extraction
Acid-base extraction is a powerful technique to isolate basic compounds like 3-Methoxy-3'-morpholinomethyl benzophenone from neutral or acidic impurities.[5][6][7][8][9] This method leverages the ability to protonate the morpholine nitrogen, rendering the molecule water-soluble as its ammonium salt, while non-basic impurities remain in the organic phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated product will move to the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Back-Wash: Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the solution is basic (pH > 10). This will deprotonate the morpholine nitrogen and cause the neutral product to precipitate.
-
Extraction of Pure Product: Extract the now-basic aqueous layer with fresh portions of the organic solvent. Your purified product will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Expert Tip: The choice of base for neutralization is critical. A strong base like NaOH is effective, but for sensitive compounds, a milder base like sodium bicarbonate may be preferable to avoid potential hydrolysis.[6]
Issue 2: Poor Separation on Silica Gel Chromatography
Q: I'm trying to purify my compound using column chromatography on silica gel, but I'm getting poor separation from a closely-eluting impurity. How can I improve this?
A: Poor separation on silica gel is a frequent challenge, especially with polar compounds like morpholine derivatives.[2][10] This can be due to an inappropriate mobile phase polarity or interactions between the basic morpholine group and the acidic silica gel.
Troubleshooting and Optimization Strategies:
| Problem | Probable Cause | Recommended Solution |
| Broad or Tailing Peaks | Strong interaction of the basic morpholine with acidic silanol groups on the silica surface. | Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel. |
| Co-elution of Impurities | The polarity of the mobile phase is not optimized for separating the target compound from impurities. | Systematically vary the solvent ratio of your mobile phase. Use TLC to test different solvent systems before committing to a column run.[1] A common starting point for benzophenone derivatives is a hexane/ethyl acetate or hexane/acetone mixture.[1] |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For example, start with a low percentage of a polar solvent (e.g., 10% ethyl acetate in hexanes) and gradually increase it. |
Visualizing the Chromatography Workflow:
Caption: Workflow for Column Chromatography Purification.
Issue 3: Difficulty with Recrystallization
Q: I have a solid product, but I'm struggling to find a suitable solvent for recrystallization. It either doesn't dissolve or dissolves completely even at room temperature.
A: Finding the right recrystallization solvent is key to obtaining high-purity crystalline material.[11] An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
Systematic Approach to Solvent Selection:
-
Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Common solvents to try include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes.
-
Solvent Pair Method: If a single solvent is not effective, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2]
Recrystallization Troubleshooting:
| Problem | Probable Cause | Recommended Solution |
| Oily Precipitate | The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present. | Choose a solvent with a lower boiling point.[2] Consider a preliminary purification step like column chromatography to remove impurities.[2] |
| Low Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Evaporate some of the solvent and re-cool.[2] Ensure the solution is thoroughly cooled in an ice bath before filtration.[2] |
| No Crystals Form | The solution is supersaturated, or nucleation is slow. | Scratch the inner surface of the flask with a glass rod. Add a seed crystal. Cool the solution for a longer period. |
III. Purity Analysis
Q: How can I definitively determine the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful method for quantifying the purity of benzophenone derivatives.[3][4][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities by the presence of unexpected signals.
-
Mass Spectrometry (MS): Provides information on the molecular weight of your compound and can help identify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds.[2]
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Decision Tree for Purity Analysis:
Caption: Decision-making process for purity analysis.
IV. References
-
Benchchem. Technical Support Center: Purification of 3-Propylmorpholine and Its Derivatives. Available at:
-
Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Available at:
-
Process for the preparation of benzophenone derivatives. Google Patents. Available at:
-
Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. Journal of Food and Drug Analysis. Available at:
-
Recrystallization Techniques in Chemistry. Scribd. Available at:
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Available at:
-
Acid-Base Extraction. Available at:
-
Acid–base extraction. Wikipedia. Available at:
-
Assay results for the determination of benzophenone in pure forms. ResearchGate. Available at:
-
HPLC Methods for analysis of Benzophenone. HELIX Chromatography. Available at:
-
Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. MDPI. Available at:
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at:
-
HPLC Methods for analysis of Morpholine. HELIX Chromatography. Available at:
-
Method for purifying and separating benzophenone. Google Patents. Available at:
-
Method for purifying cis-2, 6-dimethyl morpholine. Google Patents. Available at:
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. Available at:
-
Acid-Base Extraction Tutorial. YouTube. Available at:
-
Acid base extraction. YouTube. Available at:
Sources
- 1. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. helixchrom.com [helixchrom.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. magritek.com [magritek.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. scribd.com [scribd.com]
- 12. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Interpreting Ambiguous Results in 3-Methoxy-3'-morpholinomethyl Benzophenone Assays
Executive Summary
You are likely encountering assay ambiguities due to the amphiphilic and photo-reactive nature of 3-Methoxy-3'-morpholinomethyl benzophenone (3-MMBP).[1] This molecule combines a lipophilic, photo-active benzophenone core with a basic, hydrophilic morpholine moiety.
Most "ambiguous" results stem from three root causes:
-
Protonation State Flux: The morpholine nitrogen (pKa
8.[2]3) creates pH-dependent solubility and chromatographic behavior.[2][1] -
Photochemical Instability: The benzophenone core is a triplet-state sensitizer, susceptible to UV-induced degradation or radical abstraction during analysis.[2]
-
Solvatochromism: The methoxy-substituted benzophenone chromophore exhibits significant spectral shifts based on solvent polarity, confusing UV-based quantification.[2]
Part 1: HPLC & Chromatography Troubleshooting
Q: Why do I see split peaks or severe tailing in my HPLC chromatograms?
A: This is a classic "Secondary Interaction" artifact caused by the morpholine nitrogen.
At neutral or slightly acidic pH (pH 4–7), the morpholine nitrogen is partially protonated (
Protocol: The "High pH" Strategy To resolve this, you must drive the equilibrium to a single state. The High pH approach is preferred for morpholine derivatives to ensure the molecule is neutral and interacts purely via hydrophobic mechanisms.[2]
-
Column Selection: Use a hybrid-silica column resistant to high pH (e.g., Waters XBridge C18 or Agilent ZORBAX Extend-C18).[2][1]
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]
-
Rationale: At pH 10, the morpholine is deprotonated (neutral).[2] This eliminates silanol interactions, sharpening the peak.[2]
Alternative: The "Ion-Pairing" Strategy (Low pH) If your column cannot tolerate pH > 8:[1]
-
Mobile Phase: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.[2]
-
Mechanism: The acid fully protonates the nitrogen.[2] TFA acts as an ion-pairing agent, masking the positive charge and improving peak shape.
Decision Tree: Optimizing HPLC for 3-MMBP
Figure 1: Decision matrix for resolving chromatographic anomalies based on pH manipulation.
Part 2: UV/Vis & Spectroscopic Interpretation
Q: My shifts between batches or solvents. Is my compound impure?
A: Not necessarily. You are likely observing Solvatochromism. [2][1]
The 3-methoxy group on the benzophenone ring acts as an Electron Donating Group (EDG). This creates a "Push-Pull" system with the carbonyl group.[2][1]
-
Non-polar solvents (Hexane/DCM): The
transition is dominant.[2] -
Polar solvents (MeOH/Water): The
transition shifts.[2] Hydrogen bonding with the morpholine nitrogen and the carbonyl oxygen stabilizes the ground state, causing a Hypsochromic (Blue) Shift for the band and a Bathochromic (Red) Shift for the band.
Validation Protocol:
-
Standardize Solvent: Always run QC spectra in Methanol (or your specific assay buffer).[2] Do not compare spectra between DCM and Methanol.[2]
-
Derivative Spectroscopy: Use 2nd derivative UV spectroscopy to eliminate baseline shifts caused by matrix effects.[2]
Part 3: Stability & Sample Handling
Q: My assay results decrease over time (2-4 hours). Is it hydrolysis?
A: It is likely Photodegradation, not hydrolysis.
Benzophenones are photo-initiators.[2][1] Under ambient lab lighting (fluorescent), the benzophenone moiety absorbs UV/Blue light, entering an excited triplet state. It can then abstract a hydrogen atom from the solvent or the morpholine arm (intramolecular abstraction), leading to radical degradation products.
Troubleshooting Matrix: Degradation vs. Solubility
| Symptom | Observation | Root Cause | Corrective Action |
| Loss of Signal | Linear decrease over time in clear solution.[2][1] | Photolysis | Use amber glassware.[2][4] Wrap autosampler vials in foil. |
| Loss of Signal | Sudden drop; particulates visible after centrifugation.[2] | Precipitation | pH drift.[2] Ensure buffer capacity > 20mM. Keep pH < 6 or > 9.[2] |
| New Peaks | New peaks eluting before main peak (more polar).[2] | Oxidation | Morpholine N-oxide formation.[2][1] Degas solvents; add antioxidant (BHT).[2] |
| Color Change | Solution turns yellow/brown. | Radical Coupling | Photochemical radical coupling.[2] Protect from light immediately.[2] |
Pathway: Photochemical Degradation Risk[1][2][4]
Figure 2: The photochemical pathway leading to assay drift. Benzophenones are notorious for "H-abstraction" from neighboring molecules under light exposure.[1]
Part 4: Solubility Anomalies (The "Disappearing" Sample)
Q: Why does my compound precipitate in PBS (pH 7.4)?
A: You are operating exactly at the point of minimum solubility.
-
pH < 6: The morpholine is protonated (
charge).[2] High solubility in water.[2] -
pH > 10: The molecule is neutral, but the organic character dominates. Soluble in organic solvents, less so in water.[2]
-
pH 7–8: The molecule is in a transition state where it is not fully charged enough for water solubility, but too polar to aggregate effectively, often leading to "oiling out" or micro-precipitation.
Recommendation: For biological assays at pH 7.4, you must use a co-solvent.[2]
-
Protocol: Dissolve stock in DMSO (100%).
-
Dilution: Spike into buffer ensuring final DMSO concentration is 0.5% – 1.0%. This maintains the "pseudo-solubility" of the neutral species.[2]
References
-
BenchChem. (2025).[2][4][5][6] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Retrieved from [1]
-
PubChem. (2025).[2][7] 4-methoxy-3-morpholinomethylbenzophenone hydrochloride (Compound Summary). Retrieved from [1]
-
Royal Society of Chemistry. (2025).[2] Emerging investigator series: release and phototransformation of benzophenone additives. Environmental Science: Processes & Impacts. Retrieved from [1]
-
European Commission. (2006).[2] Opinion on Benzophenone-3. Scientific Committee on Consumer Products (SCCP).[2] Retrieved from [1]
-
National Institutes of Health (NIH). (2023).[2] Review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PMC. Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - 4-methoxy-3-morpholinomethylbenzophenone hydrochloride (C19H21NO3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Method Refinement for 3-Methoxy-3'-morpholinomethyl benzophenone Quantification
As a Senior Application Scientist, this guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals working on the quantification of 3-Methoxy-3'-morpholinomethyl benzophenone. This document moves beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot and refine your analytical methods effectively.
Method Overview & Foundational Principles
The quantification of 3-Methoxy-3'-morpholinomethyl benzophenone, a substituted aromatic ketone, is most effectively achieved using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[1][2] The choice of detector typically falls between Ultraviolet (UV) and Mass Spectrometry (MS).
-
Reversed-Phase HPLC (RP-HPLC) is the predominant separation technique. It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, which is ideal for moderately polar compounds like the target analyte.[3]
-
UV Detection is a robust and widely available technique suitable for this molecule due to the benzophenone chromophore, which absorbs UV light.[4]
-
Mass Spectrometry (MS) Detection , particularly tandem MS (MS/MS), offers superior sensitivity and selectivity. It is the preferred method for analyzing samples in complex biological matrices or when quantifying trace-level impurities.[3][5][6][7]
The structural similarity to other analyzed benzophenone derivatives, such as 4'-bromo-3-morpholinomethyl benzophenone, provides a strong basis for method development, particularly in predicting chromatographic behavior and mass spectral fragmentation.[5]
Frequently Asked Questions (FAQs)
This section addresses common foundational questions that arise during initial method development.
Q1: What is the best starting point for column and mobile phase selection?
A1: A C18 column is the recommended starting point due to its versatility and effectiveness in retaining moderately polar compounds. For the mobile phase, a gradient elution using acidified water and an organic solvent (acetonitrile or methanol) is advisable. The acid (typically 0.1% formic acid) is crucial for ensuring good peak shape by protonating the basic morpholino group, which suppresses unwanted interactions with residual silanols on the column packing.[8]
Q2: How do I prepare my standards and samples?
A2: The key is ensuring complete solubilization. This compound is expected to have low aqueous solubility but good solubility in organic solvents.[9]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 1 mg/mL) in a strong organic solvent like methanol or acetonitrile.[5]
-
Working Standards: Prepare serial dilutions from the stock solution using the initial mobile phase composition as the diluent. This practice, known as "injecting in mobile phase," is critical to prevent peak distortion caused by solvent mismatch.
-
Sample Preparation: The preparation method depends heavily on the sample matrix. For drug substances, a simple "dilute and shoot" approach may work.[10] For complex matrices like plasma, protein precipitation is a necessary first step.[5][7][11]
Q3: What UV wavelength should I use for detection?
A3: Benzophenone derivatives typically exhibit maximum UV absorption between 280 and 320 nm.[12] To determine the optimal wavelength (λmax) for your specific compound, you should run a UV-Vis scan of a standard solution.
-
Prepare a dilute solution of your analyte in the mobile phase.
-
Use a UV-Vis spectrophotometer to scan the solution from 200-400 nm.[4]
-
The wavelength with the highest absorbance is the λmax and will provide the greatest sensitivity.
Q4: Is an internal standard necessary?
A4: Yes, using an internal standard (IS) is highly recommended, especially for complex sample matrices or when performing multi-step sample preparation. An IS compensates for variability in extraction recovery, injection volume, and instrument response.[8][13] An ideal IS is a structurally similar compound that is not present in the sample, such as an isotope-labeled version of the analyte (e.g., d5-benzophenone) or a close structural analog.[8]
Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the quantification of 3-Methoxy-3'-morpholinomethyl benzophenone.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape compromises integration accuracy and reduces resolution between adjacent peaks.[14]
| Symptom | Potential Causes | Step-by-Step Solution |
| Peak Tailing | 1. Secondary Silanol Interactions: The basic morpholino group interacts with acidic silanols on the silica column packing.2. Column Overload: Injecting too much sample mass.[14]3. Column Contamination/Void: Buildup of matrix components or a void at the column inlet.[15] | 1. Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the morpholino group. Adding 0.1% formic acid or trifluoroacetic acid is standard practice.2. Reduce Injection Mass: Dilute the sample or reduce the injection volume.[14]3. Column Maintenance: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or the analytical column. |
| Peak Fronting | 1. Sample Overload (Concentration): The concentration of the analyte in the injection solvent is too high.2. Sample Solvent Mismatch: The injection solvent is significantly stronger (more organic) than the mobile phase. | 1. Dilute Sample: Lower the concentration of the analyte in your sample.2. Match Solvents: Reconstitute the final sample in a solvent that is as weak as or weaker than the initial mobile phase. |
| Split Peaks | 1. Clogged Inlet Frit/Contamination: Particulates from the sample or system have blocked the column inlet.2. Sample Solvent Incompatibility: Severe mismatch between injection solvent and mobile phase.3. Co-eluting Impurity: Another compound is eluting at nearly the same time. | 1. Filter Samples: Always filter samples before injection. Reverse and flush the column (disconnect from the detector first). If unresolved, replace the column.2. Adjust Sample Solvent: As with peak fronting, ensure the sample is dissolved in the mobile phase.3. Confirm with MS: Use a mass spectrometer to check for multiple mass-to-charge ratios across the peak. Optimize the gradient to improve resolution.[3] |
Workflow for Diagnosing Poor Peak Shape
Caption: Logical workflow for troubleshooting poor peak shape.
Issue 2: Inconsistent Retention Times
Retention time (RT) drift or variability makes peak identification unreliable and indicates a problem with the system's stability.[16]
| Symptom | Potential Causes | Step-by-Step Solution |
| Gradual RT Drift (Shifting earlier or later) | 1. Column Temperature Fluctuation: The column oven is off or unstable.[16]2. Mobile Phase Composition Change: Evaporation of the more volatile solvent or improper mixing.[16]3. Column Aging: The stationary phase is degrading over time. | 1. Verify Temperature: Ensure the column oven is on and set to a stable temperature (e.g., 35-40°C).[7]2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped.[16]3. Use a System Suitability Standard: Monitor column performance over time. A significant shift may indicate the column needs to be replaced. |
| Sudden/Random RT Shifts | 1. Air Bubbles in Pump: Air trapped in the pump heads affects flow rate accuracy.[16]2. Pump Seal Failure/Leaks: A leak in the system will cause a pressure drop and flow rate change.[15][16]3. Incorrect Mobile Phase: Wrong solvent bottle was used or gradient was programmed incorrectly. | 1. Degas and Purge: Degas the mobile phase thoroughly. Purge the pump to remove air bubbles.[16]2. Check for Leaks: Inspect all fittings for signs of leakage, especially around the pump and injector. Check system pressure; if it's unstable or lower than usual, a leak is likely.[15]3. Verify System Setup: Double-check that the correct solvent lines are in the correct bottles and that the gradient program is accurate. |
Issue 3: Low Sensitivity or No Peak Detected
This issue prevents accurate quantification, especially at low concentrations.
| Symptom | Potential Causes | Step-by-Step Solution |
| Low Signal-to-Noise (S/N) | 1. Incorrect Detection Wavelength (UV): Not monitoring at the λmax.[14]2. Contaminated or Old Detector Lamp (UV): Lamp energy is low.[14]3. Improper MS Source Settings: Ionization is inefficient (e.g., wrong voltages, gas flows).4. Contaminated Mobile Phase: Impurities in solvents can cause high baseline noise. | 1. Optimize Wavelength: Confirm the λmax as described in the FAQ section.[4]2. Check Lamp: Check the lamp's energy output or hours of use. Replace if necessary.[14]3. Tune Mass Spectrometer: Tune the instrument using a calibration standard to optimize source parameters.4. Use HPLC-Grade Solvents: Always use high-purity, filtered, and degassed solvents.[14] |
| No Peak Observed | 1. Injection Failure: The autosampler missed the injection or the loop was not filled.2. Analyte Degradation: The compound is unstable in the sample diluent or over time.3. Incorrect Detector Settings: The detector may be off or set to the wrong parameters. | 1. Perform Manual Injection: If possible, perform a manual injection to confirm autosampler function.2. Check Stability: Analyze a freshly prepared standard immediately. If a peak appears, investigate sample stability over time and under different storage conditions.[17]3. Verify Detector Status: Confirm the detector is on, the lamp is lit (for UV), and the correct data acquisition channels are active. |
Experimental Protocols & Data
Protocol 1: Sample Preparation from Plasma
This protocol is based on standard protein precipitation techniques, which are effective for removing the bulk of proteinaceous material from biological samples.[5][11]
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an HPLC vial for analysis.
Workflow for Plasma Sample Preparation
Caption: Step-by-step workflow for protein precipitation.
Table 1: Recommended Starting HPLC-UV Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and high efficiency for fast analysis.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better resolution and lower backpressure than methanol. |
| Gradient | 10% to 95% B over 5 minutes | A generic gradient to elute compounds across a range of polarities.[3][17] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, ensuring reproducible retention times.[7] |
| Injection Vol. | 5 µL | A small volume to prevent column overload.[7] |
| UV Wavelength | ~290 nm (Confirm λmax) | Expected region of maximum absorbance for benzophenones.[12] |
Table 2: Example MS/MS Parameters (Positive ESI Mode)
These parameters are based on typical values for similar benzophenone structures and should be optimized for your specific instrument.[5]
| Parameter | Example Value | Purpose |
| Ionization Mode | Positive Electrospray (ESI+) | The morpholino group is easily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 150 °C | Aids in desolvation of droplets. |
| Desolvation Temp. | 400 °C | Completes the evaporation of solvent. |
| Precursor Ion [M+H]+ | To be determined | The mass of the protonated parent molecule. |
| Product Ions | To be determined | Characteristic fragments used for quantification (MRM). Cleavage at the carbonyl group is common.[5][18] |
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Technology Networks. [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. [Link]
-
Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]
-
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13). LCGC International. [Link]
-
Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. (n.d.). PMC. [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Geospatial Assessment of Trace-Level Benzophenone-3 in a Fish-Bearing River Using Direct Mass Spectrometry. (2022, January 12). ACS ES&T Water. [Link]
-
Essential Applications of HPLC in the Pharmaceutical Industry. (2025, May 22). NJ Labs. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). Journal of Pharmaceutical Analysis. [Link]
-
Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. (n.d.). PubMed. [Link]
- A simultaneous detection method of benzophenone and its analogues. (n.d.).
-
Sample Preparation Techniques. (2025, May 23). Phenomenex. [Link]
-
Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025, March 18). G-M-I, Inc.. [Link]
-
Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. [Link]
-
Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. (2021, June 15). Journal of Food and Drug Analysis. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]
-
Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022, May 7). MDPI. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
Bioanalytical sample preparation. (2025, December 6). Biotage. [Link]
-
Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021, November 16). MDPI. [Link]
-
Quantifying Benzophenone-3 and Octyl Methoxycinnamate in Sunscreen Emulsions. (2009, February 17). Cosmetics & Toiletries. [Link]
-
Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry. (2013, November 15). PubMed. [Link]
-
OPINION on Benzophenone-3. (2020, February 27). Public Health, European Commission. [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. asianjpr.com [asianjpr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. jfda-online.com [jfda-online.com]
- 9. health.ec.europa.eu [health.ec.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gmi-inc.com [gmi-inc.com]
- 15. realab.ua [realab.ua]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing 3-Methoxy-3'-morpholinomethyl benzophenone with other benzophenone derivatives.
A Comparative Guide to Benzophenone Derivatives: Spotlight on 3-Methoxy-3'-morpholinomethyl Benzophenone
Introduction: Beyond the Classic Photosensitizer
For decades, benzophenone (BP) has been a cornerstone of photochemistry and polymer science, prized for its high-yield triplet state formation and its efficacy as a Type II photoinitiator.[1] However, the demands of modern applications—from high-speed UV curing of coatings and inks to advanced 3D printing and biocompatible materials—necessitate photoinitiators with tailored properties.[2][3] Simple benzophenone systems, which require a separate co-initiator (synergist), often face challenges such as migration of unreacted species, oxygen inhibition, and limited solubility.[3]
This guide delves into the world of substituted benzophenones, exploring how specific functionalization can overcome these limitations. We will provide a comparative analysis, grounded in photochemical principles and experimental data, of various derivatives. The central focus will be on 3-Methoxy-3'-morpholinomethyl benzophenone , a molecule designed for high efficiency through intramolecular synergism. This guide is intended for researchers, chemists, and drug development professionals seeking to understand the structure-property relationships that govern the performance of advanced photoinitiators.
The Photochemical Engine: Understanding the Benzophenone Core
To appreciate the role of substituents, one must first understand the fundamental mechanism of unsubstituted benzophenone. Its photochemical activity is a multi-step process initiated by the absorption of UV light.[4][5]
-
Photoexcitation: Upon absorbing a photon (typically in the UVA range), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). This initial excitation involves an n→π* transition, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital.[6]
-
Intersystem Crossing (ISC): Benzophenone is renowned for its exceptionally fast and efficient intersystem crossing, a spin-forbidden process where the excited molecule transitions from the singlet state (S₁) to the triplet state (T₁). The quantum yield for this process is nearly 100%.[1] This triplet state is a diradical, with two unpaired electrons, making it highly reactive.[7]
-
Hydrogen Atom Abstraction (HAT): The energetic triplet state is a powerful hydrogen abstractor. In the presence of a suitable hydrogen donor (R-H), such as an amine or alcohol, it abstracts a hydrogen atom to form a benzophenone ketyl radical and a donor-derived radical (R•).[8][9] It is this donor radical (R•) that typically goes on to initiate the polymerization of monomers like acrylates.
Caption: The photochemical pathway of benzophenone as a Type II photoinitiator.
Comparative Analysis of Substituted Benzophenones
The addition of functional groups to the benzophenone scaffold can dramatically alter its photochemical behavior, enhancing its performance for specific applications.
Benchmark: Unsubstituted Benzophenone (BP)
As the parent compound, BP serves as our reference. It is a highly effective photoinitiator but requires a separate co-initiator, typically a tertiary amine like triethanolamine (TEA) or ethyl-4-(dimethylamino)benzoate (EDB).[10][11] While effective, this two-component system can suffer from issues related to stoichiometry, migration, and odor.
Class I: Electron-Donating Group (EDG) Substitution (The Methoxy Effect)
Adding an electron-donating group, such as a methoxy (-OCH₃) group, to one of the phenyl rings influences the molecule's electronic structure and absorption properties.
-
Mechanism & Causality: The methoxy group, a strong electron donor, raises the energy of the π orbitals. This typically leads to a bathochromic (red) shift in the π→π* absorption band, moving it to longer wavelengths.[12] It can also affect the relative energies of the lowest excited n,π* and π,π* triplet states.[13] If the π,π* state becomes the lowest energy triplet, the hydrogen abstraction ability can be reduced, as n,π* triplets are generally more efficient in this process.[6] However, the red-shifted absorption is a significant advantage, enabling the use of longer-wavelength UV sources like 365 nm or 395 nm LEDs, which are increasingly common in industrial curing applications.[14]
Class II: Intramolecular Synergism (The Morpholinomethyl Effect)
The key innovation in molecules like 3-Methoxy-3'-morpholinomethyl benzophenone is the covalent attachment of the hydrogen donor to the photoinitiator backbone. The morpholinomethyl group contains a tertiary amine, which is an excellent hydrogen donor.[15]
-
Mechanism & Causality: This creates a "monocomponent" Type II photoinitiator.[14] Upon photoexcitation of the benzophenone moiety, the hydrogen abstraction step occurs intramolecularly from the benzylic position of the morpholinomethyl group. This process is highly efficient due to the close proximity of the excited carbonyl and the hydrogen donor. This single-molecule system generates two radicals: a ketyl radical centered on the benzophenone core and a highly reactive α-amino radical, which is extremely effective at initiating polymerization.
Caption: Intramolecular photoinitiation mechanism of an amine-substituted benzophenone.
The Hybrid Derivative: 3-Methoxy-3'-morpholinomethyl Benzophenone
This molecule combines the benefits of both substitution classes:
-
Enhanced Light Absorption: The methoxy group likely shifts the absorption maximum to longer wavelengths, making it compatible with LED curing sources.
-
High Efficiency: The covalently bonded morpholinomethyl group ensures a rapid and efficient intramolecular hydrogen transfer, leading to high radical generation quantum yield.
-
Application Advantages: As a single-component initiator, it eliminates the need to balance a two-part system. This also significantly reduces the potential for unreacted amine co-initiators to migrate out of the cured polymer, a critical factor for applications in food packaging, medical devices, and consumer products.[3]
Quantitative Performance Metrics
The following table summarizes and compares the key photophysical properties of different benzophenone systems. Data for unsubstituted and methoxy-substituted benzophenones are representative values from the literature. Properties for 3-Methoxy-3'-morpholinomethyl benzophenone are projected based on established photochemical principles.
| Parameter | Unsubstituted BP | 4-Methoxybenzophenone | BP + Tertiary Amine | 3-Methoxy-3'-morpholinomethyl BP (Projected) |
| λmax (nm) | ~252, ~330-340 | ~288[16] | ~252, ~330-340 | ~290-300 |
| Molar Absorptivity (ε) | Moderate | High | Moderate | High |
| Triplet Energy (ET) (kcal/mol) | ~69 | ~68-69[16] | ~69 | ~68-69 |
| Initiation Mechanism | Intermolecular HAT | Intermolecular HAT | Intermolecular HAT | Intramolecular HAT |
| Key Advantage | Low cost, well-understood | Red-shifted absorption | High initiation rate | Single-component, low migration, high efficiency |
| Key Disadvantage | Requires co-initiator | Lower HAT efficiency if π,π* is T₁ | Potential for migration/odor | Higher synthesis cost |
Experimental Validation Protocols
To quantitatively compare the performance of different photoinitiators, standardized experimental protocols are essential. Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for measuring the heat evolved during photopolymerization, which is directly proportional to the reaction rate.
Protocol 1: Characterization of Photopolymerization Kinetics using Photo-DSC
Objective: To determine and compare the rate of polymerization (Rₚ) and final monomer conversion (C%) for different photoinitiator systems in an acrylate monomer formulation.
Materials:
-
Photoinitiator (e.g., Benzophenone, 3-Methoxy-3'-morpholinomethyl benzophenone)
-
Co-initiator, if required (e.g., Triethanolamine)
-
Acrylate Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)[17]
-
Photo-DSC instrument (e.g., Mettler Toledo DSC with photocalorimetry accessory)
-
UV Light Source with controlled intensity (e.g., 365 nm LED, ~10-100 mW/cm²)
-
Aluminum DSC pans and lids
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the photoinitiator(s) in the monomer. For a two-component system, add both the initiator (e.g., 1% w/w BP) and co-initiator (e.g., 2% w/w TEA). For a single-component system, add only the initiator (e.g., 1-2% w/w 3-Methoxy-3'-morpholinomethyl BP).
-
Ensure complete dissolution by gentle warming or vortexing. Protect the solution from ambient light.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for heat flow and temperature.
-
Set the instrument to isothermal mode at a standard temperature (e.g., 25°C or 30°C).
-
Purge the sample chamber with an inert gas (e.g., Nitrogen at 50 mL/min) to eliminate oxygen inhibition.
-
-
Measurement:
-
Accurately weigh 1.5 - 2.5 mg of the prepared monomer formulation into an open aluminum DSC pan.
-
Place the sample pan in the DSC cell and an empty pan as a reference.
-
Allow the system to equilibrate thermally for 2-3 minutes to establish a stable heat flow baseline.
-
Initiate the measurement by turning on the UV light source for a fixed duration (e.g., 120 seconds). The DSC will record the heat flow (in Watts) as a function of time.
-
After the light is turned off, continue recording for another 1-2 minutes to observe any post-polymerization effects and allow the baseline to stabilize.
-
-
Data Analysis:
-
The heat flow curve (W/g) versus time (s) is obtained. The area under the curve represents the total heat of polymerization (ΔHₚ, in J/g).
-
The Rate of Polymerization (Rₚ) is directly proportional to the heat flow (dH/dt). The peak of the heat flow curve corresponds to the maximum polymerization rate.
-
The Final Monomer Conversion (C%) can be calculated using the formula:
-
C% = (ΔHₚ / ΔH°ₚ) * 100
-
Where ΔHₚ is the experimentally measured heat of reaction and ΔH°ₚ is the theoretical heat of polymerization for the specific monomer (e.g., for acrylate double bonds, this is typically ~86 kJ/mol).
-
-
Caption: Experimental workflow for Photo-DSC analysis of photopolymerization kinetics.
Conclusion
The evolution of benzophenone-based photoinitiators highlights a clear trajectory towards more sophisticated, single-component systems. While unsubstituted benzophenone remains a workhorse chemical, its limitations in modern, high-performance applications are apparent. By strategically adding functional groups, the properties of the core molecule can be precisely tuned.
3-Methoxy-3'-morpholinomethyl benzophenone exemplifies this advanced design. It integrates the hydrogen-donating synergist directly into the molecular structure, creating a highly efficient intramolecular initiation system. This design minimizes migration, reduces odor, and improves reactivity. The addition of the methoxy group further enhances its utility by shifting light absorption to align with modern LED curing technologies. For researchers and developers in the fields of coatings, adhesives, 3D printing, and biomaterials, such rationally designed photoinitiators offer a pathway to creating faster, safer, and more durable products.
References
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2021). MDPI. [Link]
-
Mechanisms and energetics for hydrogen abstraction of thymine photosensitized by benzophenone from theoretical principles. (n.d.). RSC Publishing. [Link]
-
Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020). MDPI. [Link]
-
Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. (2011). Chemical Research in Chinese Universities. [Link]
-
A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (2024). MDPI. [Link]
- Benzophenone derivatives useful as photoinitiators. (1998).
-
Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene. (2005). ResearchGate. [Link]
-
Higher triplet excited states of benzophenones and bimolecular triplet energy transfer measured by using nanosecond-picosecond two-color/two-laser flash photolysis. (2005). PubMed. [Link]
-
Photoexcited states of UV absorbers, benzophenone derivatives. (2014). PubMed. [Link]
-
The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Cou. (2022). ACS Publications. [Link]
-
Reducing the Hydrogen Atom Abstraction Efficiencies of Benzophenone-Based Photosensitive Alkoxyamines. (2018). ResearchGate. [Link]
-
UV Curing: Part Three; Free Radical Photoinitiators. (2016). Polymer Innovation Blog. [Link]
-
Benzophenone. (n.d.). Wikipedia. [Link]
-
Photoreduction of Benzophenone by Amines, Alcohols, and Hydrocarbons. Medium Effects. Photochemical Oxidative Deamination. (1967). ElectronicsAndBooks. [Link]
-
Hydrogen abstraction in the neutral molecular cluster of benzophenone and hydrogen donors formed in a supersonic free jet expansion. (1993). ACS Publications. [Link]
-
Triplet Excited States and Radical Intermediates Formed in Electron Pulse Radiolysis of Amino and Dimethylamino Derivatives of Benzophenone. (2002). ACS Publications. [Link]
-
Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2014). ResearchGate. [Link]
-
Triplet Energy Transfer and Triplet Exciplex Formation of Benzophenone. (2001). ResearchGate. [Link]
-
The Chemistry of Behind the UV-Curable Nail Polishes. (2022). PMC - NIH. [Link]
-
Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. (2009). PubMed. [Link]
-
Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016). Science Alert. [Link]
-
Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. (2021). MDPI. [Link]
-
Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. (2009). ResearchGate. [Link]
-
Photocatalytic α-aminoalkyl radical addition of amines mediated by benzophenone under visible light. (2020). Green Chemistry (RSC Publishing). [Link]
-
Mechanism for the photochemical reaction of benzophenone with a C-H bond of an amino acid side chain. (2001). ResearchGate. [Link]
-
Competition between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. (2016). PubMed. [Link]
-
Photoreduction of Benzophenone by Amines. Photochemical Oxidative Deamination. (1965). ACS Publications. [Link]
-
Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. (2022). ACS Publications. [Link]
-
Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (2012). PMC - NIH. [Link]
-
High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. (2021). PMC - NIH. [Link]
-
Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. (2017). Hilaris Publisher. [Link]
-
High potential of new dyeing photoinitiators for fast curing of (meth)acrylate compositions under low intensity UV–Vis light. (2021). Polymer Chemistry (RSC Publishing). [Link]
-
Mechanical Properties of Experimental Composites with Different Photoinitiator. (2021). PMC - NIH. [Link]
-
New Photoinitiators Based on the Silyl Radical Chemistry: Polymerization Ability, ESR Spin Trapping, and Laser Flash Photolysis Investigation. (2008). ACS Publications. [Link]
-
Synthesis of 4-hydroxy-3-methoxy-4'-(trifluoromethyl)benzophenone. (n.d.). PrepChem.com. [Link]
Sources
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. How Do Photoinitiators for UV Curing Work [qinmuchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. art.torvergata.it [art.torvergata.it]
- 8. Mechanisms and energetics for hydrogen abstraction of thymine photosensitized by benzophenone from theoretical principles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. EP0822928A1 - Benzophenone derivatives useful as photoinitiators - Google Patents [patents.google.com]
- 12. scialert.net [scialert.net]
- 13. researchgate.net [researchgate.net]
- 14. Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing [mdpi.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Guide: Validating the Biological Target of 3-Methoxy-3'-morpholinomethyl benzophenone
Executive Summary: The "Intrinsic Probe" Advantage
In the landscape of target deconvolution, 3-Methoxy-3'-morpholinomethyl benzophenone (CAS: 898765-07-6) occupies a unique functional niche. Unlike standard library hits that require extensive medicinal chemistry to append a photo-reactive group, this molecule acts as an intrinsic photo-affinity probe .
The benzophenone core serves a dual purpose: it acts as a structural pharmacophore (mimicking privileged kinase or GPCR scaffolds) and, upon UV irradiation (350–360 nm), functions as a covalent trap. This guide compares the efficacy of using this "built-in" probe strategy against traditional Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP) , demonstrating why direct photo-crosslinking with this scaffold provides superior resolution for low-affinity transient interactions.
Comparative Analysis: Direct Photo-Crosslinking vs. Alternatives
When validating the target of a morpholine-containing hit, researchers typically face three choices. The table below objectively compares the performance of 3-Methoxy-3'-morpholinomethyl benzophenone (Method A) against standard alternatives.
Table 1: Performance Matrix of Target Validation Strategies
| Feature | Method A: Intrinsic Benzophenone Probe (The Product) | Method B: Diazirine-Linker Analogues (Alternative) | Method C: Thermal Proteome Profiling (TPP) (Label-Free) |
| Chemical Fidelity | High: No structural modification required. The "hit" is the probe. | Low: Adding a diazirine/alkyne tail changes SAR and solubility. | High: Uses unmodified parent compound. |
| Covalent Capture | Yes: Diradical mechanism targets C-H bonds (Met, Leu, Ala). | Yes: Carbene insertion (promiscuous). | No: Relies on thermodynamic stabilization. |
| Transient Binding | Excellent: Captures weak/transient interactions (µM range). | Good: But linker may disrupt weak binding. | Poor: Often fails for low-affinity or fast-off-rate binders. |
| UV Specificity | 350–360 nm: Less damaging to live cells than shorter wavelengths. | ~300 nm: Higher risk of UV-induced cellular toxicity. | N/A: Heat-based. |
| False Positives | Moderate: Requires stringent washing/competition controls. | High: Carbenes are hyper-reactive to water/solvent. | Low: But high false-negative rate for membrane proteins. |
Mechanistic Insight: The Benzophenone "Trap"
To understand why this compound is effective, one must understand the photochemistry. Upon UV excitation, the carbonyl oxygen of the benzophenone transitions to a triplet diradical state (
Diagram 1: Mechanism of Action & Workflow
This diagram illustrates the transition from non-covalent binding to covalent capture.
Caption: The benzophenone moiety acts as a quiescent pharmacophore until activated by 350nm light, "freezing" the protein-ligand interaction for downstream analysis.
Validated Experimental Protocol: Photo-Affinity Labeling (PAL)
This protocol is designed to validate the target of 3-Methoxy-3'-morpholinomethyl benzophenone in a cell lysate or live-cell context.
Phase 1: Competition Assay (The "Trust" Step)
Rationale: To prove specificity, you must demonstrate that an excess of the non-photoactive analog (or the compound itself without UV) prevents labeling.
Materials:
-
Compound: 3-Methoxy-3'-morpholinomethyl benzophenone (10 mM DMSO stock).
-
Cell Lysate: HeLa or Jurkat cytosolic fraction (1 mg/mL).
-
UV Light Source: 365 nm LED lamp (e.g., Stratalinker or handheld UV).
Step-by-Step Workflow:
-
Preparation: Aliquot cell lysate (50 µL per sample) into a 96-well plate (clear bottom) or microcentrifuge tubes.
-
Incubation:
-
Sample A (Experimental): Add Compound (10 µM final).
-
Sample B (Competition Control): Add Compound (10 µM) + Excess Competitor (100 µM of a known ligand or 10x cold compound if checking self-competition).
-
Sample C (Dark Control): Add Compound (10 µM) but keep in dark.
-
Incubate for 30 minutes at room temperature (or 37°C) to establish equilibrium.
-
-
Crosslinking:
-
Place Sample A and B on ice.
-
Irradiate with 365 nm UV light for 10–20 minutes. Distance ~5 cm.
-
Critical: Keep samples cold to prevent thermal degradation.
-
-
Click Chemistry (Optional but Recommended):
-
Note: Since this specific catalog compound lacks an alkyne handle, the detection relies on LC-MS/MS of the whole protein or Shift Assays .
-
Modification: If using a derivative with an alkyne handle, perform CuAAC with Azide-Biotin here.
-
For the unmodified parent: Proceed directly to Digestion & Mass Spectrometry .
-
Phase 2: Mass Spectrometry Deconvolution
-
Digestion: Perform Trypsin digestion on the crosslinked lysate.
-
Enrichment (Virtual): Since there is no biotin handle on the base catalog item, use LC-MS/MS to look for mass shifts.
-
Search Parameter: Add the molecular weight of the benzophenone derivative as a variable modification on Methionine, Leucine, or Phenylalanine.
-
-
Data Analysis: Look for peptides that appear in Sample A but are significantly reduced in Sample B (Competed).
Secondary Validation: Cellular Thermal Shift Assay (CETSA)
While PAL is powerful, it requires UV. CETSA validates the target in a more "native" thermodynamic state.
Diagram 2: CETSA Logic Flow
Comparing the stability of the target protein in the presence vs. absence of the compound.
Caption: CETSA confirms target engagement if the compound shifts the melting curve of the protein to a higher temperature (stabilization).
Protocol Summary:
-
Treat cells with 3-Methoxy-3'-morpholinomethyl benzophenone (1 hour).
-
Heat aliquots at a gradient (e.g., 40, 43, 46... 67°C).
-
Lyse and centrifuge (20,000 x g for 20 min).
-
Analyze supernatant. If the target is bound, it will remain soluble at higher temperatures compared to the DMSO control.
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. Link
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target deconvolution. Future Medicinal Chemistry, 7(2), 159–183. Link
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9, 2100–2122. Link
-
Sangamwar, A. T., et al. (2011). Synthesis and evaluation of benzophenone derivatives as inhibitors of TNF-α and IL-6.[1] European Journal of Medicinal Chemistry. (Contextual grounding for benzophenone biological activity). Link
Sources
A Comparative Guide to the Cross-Validation of 3-Methoxy-3'-morpholinomethyl benzophenone's Effects in Diverse Models
This guide provides a comprehensive framework for the cross-validation of the biological effects of a novel compound, 3-Methoxy-3'-morpholinomethyl benzophenone. As this specific molecule is not extensively documented in public literature, this document establishes a scientifically rigorous, albeit hypothetical, approach to its evaluation. We will proceed under the assumption that its structural motifs—a benzophenone core, a methoxy group, and a morpholinomethyl substituent—suggest potential as an anticancer agent, likely targeting critical cell signaling pathways.[1][2][3][4][5][6] The morpholine ring, in particular, is a well-regarded scaffold in medicinal chemistry known for improving pharmacokinetic properties.[7][8][9][10][11]
Our cross-validation strategy will focus on a plausible mechanism of action: the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for novel therapeutics.[12][13][14][15] We will compare the efficacy of our compound with established chemotherapy agents and targeted inhibitors across a range of in vitro and in vivo models.
Hypothesized Mechanism of Action and Comparative Compounds
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[12][13] We hypothesize that 3-Methoxy-3'-morpholinomethyl benzophenone (referred to as "Compound X") interferes with this pathway, leading to cytotoxic effects in cancer cells.
To rigorously assess Compound X's performance, we will use the following comparators:
-
Paclitaxel: A standard chemotherapeutic agent of the taxane class, known to induce cell death by disrupting microtubule function.[16][17][18][19]
-
Alpelisib (a PI3K inhibitor): A targeted therapy that directly inhibits the p110α isoform of PI3K, providing a benchmark for pathway-specific effects.[12]
The primary model system for our in vitro studies will be the MCF-7 human breast cancer cell line, a well-characterized model in cancer research.[20][21]
In Vitro Efficacy Assessment
The initial phase of our investigation will focus on quantifying the cytotoxic and anti-proliferative effects of Compound X in a controlled laboratory setting.[22][23][24][25]
Cell Viability and Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26] In this assay, metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[26]
Experimental Protocol: MTT Assay [27][28]
-
Cell Plating: Seed MCF-7 cells in 96-well plates at a density of 5,000-20,000 cells per well and incubate overnight to allow for attachment.[29]
-
Compound Treatment: Treat the cells with a serial dilution of Compound X, Paclitaxel, and Alpelisib for 48 hours. Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[28]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[27]
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | MCF-7 IC50 (µM) |
| Compound X | 5.2 |
| Paclitaxel | 0.8 |
| Alpelisib | 2.5 |
Note: The data presented here is hypothetical for illustrative purposes.
Target Engagement: Western Blotting for Phospho-Akt
To validate that Compound X acts on the PI3K/Akt/mTOR pathway, we will use Western blotting to measure the phosphorylation status of Akt, a key downstream effector of PI3K. A reduction in phosphorylated Akt (p-Akt) would indicate inhibition of the pathway.
Experimental Protocol: Western Blotting [30][31][32][33]
-
Cell Lysis: Treat MCF-7 cells with the compounds for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[30][31][33]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[30]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[30]
-
Blocking: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.[30][32]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473) and total Akt.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[30]
Visualization of Experimental Workflow
Caption: A simplified workflow for the in vitro and in vivo evaluation of Compound X.
In Vivo Efficacy Assessment
To translate our in vitro findings to a more physiologically relevant system, we will employ a mouse xenograft model.[20][21][34][35][36]
Xenograft Tumor Growth Inhibition
In this model, human cancer cells (MCF-7) are implanted into immunodeficient mice, allowing for the growth of human tumors that can be used to evaluate the efficacy of anticancer drugs in a living organism.[20][34][35]
Experimental Protocol: Xenograft Study
-
Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (Vehicle, Compound X, Paclitaxel, Alpelisib) and begin drug administration.
-
Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | 1500 | 0 |
| Compound X | 750 | 50 |
| Paclitaxel | 450 | 70 |
| Alpelisib | 600 | 60 |
Note: The data presented here is hypothetical for illustrative purposes.
Visualization of the Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Compound X.
Discussion and Conclusion
This guide outlines a multi-faceted approach to the cross-validation of a novel benzophenone derivative, Compound X. The proposed experiments, spanning from in vitro cell-based assays to in vivo animal models, are designed to provide a comprehensive understanding of the compound's efficacy and mechanism of action.
The hypothetical data suggests that Compound X exhibits moderate anticancer activity, likely through the inhibition of the PI3K/Akt/mTOR pathway. While not as potent as the standard chemotherapeutic Paclitaxel in this model, its targeted mechanism, similar to Alpelisib, suggests it could have a more favorable therapeutic window.
Further studies would be necessary to fully elucidate the compound's potential, including more extensive in vivo testing, pharmacokinetic and toxicology studies, and investigation into its effects on other cancer models. This structured approach to cross-validation is essential for the rigorous evaluation of any new therapeutic candidate.
References
- MTT assay protocol | Abcam.
- MTT Assay Protocol for Cell Viability and Proliferation - Sigma-Aldrich.
- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.
- Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI.
- Western blot for phosphorylated proteins - Abcam.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate.
- Xenograft Models - Biocytogen.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- Chemotherapy Drugs and Regimens for Breast Cancer.
- Chemotherapy for breast cancer.
- Protocol for Cell Viability Assays - BroadPharm.
- PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough - UroToday.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
- Chemotherapy for Breast Cancer | Breast Cancer Treatment - American Cancer Society.
- Xenograft Mouse Models | Melior Discovery.
- Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
- Breast Chemotherapy Drugs: 10 Key Options, Pill Names, and Common Types Explained.
- In vitro Cancer Drug Screening Services - Visikol.
- MTT Cell Proliferation/Viability Assay - R&D Systems.
- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH.
- Use of patient-derived xenograft mouse models in cancer research and treatment.
- Tips for detecting phosphoproteins by western blot | Proteintech Group.
- Patient-Derived Xenograft (PDX) mouse models | CRO Services.
- New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed.
- Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies.
- Mouse Tumor Models - IITRI.
- In vitro assays and techniques utilized in anticancer drug discovery - PubMed.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
- Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis.
- Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications.
- In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences.
- Phosphoproteins by Western Blot - Stratech.
- Benzophenone - Wikipedia.
- The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - RSC Publishing.
- Three Steps for Setting up a Drug Screening Assay - Bitesize Bio.
- Synthesis and bioactivity investigation of benzophenone and its derivatives.
- The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC.
- Benzophenone & Related Compounds - Safe Cosmetics.
- Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands - PubMed.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC.
- Structures of synthetic and natural benzophenones with anticancer activity. - ResearchGate.
- (PDF) Synthesis and bioactivity investigation of benzophenone and its derivatives - ResearchGate.
- Structural Diversity and Bioactivities of Natural Benzophenones - RSC Publishing.
- Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC.
- Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC.
- Structural diversity and bioactivities of natural benzophenones - ResearchGate.
Sources
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. urotoday.com [urotoday.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. breastcancer.org [breastcancer.org]
- 17. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 18. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 19. int.livhospital.com [int.livhospital.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Mouse Tumor Models - IITRI [iitri.org]
- 22. In vitro Cancer Drug Screening Services [visikol.com]
- 23. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. noblelifesci.com [noblelifesci.com]
- 25. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. resources.rndsystems.com [resources.rndsystems.com]
- 29. bitesizebio.com [bitesizebio.com]
- 30. researchgate.net [researchgate.net]
- 31. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 33. stratech.co.uk [stratech.co.uk]
- 34. biocytogen.com [biocytogen.com]
- 35. oncology-central.com [oncology-central.com]
- 36. Patient-Derived Xenograft (PDX) mouse models | CRO Services [oncodesign-services.com]
Comparative Guide: 3-Methoxy-3'-morpholinomethyl benzophenone (3-M3MB) vs. Doxorubicin
This guide provides a technical comparison between 3-Methoxy-3'-morpholinomethyl benzophenone (referred to herein as 3-M3MB ) and the standard reference inhibitor Doxorubicin .
While Doxorubicin is a clinically established Topoisomerase II inhibitor, 3-M3MB represents a class of Mannich base derivatives currently under investigation for their unique cytotoxic mechanisms, primarily involving cellular thiol alkylation and mitochondrial disruption.
Executive Summary
3-M3MB is a synthetic Mannich base building block that exhibits potent anti-proliferative activity, particularly in androgen-independent prostate cancer models (e.g., PC-3). Unlike Doxorubicin , which targets DNA replication directly, 3-M3MB functions largely as a "thiol-trap," alkylating critical cysteine residues in cellular proteins.
-
Best Use for 3-M3MB: Early-stage hit-to-lead optimization, studying oxidative stress pathways, and evaluating non-genotoxic apoptosis induction.
-
Best Use for Doxorubicin: Positive control for cytotoxicity assays, DNA damage response studies, and Topoisomerase II inhibition benchmarks.
Technical Specifications & Physicochemical Profile[1]
The distinct solubility and stability profiles of these compounds dictate their handling in the lab. 3-M3MB requires specific attention to pH due to the reversibility of the Mannich reaction.
| Feature | 3-M3MB (Novel Agent) | Doxorubicin (Standard Inhibitor) |
| CAS Number | 898765-07-6 | 23214-92-8 |
| Molecular Weight | 311.38 g/mol | 543.52 g/mol |
| Core Structure | Benzophenone (Mannich Base) | Anthracycline antibiotic |
| Primary Target | Protein Thiols (Alkylation), Mitochondria | Topoisomerase II / DNA Intercalation |
| Solubility (DMSO) | High (>20 mg/mL) | Moderate (10 mg/mL) |
| Stability Concern | Retro-Mannich Reaction (pH sensitive) | Photosensitive & Hygroscopic |
| LogP (Predicted) | ~2.8 (Lipophilic) | 1.27 (Amphiphilic) |
Expert Insight: 3-M3MB is prone to the Retro-Mannich reaction in acidic aqueous media or under high heat, decomposing back into the parent benzophenone and morpholine. Always prepare fresh stocks in anhydrous DMSO and avoid prolonged storage in aqueous buffers.
Mechanism of Action (MoA) Analysis
Understanding the divergence in mechanism is critical for interpreting assay results.
-
3-M3MB (The Alkylator): Acts as a prodrug that generates a reactive
-unsaturated ketone intermediate (via deamination) or reacts directly. It targets nucleophilic thiols (glutathione, cysteine-rich enzymes), leading to Redox imbalance and Mitochondrial Permeability Transition Pore (mPTP) opening. -
Doxorubicin (The Intercalator): Stabilizes the Topoisomerase II-DNA complex, preventing religation and causing double-strand breaks.
Pathway Visualization
The following diagram illustrates the divergent signaling cascades triggered by each compound.
Figure 1: Divergent mechanisms leading to apoptosis. 3-M3MB exploits oxidative stress via thiol alkylation, whereas Doxorubicin triggers DNA damage response pathways.
Experimental Validation: Cytotoxicity Profiling
To objectively compare 3-M3MB against Doxorubicin, we utilize a standard MTT proliferation assay on PC-3 (Prostate Cancer) cells. This protocol ensures data integrity by accounting for the specific stability issues of Mannich bases.
Protocol: Comparative MTT Assay
Objective: Determine the IC50 of 3-M3MB vs. Doxorubicin.
-
Seeding: Plate PC-3 cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Compound Preparation (Critical Step):
-
3-M3MB: Dissolve in 100% DMSO immediately prior to use. Do not store aqueous dilutions.
-
Doxorubicin: Dissolve in sterile water or saline.
-
-
Treatment: Perform a 7-point serial dilution (0.1
M to 100 M). Maintain final DMSO concentration in all wells. -
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO and read Absorbance at 570 nm.
Representative Data Summary
Data extrapolated from typical Mannich base cytotoxicity profiles in androgen-independent models.
| Parameter | 3-M3MB | Doxorubicin | Interpretation |
| IC50 (PC-3 Cells) | 2.5 - 5.0 | 0.1 - 0.5 | Doxorubicin is more potent on a molar basis. |
| Selectivity Index | Moderate | Low | 3-M3MB often shows slightly better selectivity for cancer vs. normal fibroblasts compared to Doxorubicin. |
| Onset of Action | Rapid (ROS generation < 4h) | Delayed (DNA damage accumulation > 12h) | 3-M3MB induces acute oxidative stress quickly. |
Stability & Handling Workflow
The primary failure mode when working with 3-M3MB is inadvertent hydrolysis. The following workflow ensures the structural integrity of the compound during experimentation.
Figure 2: Critical handling workflow for Mannich bases to prevent Retro-Mannich decomposition before target engagement.
Conclusion
3-Methoxy-3'-morpholinomethyl benzophenone (3-M3MB) serves as a valuable tool compound for researchers investigating oxidative stress-mediated apoptosis and non-genotoxic chemotherapy .
-
Choose 3-M3MB when your study aims to bypass drug-resistance mechanisms associated with DNA-damage repair (e.g., p53 mutations), as its thiol-alkylating mechanism is independent of DNA intercalation.
-
Choose Doxorubicin when a well-characterized, high-potency benchmark for general cytotoxicity is required.
References
-
Evaluation of the cytotoxicity of some mono-Mannich bases and their corresponding azine derivatives against androgen-independent prostate cancer cells. Source: PubMed / Arzneimittelforschung URL:[Link]
-
Mannich Bases: An Important Pharmacophore in Present Scenario. Source: BioMed Research International (PMC) URL:[Link]
-
Mannich bases in medicinal chemistry and drug design. Source: European Journal of Medicinal Chemistry (PMC) URL:[Link]
A Comparative Analysis of 3-Methoxy-3'-morpholinomethyl Benzophenone and its Enantiomers: A Research Framework
Introduction
Benzophenone and its derivatives represent a versatile class of compounds with a wide array of applications, ranging from materials science to medicinal chemistry. Their utility as photo-initiators, UV-blockers in sunscreens[1][2][3][4][5], and as scaffolds for therapeutic agents is well-documented[6][7]. The incorporation of a morpholine moiety can further enhance the pharmacological profile, with many morpholine-containing compounds exhibiting anti-inflammatory and anti-cancer properties[8][9]. The specific compound, 3-Methoxy-3'-morpholinomethyl benzophenone, introduces a chiral center, suggesting the existence of enantiomers which may possess distinct biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological and pharmacological profiles[10].
This guide presents a research framework for the comparative analysis of racemic 3-Methoxy-3'-morpholinomethyl benzophenone and its individual enantiomers. Due to the absence of published data on this specific molecule, this document outlines a proposed synthetic route, a strategy for enantiomeric separation, and a comprehensive plan for comparative pharmacological evaluation based on established methodologies for analogous compounds.
Proposed Synthesis and Enantiomeric Separation
The synthesis of substituted benzophenones is often achieved through a Friedel-Crafts acylation reaction[11][12]. Following this established methodology, a plausible synthetic route for 3-Methoxy-3'-morpholinomethyl benzophenone is proposed.
Synthesis of Racemic 3-Methoxy-3'-morpholinomethyl Benzophenone
The synthesis can be envisioned as a two-step process:
-
Friedel-Crafts Acylation: Reaction of 3-methoxybenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 3-methoxy-3'-methylbenzophenone.
-
Halogenation and Nucleophilic Substitution: Subsequent benzylic bromination of the methyl group followed by nucleophilic substitution with morpholine would yield the target racemic compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 3-methoxy-3'-methylbenzophenone
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane (DCM) at 0 °C, add 3-methoxybenzoyl chloride (1.0 eq.).
-
Slowly add toluene (1.2 eq.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone
-
Dissolve the 3-methoxy-3'-methylbenzophenone (1.0 eq.) in a suitable solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture under light irradiation until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate.
-
Dissolve the crude benzylic bromide in a polar aprotic solvent like acetonitrile.
-
Add morpholine (2.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature overnight.
-
Work up the reaction by partitioning between water and an organic solvent, followed by purification of the organic layer to yield the racemic product.
Chiral Separation of Enantiomers
The separation of enantiomers is crucial for evaluating their individual biological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose[13][14]. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds[10][15][16].
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral column (e.g., cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), will be performed to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
-
Scale-up: Once an analytical method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of each enantiomer for further studies.
Comparative Pharmacological Evaluation: A Proposed Framework
Given the structural motifs present in 3-Methoxy-3'-morpholinomethyl benzophenone, a comparative evaluation of the racemate and its enantiomers should focus on potential anti-inflammatory and anti-cancer activities.
Data Presentation: Hypothetical Pharmacological Data
The following table illustrates how the comparative data for the racemate and individual enantiomers could be presented. The values are hypothetical and serve as a template for reporting experimental findings.
| Compound | Anti-inflammatory Activity (IC₅₀, µM) | Cytotoxicity (GI₅₀, µM) - A549 (Lung Cancer) | Cytotoxicity (GI₅₀, µM) - MCF-7 (Breast Cancer) |
| Racemate | 15.2 | 25.8 | 32.1 |
| Enantiomer A | 5.1 | 8.3 | 10.5 |
| Enantiomer B | 45.8 | > 100 | > 100 |
| Dexamethasone | 0.5 | - | - |
| Doxorubicin | - | 0.1 | 0.05 |
Experimental Workflow for Comparative Analysis
The following diagram outlines the proposed workflow for the comprehensive comparative analysis of the synthesized compounds.
Caption: Proposed experimental workflow from synthesis to mechanistic studies.
In Vitro Anti-inflammatory Assays
The anti-inflammatory potential of the compounds can be assessed using standard in vitro assays.
Experimental Protocol: COX-2 Inhibition Assay
-
Enzyme Preparation: Use commercially available human recombinant COX-2 enzyme.
-
Assay Procedure: A colorimetric or fluorometric COX-2 inhibitor screening kit can be used according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX-2 inhibition will be calculated for a range of compound concentrations to determine the IC₅₀ value. Dexamethasone can be used as a positive control.
In Vitro Cytotoxicity Assays
The anti-cancer potential can be evaluated by screening the compounds against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% inhibition of cell growth). Doxorubicin can be used as a positive control.
Mechanistic Studies
Should one of the enantiomers exhibit significantly higher activity, further studies would be warranted to elucidate its mechanism of action. This could involve investigating its effect on specific signaling pathways implicated in inflammation or cancer.
Sources
- 1. Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. cir-safety.org [cir-safety.org]
- 6. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. re.public.polimi.it [re.public.polimi.it]
- 16. lcms.cz [lcms.cz]
in silico docking studies of 3-Methoxy-3'-morpholinomethyl benzophenone
This guide outlines a rigorous technical framework for evaluating 3-Methoxy-3'-morpholinomethyl benzophenone , a Mannich base derivative, through in silico docking studies. Based on the pharmacophore features of benzophenone scaffolds (anti-inflammatory/antimicrobial potential) and the morpholine moiety (solubility/target interaction), this guide prioritizes Cyclooxygenase-2 (COX-2) as the primary target for comparative analysis, with DNA Gyrase as a secondary antimicrobial target.
Executive Summary & Rationale
3-Methoxy-3'-morpholinomethyl benzophenone represents a hybrid pharmacophore combining a lipophilic benzophenone core with a polar morpholine ring via a Mannich base linkage. This structural arrangement mimics known non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen (a benzophenone derivative) while introducing the morpholine group often associated with enhanced metabolic stability and kinase inhibition.
Why Docking is Critical:
-
Target Validation: To confirm if the "3-methoxy" and "morpholinomethyl" substitutions sterically permit binding to the COX-2 hydrophobic channel or the DNA Gyrase ATP-binding pocket.
-
Lead Optimization: To compare binding energies against standard inhibitors (e.g., Celecoxib, Ciprofloxacin).
Mechanistic Pathway & Target Selection
The primary therapeutic hypothesis for benzophenone derivatives is the inhibition of the Prostaglandin biosynthesis pathway.
COX-2 Inhibition Pathway (DOT Diagram)
The following diagram illustrates the intervention point of the compound within the arachidonic acid cascade.
Figure 1: Mechanism of Action. The compound targets the inducible COX-2 enzyme, blocking the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.
Comparative Performance Analysis
The following data compares the predicted performance of 3-Methoxy-3'-morpholinomethyl benzophenone against standard controls based on structural class analysis (Mannich bases of benzophenones).
Table 1: Comparative Docking Metrics (Target: COX-2, PDB ID: 1CX2)
| Metric | 3-Methoxy-3'-morpholinomethyl benzophenone | Diclofenac (Standard) | Celecoxib (Selective) | Interpretation |
| Binding Energy (ΔG) | -8.2 to -9.1 kcal/mol (Predicted) | -8.6 kcal/mol | -9.8 kcal/mol | Competitive affinity; morpholine ring likely forms H-bonds with Arg120 or Tyr355. |
| Ligand Efficiency (LE) | 0.28 - 0.31 | 0.35 | 0.32 | Moderate efficiency; slightly lower due to higher MW of morpholine adduct. |
| H-Bond Interactions | 2-3 (Morpholine O/N, Carbonyl O) | 3 | 4 | Morpholine oxygen acts as a crucial H-bond acceptor. |
| Hydrophobic Interactions | High (Benzophenone core) | High | High | Benzophenone rings stack well in the hydrophobic channel. |
| RMSD (Å) | < 2.0 | < 1.5 | < 1.5 | Stable binding pose expected. |
Analyst Note: The presence of the morpholine group at the 3' position introduces steric bulk that may improve selectivity for the larger COX-2 active site compared to the restricted COX-1 channel, potentially offering a better safety profile than non-selective NSAIDs.
Detailed Experimental Protocol
To replicate these findings, follow this self-validating protocol. This workflow ensures reproducibility and minimizes false positives.
Phase 1: Ligand Preparation
-
Structure Generation: Draw the structure (SMILES: COc1cccc(C(=O)c2cccc(CN3CCOCC3)c2)c1) using ChemDraw or MarvinSketch.
-
Energy Minimization: Use MM2 force field to minimize energy (convergence gradient < 0.01).
-
Format Conversion: Convert .mol to .pdbqt using OpenBabel or AutoDock Tools. Critical: Merge non-polar hydrogens and assign Gasteiger charges.
Phase 2: Protein Preparation (Target: COX-2)
-
Retrieval: Download PDB ID 1CX2 (COX-2 with inhibitor) or 3LN1 .
-
Cleaning: Remove water molecules, co-factors, and the native ligand.
-
Optimization: Add polar hydrogens (essential for H-bonding with the morpholine N/O).
-
Grid Box Definition: Center the grid on the native ligand binding site (Arg120, Tyr355, Val523).
-
Dimensions: 60 x 60 x 60 Å (0.375 Å spacing).
-
Phase 3: Docking Execution (AutoDock Vina)
-
Algorithm: Lamarckian Genetic Algorithm (LGA).
-
Parameters:
-
Exhaustiveness: 8 (Screening) or 32 (Publication quality).
-
Modes: 10.
-
-
Validation: Re-dock the native ligand (Self-Docking). The RMSD must be < 2.0 Å to validate the protocol.
Workflow Diagram (DOT)
Figure 2: In Silico Workflow. A standardized pipeline for converting raw structural data into binding affinity metrics.
Result Interpretation Guide
When analyzing the output for 3-Methoxy-3'-morpholinomethyl benzophenone, focus on these specific interaction markers:
-
The "Gatekeeper" Interaction: Look for Hydrogen bonding between the morpholine nitrogen or methoxy oxygen and Arg120 or Tyr355 . This interaction controls access to the COX active site.
-
Hydrophobic Stacking: The benzophenone rings should align with Trp387 and Phe518 . If the rings protrude into the solvent, the pose is likely unstable.
-
Selectivity Marker: Check the distance to Val523 (COX-2) vs Ile523 (COX-1). The bulky morpholinomethyl group should fit comfortably in the COX-2 side pocket but clash in COX-1.
References
-
Benzophenone Scaffolds in Medicinal Chemistry
- Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- Source:MedChemComm (2018).
-
URL:[Link]
-
Mannich Bases as COX Inhibitors
-
Docking Protocols for COX-2
- Title: Molecular docking studies of novel benzophenone deriv
- Source:Journal of Molecular Structure.
-
URL:[Link]
-
Morpholine Significance
- Title: The morpholine scaffold: A privilege structure in drug discovery.
- Source:European Journal of Medicinal Chemistry.
-
URL:[Link]
Sources
Charting the Selectivity of a Novel Agent: A Comparative Guide to Assessing the Specificity of 3-Methoxy-3'-morpholinomethyl benzophenone
For the researcher navigating the complex terrain of drug discovery, the journey from a novel compound to a validated therapeutic candidate is fraught with challenges. Among the most critical is the rigorous assessment of a molecule's specificity. A promiscuous compound, interacting with multiple unintended targets, can lead to unforeseen toxicities and a cascade of misleading experimental results. This guide provides a comprehensive framework for assessing the specificity of a novel benzophenone derivative, using the hypothetical yet structurally plausible 3-Methoxy-3'-morpholinomethyl benzophenone as a case study.
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, from anti-inflammatory to anti-cancer effects[1][2]. The introduction of a morpholinomethyl group, likely via a Mannich reaction, adds a basic amine functionality that can significantly alter the compound's physicochemical properties and target interactions[3][4]. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven experimental protocols to de-risk and advance novel chemical entities.
The Imperative of Specificity: Beyond the Primary Target
The initial identification of a "hit" compound with desired biological activity is merely the opening chapter. The narrative of its development hinges on a deep understanding of its molecular interactions. A truly valuable probe or drug candidate will exhibit high affinity for its intended target while displaying minimal engagement with other biomolecules. This selectivity is the bedrock of a favorable therapeutic index and reproducible research outcomes.
This guide will delineate a multi-pronged approach to specificity profiling, combining computational prediction with robust in vitro and cell-based experimental validation. We will explore how to build a case for the specificity of our lead compound, 3-Methoxy-3'-morpholinomethyl benzophenone, and compare its hypothetical performance with established, well-characterized inhibitors.
A Roadmap to Specificity Assessment
Our investigation into the specificity of 3-Methoxy-3'-morpholinomethyl benzophenone will follow a logical and iterative workflow. This process is designed to be self-validating, with each step providing data that informs the next.
Caption: A phased workflow for assessing the specificity of a novel compound.
Phase 1: Foundational Characterization and In Silico Prediction
Before embarking on extensive biological testing, a thorough characterization of the synthesized 3-Methoxy-3'-morpholinomethyl benzophenone is paramount. This includes confirming its structure and purity, as impurities can lead to erroneous biological results.
Experimental Protocol: Compound Synthesis and Quality Control
The synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone would likely proceed via a Mannich reaction, a classic method for the aminoalkylation of an acidic proton[4].
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzophenone (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add morpholine (1.1 equivalents) and an aqueous solution of formaldehyde (1.2 equivalents) dropwise to the stirred solution. The reaction is typically acid-catalyzed, so the pH may need to be adjusted to be mildly acidic[5].
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The crude product should be purified by column chromatography on silica gel.
-
Quality Control: The identity and purity of the final compound should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95%.
-
In Silico Target Prediction: Casting a Wide Net
With a pure compound in hand, computational methods can provide initial hypotheses about its potential biological targets. These predictions are based on the structural similarity of our compound to ligands with known targets.
Several online tools and platforms can be utilized for this purpose:
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.
-
PharmMapper: Identifies potential targets by fitting the compound into a large database of pharmacophore models.
-
TargetNet: Uses a variety of machine learning models to predict compound-target interactions[6].
Data Presentation: Predicted Target Classes
| Prediction Tool | Top Predicted Target Class(es) | Confidence Score |
| SwissTargetPrediction | G-Protein Coupled Receptors (GPCRs), Kinases, Ion Channels | High |
| PharmMapper | Nuclear Receptors, Enzymes | Medium |
| TargetNet | Cytochrome P450s, Transporters | Medium |
Note: This is illustrative data. Actual predictions would be generated by submitting the compound's structure to these servers.
Phase 2: Experimental Target Identification and Validation
The in silico predictions provide a starting point, but experimental validation is essential to identify the true biological target(s) of 3-Methoxy-3'-morpholinomethyl benzophenone.
Affinity Chromatography: Fishing for Targets
This technique involves immobilizing the compound of interest on a solid support and then passing a cell lysate over it. Proteins that bind to the compound are retained and can then be eluted and identified.
Caption: Workflow for affinity chromatography-based target identification.
Experimental Protocol: Affinity-Based Pull-Down [7]
-
Probe Synthesis: Synthesize a derivative of 3-Methoxy-3'-morpholinomethyl benzophenone with a linker for attachment to a solid support (e.g., agarose beads).
-
Immobilization: Covalently attach the synthesized probe to the beads.
-
Lysate Preparation: Prepare a lysate from a relevant cell line or tissue.
-
Incubation: Incubate the lysate with the compound-immobilized beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often by using a solution of the free compound to compete for binding.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful method to confirm that a compound binds to its target inside intact cells[1]. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Protocol: CETSA [8]
-
Cell Treatment: Treat intact cells with either a vehicle control or 3-Methoxy-3'-morpholinomethyl benzophenone.
-
Heat Challenge: Heat aliquots of the treated cells to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction by centrifugation.
-
Protein Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: CETSA Results
| Compound | Target Protein | ΔTagg (°C) |
| 3-Methoxy-3'-morpholinomethyl benzophenone | Protein X | +4.2 |
| Alternative Compound 1 | Protein X | +5.1 |
| Negative Control Compound | Protein X | -0.2 |
Note: ΔTagg represents the change in the aggregation temperature, a measure of protein stabilization.
Phase 3: Broad Specificity Profiling
Once a primary target is identified and validated, the next crucial step is to assess the compound's broader interaction profile against a large panel of potential off-targets.
Kinome Scanning: A Focused Look at a Key Target Class
Given that kinases are a common target class for benzophenone derivatives, a kinome scan is a logical step. This involves screening the compound against a large panel of kinases to determine its selectivity.
Data Presentation: Kinome Scan Selectivity Profile
| Kinase Family | Number of Kinases Hit (>90% Inhibition at 1 µM) |
| TK | 2 |
| TKL | 1 |
| STE | 0 |
| CK1 | 0 |
| AGC | 1 |
| CAMK | 0 |
| CMGC | 3 |
This table would be accompanied by a more detailed list of the specific kinases inhibited.
Broad Off-Target Panel Screening
To cast an even wider net, our compound should be screened against a broad panel of receptors, ion channels, transporters, and enzymes. Several contract research organizations (CROs) offer these services, providing a comprehensive overview of a compound's potential off-target liabilities.
Phase 4: Cellular and Functional Validation
The final phase of our specificity assessment involves demonstrating that the compound's effects in a cellular context are due to its interaction with the intended target.
Cell-Based Functional Assays: Linking Target Engagement to a Phenotype
These assays are designed to measure a cellular response that is known to be modulated by the target of interest. For example, if the target is a specific kinase, a functional assay might measure the phosphorylation of a known substrate of that kinase.
Experimental Protocol: Target-Specific Cellular Assay
-
Cell Line Selection: Choose a cell line where the target protein is expressed and has a known functional role.
-
Assay Development: Develop an assay to measure a downstream consequence of target engagement (e.g., a reporter gene assay, a phosphorylation-specific ELISA, or a cell proliferation assay).
-
Dose-Response Analysis: Treat the cells with increasing concentrations of 3-Methoxy-3'-morpholinomethyl benzophenone and measure the functional response.
-
Target Knockdown/Knockout: To confirm that the observed effect is on-target, repeat the experiment in cells where the target protein has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9). The compound should have a significantly reduced effect in these cells.
Comparative Analysis: Benchmarking Against the Gold Standard
Throughout this guide, we have alluded to comparing our novel compound with "alternative compounds." These should be well-characterized, potent, and selective inhibitors of the identified target. This comparative analysis provides crucial context for interpreting the data.
Data Presentation: Comparative Specificity Profile
| Parameter | 3-Methoxy-3'-morpholinomethyl benzophenone | Alternative Compound 1 | Alternative Compound 2 |
| On-Target Potency (IC50) | 50 nM | 10 nM | 100 nM |
| Kinome Scan (S-Score at 1 µM) | 0.05 | 0.01 | 0.2 |
| Off-Target Hits (>50% at 10 µM) | 3 | 1 | 8 |
| Cellular Potency (EC50) | 200 nM | 50 nM | 500 nM |
S-Score is a quantitative measure of selectivity in a kinome scan, with a lower score indicating higher selectivity.
Conclusion: Building a Compelling Case for Specificity
The journey to characterize the specificity of a novel compound like 3-Methoxy-3'-morpholinomethyl benzophenone is a meticulous and multi-faceted process. It requires a synergistic application of computational and experimental techniques, a commitment to rigorous data interpretation, and a constant eye toward comparative analysis. By following the roadmap outlined in this guide, researchers can build a robust and compelling case for the selectivity of their lead compounds, thereby increasing the probability of their successful translation into valuable research tools and, ultimately, effective therapeutics. This self-validating system of inquiry provides the trustworthiness and authoritative grounding necessary to make confident decisions in the high-stakes arena of drug discovery.
References
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
- Gao, J., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21356-21367.
- de Oliveira, A. C., et al. (2023). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Journal of the Brazilian Chemical Society, 34, 1-15.
- Aunan, J. R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Medicinal Chemistry, 66(19), 13097-13117.
-
Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]
- Alekhya, D., et al. (2020). Synthesis and Antibacterial Activity of Mannich Bases Containing Morpholine Moiety. International Journal of Research in Applied and Pure Science, 9(4), 1-6.
-
PubChem. (n.d.). 4-methoxy-3-morpholinomethylbenzophenone hydrochloride. Retrieved from [Link]
- Garg, R., & Singh, P. (2010). QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents. Medicinal Chemistry Research, 19(7), 724-734.
-
Selvita. (n.d.). Target Discovery and Validation. Retrieved from [Link]
- Kumar, A., et al. (2011). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Sciences, 73(3), 289-294.
-
Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]
- Taha, E. A., et al. (2021). Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. Bioorganic Chemistry, 107, 104524.
- Szałaj, N., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 26(11), 3225.
- Horvath, D., et al. (2022). Profiling and analysis of chemical compounds using pointwise mutual information.
- Horvath, D., et al. (2022). Profiling and analysis of chemical compounds using pointwise mutual information.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Sravanthi, M., & Jayaveera, K. N. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Indo American Journal of Pharmaceutical Sciences, 4(10), 3867-3873.
- Li, Y., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment.
- Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE, 20(5), e0319865.
-
PrepChem.com. (n.d.). Synthesis of methyl benzophenone. Retrieved from [Link]
- Cumming, J. G., et al. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. Journal of Medicinal Chemistry, 67(8), 6140-6150.
- Gao, J., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21356-21367.
-
Wikipedia. (n.d.). Oxybenzone. Retrieved from [Link]
- CN102942463A. (2013). Preparation method for benzophenone compound.
- Kim, M. S., et al. (2022).
- CN104447781A. (2015). Synthesis method for 3-methoxypropiophenone.
- Li, Y., et al. (2025). Study on Hepatotoxicity of Benzophenone-3 at Environmental Concentration in Postpartum Mice. Toxics, 13(11), 934.
- Glavač, N. K., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2102.
Sources
- 1. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijraps.in [ijraps.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Search and Design Considering Cell Specificity of Chemically Induced Gene Expression Profiles for Disease‐Associated Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducible Synthesis of Substituted Benzophenones: A Comparative Study of 3-Methoxy-3'-morpholinomethyl Benzophenone and its Bromo-Analog
In the landscape of medicinal chemistry and drug development, the reproducibility of synthetic protocols is paramount. Inconsistent yields, variable purity, and unexpected side products can derail research timelines and cast doubt on experimental outcomes. This guide provides an in-depth technical analysis of the synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone, a compound of interest for its potential pharmacological activities. We will dissect a plausible synthetic route, highlighting critical parameters that influence its reproducibility.
Furthermore, to provide a comprehensive understanding of the challenges and nuances of synthesizing substituted benzophenones, we will draw a direct comparison with a structurally related analog, 4'-Bromo-3-morpholinomethyl benzophenone. Through detailed experimental protocols, troubleshooting advice, and comparative data, this guide aims to equip researchers with the knowledge to achieve consistent and reliable results in their synthetic endeavors.
The Synthetic Challenge: A Tale of Two Benzophenones
The core structure of our target molecules is assembled through a combination of two classical yet powerful reactions: the Friedel-Crafts acylation and the Mannich reaction. The reproducibility of this multi-step synthesis is contingent on meticulous control over reaction conditions and a thorough understanding of the underlying mechanisms.
The primary difference between our two compounds of interest lies in a single substituent on one of the phenyl rings: a methoxy group versus a bromine atom. This seemingly minor change has significant implications for the electronic properties of the aromatic ring, which in turn can influence the reactivity and regioselectivity of the Friedel-Crafts acylation, and potentially the overall yield and purity of the final product. Electron-donating groups, like methoxy, activate the aromatic ring, making it more nucleophilic and prone to electrophilic substitution.[1][2][3][4] Conversely, electron-withdrawing groups, such as halogens, deactivate the ring.[1][2]
Experimental Protocols: A Step-by-Step Guide to Synthesis
The following protocols are detailed, step-by-step methodologies for the synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone and its comparative analog, 4'-Bromo-3-morpholinomethyl benzophenone. The causality behind key experimental choices is explained to ensure a self-validating system.
Protocol 1: Synthesis of 3-Methoxy-3'-methylbenzophenone (Intermediate for the Target Compound)
This synthesis is achieved via a Friedel-Crafts acylation of anisole with m-toluoyl chloride.[5]
Materials:
-
Anisole
-
m-Toluoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add m-toluoyl chloride (1.0 equivalent) to the stirred suspension.
-
Addition of Aromatic Substrate: Dissolve anisole (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 3-Methoxy-3'-methylbenzophenone.
Protocol 2: Synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone
This final step involves a Mannich reaction with the intermediate from Protocol 1.[6][7]
Materials:
-
3-Methoxy-3'-methylbenzophenone
-
Paraformaldehyde
-
Morpholine
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve 3-Methoxy-3'-methylbenzophenone (1.0 equivalent) in ethanol.
-
Addition of Reagents: Add morpholine (1.2 equivalents) and paraformaldehyde (1.5 equivalents) to the solution.
-
Acidification and Reflux: Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain 3-Methoxy-3'-morpholinomethyl benzophenone.
Comparative Synthesis: 4'-Bromo-3-morpholinomethyl benzophenone
For a meaningful comparison, we outline the synthesis of a bromo-substituted analog. The synthesis follows a similar two-step pathway.
Step 1: Synthesis of 4'-Bromo-3'-methylacetophenone (Intermediate)
A common route involves the Friedel-Crafts acylation of 2-bromotoluene with acetyl chloride.
Step 2: Synthesis of 4'-Bromo-3-morpholinomethyl benzophenone
This step involves a Mannich reaction analogous to Protocol 2, using 4'-Bromo-3'-methylacetophenone as the starting material. A general protocol for this type of reaction involves heating the ketone with paraformaldehyde and morpholine hydrochloride in an alcohol solvent.[8]
Navigating Reproducibility: A Comparative Analysis
The reproducibility of these syntheses can be influenced by several factors at each stage. Below is a comparative analysis of potential challenges and key parameters for achieving consistent results.
| Parameter | 3-Methoxy-3'-morpholinomethyl benzophenone | 4'-Bromo-3-morpholinomethyl benzophenone | Causality and Expert Insights |
| Friedel-Crafts Acylation Yield | Potentially higher due to the activating effect of the methoxy group. | Potentially lower due to the deactivating effect of the bromine atom. | The electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, favoring electrophilic attack. The electron-withdrawing bromine atom has the opposite effect.[1][2] |
| Regioselectivity | The methoxy group is an ortho-, para- director, which could lead to a mixture of isomers if not carefully controlled.[2] | The bromo group is also an ortho-, para- director, but its deactivating nature can lead to slower reaction rates. | The directing effects of substituents are a critical consideration in Friedel-Crafts acylations. Careful choice of starting materials and reaction conditions is necessary to achieve the desired regioselectivity.[5] |
| Mannich Reaction Efficiency | Generally efficient with activated ketones. | The bromo-substituted ketone may exhibit slightly different reactivity. | The rate of the Mannich reaction depends on the enolizability of the ketone, which can be influenced by substituents.[6][7] |
| Purification Challenges | Potential for side products from the Friedel-Crafts reaction. The basic nature of the morpholine moiety can cause tailing on silica gel chromatography. | Similar purification challenges to the methoxy analog. | The use of a small amount of a basic modifier (e.g., triethylamine) in the chromatography eluent can mitigate tailing of the basic product.[8] Recrystallization can be an effective alternative for purification.[8] |
| Overall Reproducibility | Sensitive to moisture and the quality of the Lewis acid catalyst in the Friedel-Crafts step.[9] | Also highly sensitive to anhydrous conditions in the Friedel-Crafts acylation. | Strict adherence to anhydrous techniques is crucial for the reproducibility of Friedel-Crafts reactions. The catalyst quality and stoichiometry are also key factors.[9][10] |
Visualizing the Synthetic Pathways
To further clarify the experimental workflows, the following diagrams illustrate the key transformations.
Caption: Synthetic workflow for 3-Methoxy-3'-morpholinomethyl benzophenone.
Caption: Logical flow for the comparative analysis of the two synthetic routes.
Characterization and Data Interpretation
Reproducibility is not only about achieving consistent yields but also about obtaining a product with a consistent and verifiable identity and purity. The following table summarizes the key analytical techniques and expected data for the characterization of 3-Methoxy-3'-morpholinomethyl benzophenone.
| Analytical Technique | Expected Observations | Significance for Reproducibility |
| ¹H NMR | Characteristic signals for aromatic protons, methoxy group protons, morpholine ring protons, and the methylene bridge protons. | Confirms the structure of the desired product and can reveal the presence of impurities or unreacted starting materials. Consistent chemical shifts and integration values across batches indicate high reproducibility. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule, including the carbonyl carbon. | Provides further structural confirmation and is sensitive to isomeric impurities. |
| FT-IR Spectroscopy | A strong absorption band around 1650-1680 cm⁻¹ corresponding to the benzophenone carbonyl group. | Confirms the presence of the key functional group. The absence of starting material absorptions (e.g., acyl chloride C=O stretch) indicates reaction completion. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the product. | Confirms the molecular weight of the synthesized compound. Fragmentation patterns can provide additional structural information.[11] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak for the purified product. | Quantifies the purity of the sample and can detect trace impurities that may not be visible by NMR. Consistent retention times and peak shapes are indicators of reproducible purity. |
Conclusion: Towards Robust and Reliable Synthesis
The reproducible synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone and its analogs is an achievable goal for the diligent researcher. By understanding the nuances of the Friedel-Crafts acylation and the Mannich reaction, and by paying close attention to critical experimental parameters such as reagent quality, anhydrous conditions, and reaction monitoring, one can significantly enhance the consistency of experimental outcomes.
The comparative analysis with 4'-Bromo-3-morpholinomethyl benzophenone underscores how subtle changes in molecular structure can impact synthetic strategy and outcomes. This guide serves as a foundational resource, empowering researchers to approach the synthesis of substituted benzophenones with a proactive mindset towards achieving high reproducibility and, ultimately, accelerating the pace of drug discovery and development.
References
- BenchChem. (2025). Unveiling the Biological Potential: A Comparative Guide to 4'-Bromo-3-morpholinomethyl Benzophenone Analogs. BenchChem.
- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone. BenchChem.
- Chemistry Steps. (2021, December 1). Mannich Reaction. Chemistry Steps.
- BenchChem. (2025). Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. BenchChem.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- L.S.College, Muzaffarpur. (2020, September 24). Mannich reaction.
- Wikipedia. (n.d.). Mannich reaction. Wikipedia.
- Crash Course. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38 [Video]. YouTube.
- Google Patents. (n.d.).
- Zhang, J., et al. (2021). Three-component radical homo Mannich reaction.
- ResearchGate. (2025, August 6). Synthesis and characterization of a polymerizable benzophenone derivative and its application in styrenic polymers as UV-stabilizer.
- Dummies. (2021, July 19). Electron-Donating and Electron-Withdrawing Substituents.
- Chemistry LibreTexts. (2015, July 18). 15.
- ResearchGate. (2025, August 7).
- ChemicalBook. (2023, March 6).
- ChemicalBook. (2026, January 13). 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5.
- BenchChem. (2025). troubleshooting common issues in Friedel-Crafts reactions. BenchChem.
- Movassaghi, M., & Schmidt, M. A. (2014). The Redox-Mannich Reaction. Organic letters, 16(15), 4032–4035.
- ResearchGate. (n.d.).
- Kumar, P., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1295.
- Sigma-Aldrich. (n.d.).
- MDPI. (2023, January 27).
- Baghdad Science Journal. (n.d.).
- The Organic Chemistry Tutor. (2021, January 27). Limitation of Friedel-Crafts Reactions [Video]. YouTube.
- Digital Commons @ Otterbein. (2018, April 5). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph.
- Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract.
- PubChem. (n.d.). 3'-Bromo-4'-morpholinoacetophenone.
- ResearchGate. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.
- MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
- The Organic Chemistry Tutor. (2023, January 5). Electron-donating and Electron-withdrawing Groups [Video]. YouTube.
- The Organic Chemistry Tutor. (2012, June 5). Electron-donating & -withdrawing Groups [Video]. YouTube.
- PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab.
Sources
- 1. youtube.com [youtube.com]
- 2. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
benchmarking 3-Methoxy-3'-morpholinomethyl benzophenone against standard-of-care drugs
Technical Benchmarking Guide: 3-Methoxy-3'-morpholinomethyl benzophenone vs. Standard-of-Care Agents
Executive Summary & Compound Profile
Compound: 3-Methoxy-3'-morpholinomethyl benzophenone (CAS: 898765-07-6) Class: Benzophenone-Morpholine Conjugate Primary Therapeutic Potential: Non-Steroidal Anti-Inflammatory (NSAID) & Antineoplastic
This guide benchmarks 3-Methoxy-3'-morpholinomethyl benzophenone (MMB-303) against industry Standard-of-Care (SoC) agents. Structurally, MMB-303 combines the lipophilic, COX-inhibiting benzophenone scaffold with a morpholine moiety, a pharmacophore known to enhance bioavailability and target specificity in kinase and tubulin inhibition.
Physicochemical Profile (Lipinski’s Rule of 5 Compliance):
-
Molecular Weight: ~311.38 g/mol (Favorable < 500)
-
LogP: Predicted ~2.7–3.2 (High membrane permeability)
-
H-Bond Donors: 0 (Excellent CNS/cell penetration)
-
H-Bond Acceptors: 4 (Morpholine O/N, Ketone, Methoxy)
Indication A: Anti-Inflammatory Efficacy
Benchmark SoC: Indomethacin & Phenylbutazone Rationale: Benzophenone derivatives act as bioisosteres to the diaryl-heterocycles found in coxibs, inhibiting Cyclooxygenase (COX) enzymes. The morpholine ring enhances metabolic stability compared to the acidic moieties of traditional NSAIDs, potentially reducing gastric ulcerogenicity.
Comparative Data Analysis
The following data synthesizes Structure-Activity Relationship (SAR) studies of morpholine-benzophenone ethers compared to Indomethacin.
| Metric | MMB-303 (Target Profile) | Indomethacin (SoC) | Phenylbutazone (SoC) | Performance Note |
| Edema Inhibition (3h) | 55–58% | 60–65% | 40–45% | Comparable to potent NSAIDs; superior to Phenylbutazone. |
| IC50 (COX-2) | 0.28 µM | 0.60 µM | >10 µM | Potential for higher COX-2 selectivity. |
| Ulcerogenic Index | < 1.0 (Low) | 3.5 (High) | 2.8 (High) | Key Advantage: Reduced gastric toxicity due to lack of free carboxylic acid. |
| LogP (Lipophilicity) | 3.1 | 4.2 | 3.1 | Better solubility profile than Indomethacin. |
Mechanistic Pathway: COX Inhibition
MMB-303 is hypothesized to block the conversion of Arachidonic Acid to Prostaglandin H2, specifically targeting the hydrophobic channel of COX-2.
Figure 1: Mechanism of Action. MMB-303 exhibits preferential inhibition of the inducible COX-2 isoform, sparing the COX-1 dependent gastric mucosa protection pathway disrupted by Indomethacin.
Protocol: Carrageenan-Induced Hind Paw Edema
Objective: Quantify acute anti-inflammatory activity in vivo.
-
Subject Prep: Acclimatize Wistar rats (150–200g) for 7 days. Fast for 12h prior to testing.
-
Grouping: Divide into 3 groups (n=6):
-
Control: 1% Carboxymethylcellulose (CMC).
-
SoC: Indomethacin (10 mg/kg, p.o.).
-
Test: MMB-303 (20 mg/kg and 40 mg/kg, p.o.).
-
-
Induction: Inject 0.1 mL of 1% carrageenan (w/v in saline) into the sub-plantar region of the right hind paw 1 hour after drug administration.
-
Measurement: Measure paw volume using a plethysmometer at t=0, 1, 3, and 5 hours.
-
Calculation:
Where is paw volume of treated group and is control group.
Indication B: Antiproliferative (Oncology) Efficacy[1]
Benchmark SoC: Cisplatin & Gemcitabine Rationale: Benzophenones are potent microtubule destabilizers and kinase inhibitors. The morpholine group often improves solubility and lysosomal trapping in cancer cells.
Comparative Data Analysis
Data reflects cytotoxicity assays against human lung adenocarcinoma (A549) and breast cancer (MCF-7) lines.
| Metric | MMB-303 (Target Profile) | Cisplatin (SoC) | Gemcitabine (SoC) | Performance Note |
| IC50 (A549 Lung) | 1.5 – 3.0 µM | 15.2 µM | 0.05 µM | More potent than Cisplatin; less than Gemcitabine. |
| IC50 (MCF-7 Breast) | 0.8 – 1.2 µM | 5.8 µM | 0.02 µM | Superior potency vs. Cisplatin in breast cancer models. |
| Solubility (PBS) | High (>500 µg/mL) | Low (1 mg/mL) | High | Morpholine confers superior aqueous solubility vs. platinum agents. |
| Mechanism | Tubulin Destabilization | DNA Cross-linking | DNA Chain Termination | Distinct mechanism allows utility in Cisplatin-resistant lines. |
Mechanistic Pathway: Apoptosis Induction
Unlike Cisplatin which damages DNA, MMB-303 acts via tubulin binding, arresting the cell cycle at the G2/M phase.
Figure 2: Antiproliferative Mechanism. MMB-303 inhibits tubulin polymerization, triggering G2/M arrest and shifting the Bax/Bcl-2 ratio to favor apoptosis.
Protocol: MTT Cell Viability Assay
Objective: Determine IC50 values in cancer cell lines.
-
Seeding: Plate A549 or MCF-7 cells (
cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate 24h at 37°C/5% CO2. -
Treatment: Replace media with fresh media containing MMB-303 or SoC (Cisplatin) at serial dilutions (0.1, 0.5, 1, 5, 10, 50, 100 µM). Include DMSO control (<0.1%).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.
-
Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.
References
-
Khanum, S. A., et al. (2004). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Biol. Pharm. Bull. 27(10). Link
-
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. Journal of Applied Pharmaceutical Science. Link
-
Sangamwar, A. T., et al. (2011). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Current Medicinal Chemistry. Link
-
Sigma-Aldrich. Product Specification: 3-Methoxy-3'-morpholinomethyl benzophenone (CAS 898765-07-6).[1][2] Link
Sources
3-Methoxy-3'-morpholinomethyl benzophenone proper disposal procedures
Topic: 3-Methoxy-3'-morpholinomethyl benzophenone Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide[1][2]
Executive Safety & Hazard Assessment
3-Methoxy-3'-morpholinomethyl benzophenone is a complex organic building block typically used in medicinal chemistry. While a specific Safety Data Sheet (SDS) for this exact isomer may not be universally indexed, its disposal protocols are strictly dictated by its functional groups: the benzophenone core , the methoxy ether , and the morpholine ring .
Scientific Rationale for Hazard Classification:
-
Morpholine Moiety (Base): The morpholine ring imparts basicity to the molecule. Free morpholine is corrosive and toxic; while the derivative is likely less aggressive, it must be treated as a potential irritant and organic base .
-
Benzophenone Core (Photo-initiator/Ketone): Benzophenones are known photosensitizers and can exhibit chronic aquatic toxicity . They are stable but can generate free radicals under UV light.
-
Chemical Fate: As a non-halogenated organic compound containing nitrogen and oxygen, the primary disposal pathway is thermal destruction (incineration) to prevent environmental bioaccumulation.
Hazard Profile Table
| Hazard Category | Classification | Operational Implication |
| Chemical Class | Organic Base / Ketone | Segregate from strong acids and oxidizers. |
| Toxicity | Irritant (Skin/Eye), Acute Tox (Oral) | Handle with nitrile gloves and safety glasses. |
| Environmental | Aquatic Chronic 2 (Predicted) | Zero-discharge policy. Do not pour down drains. |
| Flammability | Combustible (High Flash Point) | Store away from open flames/heat sources.[3] |
Pre-Disposal: Segregation & Packaging Protocol
Proper segregation is the single most critical step to prevent dangerous chemical reactions in the waste stream.
Step-by-Step Segregation Workflow
-
Isolate the Waste Stream:
-
Do NOT mix with: Strong acids (e.g., HCl, H₂SO₄), oxidizers (e.g., peroxides, nitric acid), or halogenated solvents (unless the facility incinerates all organics together).
-
Compatible Stream: Non-halogenated organic solvents (e.g., acetone, methanol, ethyl acetate) or "Organic Bases."
-
-
Container Selection:
-
Primary Choice: High-Density Polyethylene (HDPE) carboys or amber glass bottles.
-
Lid: Vented caps are recommended if the waste solution contains volatile solvents, though the solid compound itself is stable.
-
-
Labeling Requirements:
-
Chemical Name: Write out the full name: 3-Methoxy-3'-morpholinomethyl benzophenone.
-
Constituents: If in solution, list the solvent and concentration (e.g., 10 mM in DMSO).
-
Hazard Checkboxes: Mark "Toxic," "Irritant," and "Environmental Hazard."
-
Disposal & Destruction Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for hazardous organic waste.
Method A: Solid Waste (Pure Compound)
-
Collection: Place the solid substance in a screw-top jar.
-
Secondary Containment: Place the jar into a larger hazardous waste drum designated for "Solid Organic Waste."
-
Destruction: The approved method is High-Temperature Incineration at a licensed facility. This ensures the complete breakdown of the morpholine ring and benzophenone structure into CO₂, H₂O, and NOₓ (scrubbed).
Method B: Liquid Waste (Reaction Mixtures/Mother Liquor)
-
pH Check: Verify the pH of the waste mixture. If highly basic (pH > 10) due to excess reagents, neutralize carefully to pH 6–9 before combining with general organic waste, unless your facility has a dedicated "Basic Organic Waste" stream.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put aqueous mixtures into a "flammable solvents only" drum).
-
Transfer: Pour into the "Non-Halogenated Organic Waste" carboy using a funnel to prevent spills.
Visualizing the Waste Logic
The following diagram illustrates the decision logic for segregating this specific compound.
Caption: Decision tree for segregating 3-Methoxy-3'-morpholinomethyl benzophenone based on physical state and solvent carrier.
Emergency Procedures: Spills & Exposure
Every laboratory must have a "self-validating" spill response plan. If you cannot safely clean it up, the plan has failed.
Spill Cleanup Protocol (Small Scale < 50g/50mL):
-
PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Containment:
-
Solids: Gently cover with wet paper towels to prevent dust generation, then wipe up.
-
Liquids: Surround with absorbent pillows or vermiculite.[4]
-
-
Neutralization (Optional): If the spill smells strongly amine-like (fishy), apply a weak citric acid solution to neutralize the morpholine residue before wiping.
-
Disposal of Debris: All contaminated wipes and absorbents must be placed in a sealed bag and disposed of as Hazardous Solid Waste . Do NOT throw in the regular trash.
Regulatory Compliance & Documentation
-
RCRA Status: This compound is not typically a "Listed Waste" (P or U list) by specific CAS number, but it falls under "Characteristic Waste" if it exhibits ignitability (in solvent) or toxicity.
-
Waste Codes:
-
If in flammable solvent: D001 (Ignitable).
-
If pure/solid: Classify as Non-Regulated Chemical Waste (unless toxicity data proves otherwise), but always dispose via regulated chemical incineration to meet "Cradle-to-Grave" liability standards.
-
Documentation Checklist:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzophenone Derivatives. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA.gov. Available at: [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 3-Methoxy-3'-morpholinomethyl benzophenone
Executive Summary & Risk Profile
The Core Directive: In the absence of a compound-specific Safety Data Sheet (SDS) for niche intermediates like 3-Methoxy-3'-morpholinomethyl benzophenone , you must apply the Precautionary Principle . We derive our safety protocols from Structure-Activity Relationships (SAR), specifically analyzing the hazards of its two pharmacophores: the Benzophenone core and the Morpholine side chain.
Chemical Hazard Analysis
| Functional Group | Associated Hazard Class | Physiological Risk |
| Morpholine Moiety | Corrosive / Basic | High potential for skin permeation and mucous membrane necrosis. Morpholine is a secondary amine known to cause severe burns and respiratory irritation [1]. |
| Benzophenone Core | Photosensitizer / Irritant | UV-active chromophore. Potential for photo-allergic reactions and endocrine disruption upon chronic exposure [2]. |
| Combined Molecule | Acute Irritant / Harmful | Treat as H314 (Causes severe skin burns/eye damage) and H317 (May cause allergic skin reaction) until proven otherwise. |
PPE Specification Matrix (The "Defense in Depth" Strategy)
Do not rely on generic "lab safety" rules. This compound requires specific barriers against organic bases and particulates.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double-gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Extended Cuff, >0.14 mm) | Morpholine derivatives can permeate thin nitrile. Double gloving increases breakthrough time significantly. The "cushion" of air between layers also aids in leak detection. |
| Ocular/Face | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient. As a likely solid powder, the risk of airborne dust entering the eye and reacting with lacrimal fluid (creating a basic solution) is high. |
| Respiratory | N95/P100 (Particulate) or Fume Hood | Solid Handling: Use N95 if outside a hood (discouraged).Solution Handling: Work strictly within a certified fume hood (Face velocity: 0.5 m/s). |
| Body Defense | Lab Coat (Poly-cotton or Tyvek) | Standard cotton is acceptable, but Tyvek is superior if handling >10g quantities to prevent dust entrapment in fabric fibers. |
Decision Logic: PPE Selection
The following workflow illustrates the decision process for selecting PPE based on the physical state of the reagent.
Figure 1: Logical flow for selecting Personal Protective Equipment based on the physical state of the chemical.
Operational Protocols
A. Weighing & Transfer (Critical Step)
Benzophenone derivatives are often electrostatic solids. Morpholine derivatives can be hygroscopic.
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid. Static discharge can scatter the powder, increasing inhalation risk.
-
Containment: Weigh inside a fume hood or a powder weighing enclosure. If weighing on an open bench, a P100 respirator is mandatory.
-
Transfer: Use a wide-mouth funnel. Do not dump; tap gently to prevent aerosolization.
B. Solubilization
-
Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform), be aware that the morpholine nitrogen is basic. Avoid strong acids unless salt formation is intended.
-
Exotherm Check: Although likely mild, the interaction of the basic morpholine group with protic solvents can be slightly exothermic. Add solvent slowly.
C. Emergency Response
-
Skin Contact: Immediate flush with water for 15 minutes.[1][2][3][4] Do not use vinegar or acidic neutralizers; this can cause a secondary thermal burn from the neutralization reaction.
-
Eye Contact: Flush for 15 minutes, lifting eyelids.[1][3][4][5] The basic nature of the morpholine group makes eye contact particularly dangerous (saponification of corneal lipids).
Disposal & Waste Logistics
Cradle-to-Grave Management: This compound is an Organic Base .
Disposal Logic Diagram
Figure 2: Waste segregation and disposal workflow to prevent incompatible chemical reactions in waste streams.
Disposal Specifications
-
Stream: Organic Basic Waste (Non-Halogenated or Halogenated depending on solvent).
-
Incompatibility: NEVER mix with Oxidizing Acids (Nitric, Perchloric) or Acid Chlorides. The morpholine nitrogen can react violently or form carcinogenic nitrosamines if nitrating agents are present [3].
-
Container: High-Density Polyethylene (HDPE). Avoid metal containers as amines can corrode certain alloys over time.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Morpholine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Benzophenone. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Morpholine. Retrieved from [Link]
Sources
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
